Aminooxy-PEG4-alcohol
説明
Structure
3D Structure
特性
IUPAC Name |
2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO5/c9-14-8-7-13-6-5-12-4-3-11-2-1-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZGGYJEHLUUIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCON)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90762448 | |
| Record name | 2-(2-{2-[2-(Aminooxy)ethoxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90762448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106492-60-8 | |
| Record name | 2-(2-{2-[2-(Aminooxy)ethoxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90762448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Aminooxy-PEG4-alcohol: A Detailed Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Aminooxy-PEG4-alcohol is a heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery systems. Its structure is characterized by three key components: a reactive aminooxy group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal alcohol group. This unique combination of functional groups allows for the covalent linkage of molecules to aldehydes or ketones while providing a flexible, water-soluble spacer and a site for further chemical modification.
Core Chemical Structure
The fundamental structure of this compound consists of an aminooxy moiety (H₂N-O-) at one terminus, connected to a chain of four repeating ethylene (B1197577) glycol units. The other end of this polyethylene (B3416737) glycol chain is terminated with a primary alcohol group (-OH). The systematic IUPAC name for this compound is 1-(2-(2-(2-(2-aminooxyethoxy)ethoxy)ethoxy)ethoxy)ethanol.
The presence of the PEG4 chain imparts hydrophilicity to the molecule, which can enhance the solubility and reduce the immunogenicity of the conjugated biomolecules. The terminal aminooxy group readily reacts with aldehydes and ketones to form a stable oxime linkage, a common strategy in protein modification and cell labeling.[1][2][3] The hydroxyl group offers a versatile handle for further derivatization or attachment to other molecules or surfaces.[2][4]
Molecular Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₉NO₅ | [2][3][5] |
| Molecular Weight | 209.2 g/mol | [1][3] |
| CAS Number | 106492-60-8 | [2][3] |
| Purity | ≥98% | [1][2][3] |
Chemical Structure Diagram
The following diagram illustrates the chemical structure of this compound, detailing the connectivity of the aminooxy group, the PEG4 linker, and the terminal alcohol.
Caption: 2D chemical structure of this compound.
Experimental Protocols
While specific experimental protocols are highly dependent on the application, a general methodology for the conjugation of this compound to an aldehyde-containing molecule is provided below.
General Protocol for Oxime Ligation:
-
Preparation of Reactants:
-
Dissolve the aldehyde-containing molecule in a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
Dissolve this compound in the same buffer. A slight molar excess (1.5-5 fold) of the aminooxy compound is typically used.
-
-
Conjugation Reaction:
-
Mix the two solutions.
-
The reaction can be carried out at room temperature for 2-16 hours. Reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
For some applications, a catalyst such as aniline (B41778) can be added to accelerate the reaction.
-
-
Purification:
-
The resulting conjugate can be purified from unreacted starting materials using standard techniques such as size exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
The final conjugate should be characterized by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and purity.
-
This in-depth guide provides a foundational understanding of the chemical structure and properties of this compound for its effective application in research and development.
References
An In-depth Technical Guide to Aminooxy-PEG4-alcohol: Properties, Synthesis, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aminooxy-PEG4-alcohol, a bifunctional linker increasingly utilized in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). This document details its physicochemical properties, provides insights into its synthesis and purification, and offers generalized experimental protocols for its application in creating stable bioconjugates.
Core Properties and Specifications
This compound is a hydrophilic linker molecule characterized by a tetraethylene glycol (PEG4) spacer, which imparts favorable solubility and pharmacokinetic properties to the resulting conjugates. The molecule is terminated with a reactive aminooxy group at one end and a hydroxyl group at the other, allowing for sequential or orthogonal conjugation strategies.
| Property | Value | Source(s) |
| Molecular Weight | 209.24 g/mol | [1] |
| Chemical Formula | C₈H₁₉NO₅ | [1] |
| CAS Number | 106492-60-8 | [2][3] |
| Appearance | Pale yellow or colorless oily matter | [] |
| Solubility | Soluble in DMSO, water, and DMF | [] |
| Purity | Typically ≥95% | [3][] |
| Storage Conditions | Short-term (days to weeks) at 0-4°C, Long-term (months) at -20°C | [] |
Synthesis and Purification
While commercially available from various suppliers, the synthesis of this compound can be achieved through a multi-step process. A general synthetic approach involves the protection of one terminus of a tetraethylene glycol molecule, followed by the introduction of a phthalimide (B116566) group, which is then converted to the aminooxy functionality. The protecting group on the alcohol is subsequently removed to yield the final product.
Purification of this compound typically involves column chromatography. Given its polar nature, a gradient elution with a solvent system such as ethanol/isopropyl alcohol in chloroform (B151607) or methanol (B129727) in dichloromethane (B109758) on a silica (B1680970) gel column can be effective. However, purification of PEGylated compounds can be challenging due to their tendency to streak on TLC and elute over a broad range of fractions. Therefore, optimizing the chromatographic conditions is crucial for obtaining a high-purity product.
Experimental Protocols and Applications
The primary utility of this compound lies in its ability to form stable oxime linkages with carbonyl compounds (aldehydes and ketones). This reaction, known as oxime ligation, is a cornerstone of chemoselective and bioorthogonal chemistry, enabling the precise coupling of molecules in complex biological environments.
General Protocol for Oxime Ligation
This protocol outlines the general steps for conjugating this compound to a molecule containing an aldehyde or ketone group.
Materials:
-
This compound
-
Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, small molecule drug)
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), Sodium acetate (B1210297) buffer, pH 6.0-7.4)
-
Aniline (B41778) or p-phenylenediamine (B122844) (as catalyst, optional but recommended)
-
Organic Co-solvent (if necessary, e.g., DMSO or DMF)
-
Quenching reagent (e.g., Acetone)
-
Purification system (e.g., Size-exclusion chromatography, Reverse-phase HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the aldehyde- or ketone-functionalized molecule in the chosen reaction buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
If using a catalyst, prepare a stock solution of aniline or p-phenylenediamine.
-
-
Ligation Reaction:
-
In a reaction vessel, combine the aldehyde/ketone-functionalized molecule with an excess of this compound (typically 1.5-5 equivalents).
-
If used, add the catalyst to a final concentration of 10-100 mM.
-
Adjust the final volume with the reaction buffer.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.
-
Purify the conjugate using a suitable method to remove unreacted reagents and byproducts.
-
Application in Antibody-Drug Conjugate (ADC) Synthesis
This compound serves as a non-cleavable linker in the synthesis of ADCs.[5] The process involves the site-specific incorporation of a carbonyl group onto the antibody, which then reacts with the aminooxy group of the linker. The terminal hydroxyl group of the linker can be further functionalized with a cytotoxic payload.
Below is a conceptual workflow for ADC synthesis using this compound.
Application in PROTAC Synthesis
In the development of PROTACs, this compound can be used as a building block to construct the linker connecting the target protein binder and the E3 ligase ligand.[1][5] The flexibility and hydrophilicity of the PEG4 spacer can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
The following diagram illustrates a logical relationship in PROTAC assembly where this compound can be incorporated.
References
An In-Depth Technical Guide to Aminooxy-PEG4-alcohol: A Versatile Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminooxy-PEG4-alcohol, identified by the CAS number 106492-60-8, is a bifunctional hydrophilic linker that has emerged as a critical tool in the field of bioconjugation. Its unique properties, including a terminal aminooxy group for chemoselective ligation and a polyethylene (B3416737) glycol (PEG) spacer, make it an ideal component in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in bioconjugation, and its application in targeted drug delivery.
Introduction
The precise and stable linkage of molecules is fundamental to the design of sophisticated biomolecular constructs. This compound is a heterobifunctional linker that facilitates this process through a highly selective reaction between its aminooxy group and an aldehyde or ketone to form a stable oxime bond.[1][2] The presence of a tetraethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal hydroxyl group offers a further point for modification.[1][3] These characteristics have positioned this compound as a valuable reagent in the construction of ADCs for targeted cancer therapy and PROTACs for targeted protein degradation.[4][]
Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 106492-60-8 | [1] |
| Molecular Formula | C8H19NO5 | [1] |
| Molecular Weight | 209.24 g/mol | [6] |
| Purity | Typically ≥95% | N/A |
| Appearance | Colorless to pale yellow oil or solid | N/A |
| Solubility | Soluble in water and most organic solvents | N/A |
| Storage Conditions | -20°C, protect from moisture | [1] |
Experimental Protocols
The primary application of this compound is in oxime ligation, a bioorthogonal reaction that forms a stable covalent bond between an aminooxy group and a carbonyl group (aldehyde or ketone). Below are detailed methodologies for key experiments involving this linker.
General Protocol for Oxime Ligation with this compound
This protocol outlines the general steps for conjugating an aminooxy-functionalized molecule, such as a drug-linker complex incorporating this compound, to a biomolecule containing an aldehyde group.
Materials:
-
Aldehyde-modified biomolecule (e.g., antibody, protein)
-
This compound functionalized molecule
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5[7]
-
Aniline (B41778) (optional, as catalyst)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the this compound functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
Add the this compound functionalized molecule to the biomolecule solution at a molar excess of 5-20 equivalents.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Quenching and Purification:
-
Quench any unreacted aldehyde groups by adding an excess of a quenching agent like hydroxylamine.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted components.
-
Site-Specific Antibody-Drug Conjugate (ADC) Synthesis via Glycan Engineering
This protocol describes the generation of a site-specific ADC by introducing an aldehyde group into the antibody's glycan structure, followed by conjugation with a drug-linker construct containing this compound.
Materials:
-
Monoclonal antibody (e.g., anti-HER2 IgG)
-
Sodium periodate (B1199274) (NaIO4) solution
-
Reaction Buffer: PBS, pH 7.4
-
Quenching solution: Ethylene (B1197577) glycol
-
Drug-Aminooxy-PEG4-alcohol conjugate
-
Purification system (e.g., Protein A chromatography, SEC)
Procedure:
-
Antibody Oxidation:
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM.
-
Incubate the mixture in the dark at 4°C for 30 minutes to 2 hours.
-
Quench the reaction by adding an excess of ethylene glycol.
-
Remove excess reagents by buffer exchange into a conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
-
Conjugation:
-
Add the Drug-Aminooxy-PEG4-alcohol conjugate to the oxidized antibody solution at a molar excess of 5-10 equivalents.
-
Incubate at room temperature for 4-16 hours.
-
-
Purification and Characterization:
-
Purify the ADC using Protein A affinity chromatography followed by size-exclusion chromatography to remove aggregates and unconjugated drug-linker.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and binding affinity.
-
Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
This compound is instrumental in the synthesis of site-specific ADCs. By enabling the attachment of cytotoxic payloads to specific sites on an antibody, such as the carbohydrate moieties, it allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[8] This homogeneity is crucial for a predictable pharmacokinetic profile and a wider therapeutic window. The hydrophilic PEG spacer can also improve the solubility and reduce the aggregation of the final ADC.[9]
Proteolysis-Targeting Chimeras (PROTACs)
In the development of PROTACs, this compound serves as a flexible linker to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase.[][10] The length and composition of the linker are critical for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG4 unit provides the necessary spacing and flexibility for optimal ternary complex formation.
Visualizations
Signaling Pathway: HER2-Targeted ADC Action
Caption: Workflow of a HER2-targeted ADC from binding to apoptosis.
Experimental Workflow: Site-Specific ADC Synthesis
Caption: Step-by-step synthesis of a site-specific ADC.
Logical Relationship: PROTAC-Mediated Protein Degradation
Caption: PROTAC mechanism for targeted protein degradation.
Conclusion
This compound is a powerful and versatile tool for researchers and scientists in the field of drug development. Its well-defined structure and reactivity allow for the precise construction of complex biomolecules with enhanced properties. The ability to form stable oxime linkages in a site-specific manner makes it an invaluable component in the design of next-generation ADCs and PROTACs, paving the way for more effective and targeted therapies. This guide provides the foundational knowledge and protocols to effectively utilize this compound in innovative research and development endeavors.
References
- 1. This compound, 106492-60-8 | BroadPharm [broadpharm.com]
- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. medchemexpress.com [medchemexpress.com]
- 6. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Aminooxy-PEG4-alcohol Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Aminooxy-PEG4-alcohol linker, a versatile tool in the field of bioconjugation. The guide details its chemical properties, applications in drug development, and experimental protocols for its use.
Core Properties of this compound
This compound is a bifunctional linker featuring a reactive aminooxy group at one end and a hydroxyl group at the other, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The aminooxy group facilitates the chemoselective ligation to molecules containing an aldehyde or ketone group, forming a stable oxime bond. The terminal hydroxyl group can be used for further derivatization. The PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate.
Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 209.24 g/mol | [1][2] |
| Molecular Formula | C8H19NO5 | [1][2] |
| Purity | Typically ≥95% | [3] |
| Appearance | Varies (often a colorless to pale yellow oil or liquid) | |
| Storage Conditions | Store at -20°C for long-term stability. | [2][3] |
| Solubility | Soluble in water and most organic solvents. | [3] |
| Reactivity | Aminooxy group reacts with aldehydes/ketones to form an oxime bond. | [3][4] |
| Stability | The resulting oxime bond is stable under physiological conditions. | [5][6] |
Applications in Drug Development
This compound is a critical component in the development of advanced therapeutics, primarily in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The aminooxy group can be used to conjugate the linker to an antibody that has been engineered to contain an aldehyde or ketone group. This site-specific conjugation method allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and effective ADCs.
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The this compound linker can be used to connect the target-binding ligand and the E3 ligase-binding ligand, with the PEG chain providing the necessary spatial orientation and improving solubility.
Experimental Protocols
Synthesis of this compound
Representative Synthesis Scheme:
A plausible synthetic route for this compound.
Step 1: Tosylation of Triethylene glycol mono-tert-butyl ether. Triethylene glycol mono-tert-butyl ether is reacted with tosyl chloride (TsCl) in the presence of a base like pyridine to selectively tosylate the primary alcohol, forming a good leaving group.
Step 2: Nucleophilic substitution with N-hydroxyphthalimide. The tosylated intermediate is then reacted with N-hydroxyphthalimide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The N-hydroxyphthalimide acts as a nucleophile, displacing the tosylate group to form the phthalimide-protected aminooxy ether.
Step 3: Deprotection of the phthalimide (B116566) group. The phthalimide protecting group is removed by treatment with hydrazine in a solvent like ethanol (B145695) (EtOH). This step yields the free aminooxy group.
Step 4: Deprotection of the tert-butyl ether. The final step involves the removal of the tert-butyl protecting group from the alcohol using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) to yield the final product, this compound.
Purification: The final product would be purified using column chromatography on silica (B1680970) gel.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified linker in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).
-
1H NMR: Acquire a proton NMR spectrum. The spectrum should show characteristic peaks for the ethylene (B1197577) glycol repeating units (typically a complex multiplet around 3.6 ppm), the methylene (B1212753) group adjacent to the aminooxy group, and the methylene group adjacent to the hydroxyl group. Integration of the peaks should correspond to the expected number of protons in the structure.
-
13C NMR: Acquire a carbon NMR spectrum to confirm the number of distinct carbon environments, which should match the molecular structure.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the linker in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).
-
Analysis: Analyze the sample using electrospray ionization mass spectrometry (ESI-MS). The resulting spectrum should show a prominent peak corresponding to the molecular ion ([M+H]+ or [M+Na]+) of this compound (expected m/z for [M+H]+ ≈ 210.13).
-
Bioconjugation via Oxime Ligation
This protocol describes the general procedure for conjugating this compound to a protein containing an aldehyde or ketone group.
Materials:
-
Aldehyde- or ketone-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Aniline (B41778) (as a 100 mM stock solution in water or buffer, optional catalyst).
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.5-7.5.
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassettes).
Protocol:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 100 mM.
-
Prepare the protein solution: The protein should be in the reaction buffer at a concentration of 1-10 mg/mL.
-
Reaction setup:
-
To the protein solution, add the this compound stock solution to achieve a final molar excess of the linker (e.g., 20-50 fold molar excess over the protein).
-
If using a catalyst, add aniline to a final concentration of 10 mM.
-
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-16 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Remove the excess linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
-
Characterization of the conjugate: The final conjugate should be characterized by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the drug-to-antibody ratio (for ADCs) or the successful conjugation.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the bioconjugation of this compound to a target biomolecule.
General workflow for bioconjugation using this compound.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 3. This compound, 106492-60-8 | BroadPharm [broadpharm.com]
- 4. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Aminooxy-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Aminooxy-PEG4-alcohol, a bifunctional linker commonly utilized in bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental and developmental workflows.
Core Properties of this compound
This compound, with a molecular weight of approximately 209.24 g/mol , is characterized by a short polyethylene (B3416737) glycol (PEG) spacer. This hydrophilic PEG chain is a key determinant of its solubility profile, generally enhancing its solubility in aqueous media.[1][2] The molecule possesses a reactive aminooxy group at one terminus and a hydroxyl group at the other, enabling a variety of conjugation strategies.
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not widely published in peer-reviewed literature, information from suppliers and general knowledge of PEG derivatives provide a strong qualitative understanding of its solubility. The compound is consistently described as being soluble in aqueous solutions and a range of common organic solvents.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent Class | Solvent | Solubility Profile of this compound | Notes on Related PEG Compounds |
| Aqueous | Water | Aqueous soluble[2][3] | The hydrophilic PEG spacer generally increases solubility in aqueous media.[1] For a related compound, Amino-PEG4-alcohol, it is listed as soluble in water. General PEG technical documents state that PEGs are very soluble in water and aqueous buffers like PBS. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[] | For related compounds like Amino-PEG4-alcohol and Aminooxy-PEG4-acid, solubility in DMSO is also indicated. General PEG technical documents confirm high solubility of PEGs in DMSO. |
| Dimethylformamide (DMF) | Likely Soluble | A related compound, Amino-PEG4-alcohol, is soluble in DMF. General PEG technical documents state that PEGs are very soluble in DMF. | |
| Chlorinated | Dichloromethane (DCM) / Chloroform (B151607) | Likely Soluble | A related compound, Amino-PEG4-alcohol, is soluble in DCM. General PEG technical documents state that PEGs are very soluble in chloroform and methylene (B1212753) chloride. |
| Alcohols | Ethanol, Methanol | Less Soluble | General technical information for PEG products indicates that they are less soluble in alcohol. |
| Aromatic Hydrocarbons | Toluene | Less Soluble | General PEG technical documents state that PEGs are less soluble in toluene. |
| Ethers | Diethyl Ether | Insoluble | General PEG technical documents state that PEGs are not soluble in ether. |
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for determining the equilibrium solubility of this compound, adapted from established methodologies such as the "shake-flask" method. This method is a reliable approach to ascertain the saturation point of a compound in a given solvent.
Objective: To determine the quantitative solubility of this compound in a selected solvent (e.g., water, DMSO, PBS).
Materials:
-
This compound
-
Selected solvent(s) of analytical grade
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or rotator with temperature control (set to 25 °C or 37 °C, depending on the application)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another validated analytical method for quantification.
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known high concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
-
Sample Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. Centrifugation prior to filtration can also be employed to pellet the excess solid.
-
-
Quantification:
-
Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.
-
The resulting value is the equilibrium solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Repeatability: It is recommended to perform the experiment in triplicate to ensure the reliability of the results.
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of the processes involved in assessing and utilizing this compound, the following diagrams are provided.
Caption: Workflow for Determining Equilibrium Solubility.
Caption: Reactivity Pathways of this compound.
References
An In-depth Technical Guide to the Mechanism and Application of Aminooxy-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism, quantitative performance, and practical application of Aminooxy-PEG4-alcohol, a key reagent in modern bioconjugation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this versatile linker in their work.
Core Mechanism of Action: Oxime Ligation
The functionality of this compound is centered on the principle of oxime ligation , a highly efficient and chemoselective reaction. This bioorthogonal "click" chemistry involves the reaction of the aminooxy group (-ONH₂) of the PEG linker with a carbonyl group (an aldehyde or ketone) on a target molecule, such as a protein, peptide, or small molecule drug. The resulting covalent bond is a stable oxime linkage (-O-N=C).
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The nitrogen atom of the aminooxy group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration, eliminating a water molecule to form the stable oxime bond.
The reaction rate is significantly influenced by pH, with optimal conditions typically being mildly acidic (pH 4-5) to facilitate the dehydration step. However, the use of nucleophilic catalysts, such as aniline (B41778) and its derivatives, can substantially accelerate the reaction at neutral pH, making it highly suitable for biological applications where maintaining physiological conditions is crucial.[1][2]
Figure 1: Mechanism of oxime ligation with this compound.
Quantitative Data: Reaction Kinetics and Stability
The efficiency and stability of the oxime linkage are critical for the development of robust bioconjugates. The following tables summarize key quantitative data gathered from various studies.
Table 1: Reaction Kinetics of Oxime Ligation
| Catalyst | pH | Relative Rate Enhancement | Second-Order Rate Constant (k_obs, M⁻¹s⁻¹) | Reference |
| None | 7.0 | 1 | - | [2] |
| Aniline (100 mM) | 7.0 | ~40-fold | 10.3 | [1][3] |
| Aniline (100 mM) | 4.5 | ~400-fold | - | [1] |
| p-Phenylenediamine (B122844) (10 mM) | 7.0 | 19-fold vs. Aniline | - | [1][2] |
| m-Phenylenediamine (100 mM) | 7.3 | ~2.5-fold vs. Aniline | 27.0 | [3][4] |
| m-Phenylenediamine (750 mM) | 7.3 | ~15-fold vs. Aniline | >10 times higher than aniline | [3][4] |
Note: Rate enhancements and constants can vary depending on the specific reactants and reaction conditions.
Table 2: Stability of Oxime and Hydrazone Bonds
| Linkage | pH | Half-life (t₁/₂) | Reference |
| Oxime | 7.0 | ~25 days | [5] |
| Oxime | 5.0 | Significantly faster hydrolysis than at pH 7.0 | [1] |
| Hydrazone | 7.2 | 183 hours | [1] |
| Hydrazone | 5.0 | 4.4 hours | [1] |
These data highlight the superior stability of the oxime bond at physiological pH compared to hydrazone linkages, making it a preferred choice for applications requiring long-term stability.[5]
Experimental Protocols
This section provides detailed methodologies for a typical bioconjugation experiment using this compound.
General Protocol for Protein PEGylation
This protocol outlines the site-specific PEGylation of a protein containing an aldehyde or ketone group.
Materials:
-
Protein with a carbonyl group (aldehyde or ketone)
-
This compound
-
Aniline or p-phenylenediamine (catalyst)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0
-
Quenching solution (optional, e.g., an excess of a small molecule aldehyde or ketone)
-
Purification system (e.g., HPLC with a suitable column)
-
Analytical instruments (e.g., Mass Spectrometer, NMR)
Procedure:
-
Protein Preparation: Dissolve the carbonyl-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in the reaction buffer. Also, prepare a stock solution of the catalyst (e.g., 1 M aniline in DMSO).
-
Reaction Setup: Add a 5- to 20-fold molar excess of this compound to the protein solution.
-
Catalyst Addition: Add the catalyst to the reaction mixture to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Quenching (Optional): To consume any unreacted aminooxy groups, a small molecule aldehyde or ketone can be added to the reaction mixture.
-
Purification: Purify the PEGylated protein from unreacted PEG, protein, and catalyst using a suitable chromatography method such as size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC).[]
-
Characterization: Confirm the identity and purity of the PEGylated protein using mass spectrometry (to determine the molecular weight and degree of PEGylation) and NMR (to confirm the structure).[7][8]
Purification Protocol: Reversed-Phase HPLC (RP-HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C4 or C18 reversed-phase column suitable for protein separation
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Gradient:
A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a common starting point. The gradient should be optimized based on the specific properties of the protein and its PEGylated form.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the reaction mixture onto the column.
-
Run the gradient to separate the PEGylated protein from impurities. The PEGylated protein will typically elute at a different retention time than the unmodified protein.
-
Collect the fractions containing the purified PEGylated protein.
-
Analyze the collected fractions by SDS-PAGE or mass spectrometry to confirm purity.
Characterization Protocol: Mass Spectrometry
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer
Sample Preparation:
-
Desalt the purified PEGylated protein sample using a suitable method (e.g., zip-tip, dialysis) to remove non-volatile salts.
-
Dilute the sample in a solvent compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile, 0.1% formic acid for ESI).
Analysis:
-
Acquire the mass spectrum of the intact PEGylated protein.
-
The resulting spectrum will show a distribution of charge states (for ESI) or a singly charged ion (for MALDI).
-
Deconvolute the spectrum (for ESI) to determine the molecular weight of the PEGylated protein. The increase in molecular weight compared to the unmodified protein will confirm the successful conjugation and allow for the determination of the number of attached PEG chains.
Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the chemical logic of the mechanism of action.
Figure 2: General experimental workflow for bioconjugation.
Figure 3: Logical relationship of oxime ligation properties.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
The Role of the PEG4 Spacer: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of the tetra-ethylene glycol (PEG4) spacer in modern drug development. From enhancing the physicochemical properties of bioconjugates to optimizing the efficacy of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the PEG4 spacer has emerged as a critical component in the design of advanced therapeutics. This document provides a comprehensive overview of its impact, supported by quantitative data, detailed experimental protocols, and visual workflows to guide researchers in their drug development endeavors.
Core Principles of the PEG4 Spacer
Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) glycol units.[1] A PEG4 spacer consists of four of these repeating units, offering a discrete and defined length to linkers used in bioconjugation. The incorporation of a PEG4 spacer into a molecule can profoundly influence its properties and performance.
The primary advantages conferred by a PEG4 spacer include:
-
Enhanced Hydrophilicity and Solubility: The ethylene glycol units form hydrogen bonds with water molecules, significantly increasing the aqueous solubility of hydrophobic molecules they are attached to.[1] This is particularly crucial for poorly soluble cytotoxic drugs used in ADCs and the often large, hydrophobic PROTAC molecules.[2][3][4]
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation can reduce renal clearance, thereby extending its circulation half-life.[5] The hydrophilic nature of the PEG4 spacer can also shield the conjugated molecule from enzymatic degradation and reduce non-specific uptake by the liver.[6][7]
-
Reduced Immunogenicity: The flexible PEG4 chain can mask potential epitopes on a therapeutic protein or payload, reducing the likelihood of an immune response.[5]
-
Optimized Spatial Orientation: In complex systems like PROTACs, the length and flexibility of the linker are critical for facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[3][8] The PEG4 spacer provides sufficient distance to avoid steric hindrance while maintaining proximity for efficient ubiquitin transfer.[3]
-
Decreased Aggregation: By increasing the hydrophilicity of a bioconjugate, the PEG4 spacer can prevent aggregation, which is a common issue with highly loaded ADCs.[9]
Data Presentation: The Quantitative Impact of PEG4 Spacers
The inclusion of a PEG4 spacer has a quantifiable impact on the physicochemical and biological properties of molecules. The following tables summarize data from various studies to illustrate these effects.
Physicochemical Properties
The addition of a PEG spacer generally leads to a decrease in lipophilicity (cLogP) and an increase in the topological polar surface area (TPSA), both of which contribute to enhanced solubility.
Table 1: Impact of PEG Linker on Physicochemical Properties of a PROTAC
| PROTAC Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PEG4 | 875.0 | 3.1 | 183.7 | 4 | 13 | 24 |
Data compiled from publicly available research.[3]
PROTAC Efficacy
The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration.
Table 2: Impact of PEG Linker Length on BRD4 Degradation by a VHL-based PROTAC
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[10]
Table 3: Comparative Degradation Efficiency of a Hypothetical BTK PROTAC with Different Linkers in Mino Cells
| Linker Type | DC50 (nM) | Dmax (%) |
| Alkyl C8 | 150 | 75 |
| PEG4 | 50 | 85 |
| PEG8 | 15 | 95 |
| 10-unit PEG | 5 | 98 |
| PEG12 | 20 | 90 |
This table demonstrates the concept of an optimal linker length for achieving maximal degradation potency and is based on trends observed in published studies.[4]
Cellular Permeability and Pharmacokinetics
The PEG linker also influences a PROTAC's ability to cross cell membranes and its overall pharmacokinetic profile.
Table 4: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 0.8 | 15 |
| PEG4 | 1.5 | 25 |
| PEG5 | 2.1 | 35 |
| PEG6 | 1.9 | 30 |
Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA).[10]
Antibody-Drug Conjugate (ADC) Stability
The incorporation of a PEG spacer can impact the stability of ADCs, particularly those with a high drug-to-antibody ratio (DAR).
Table 5: Impact of PEG4 Spacer on Non-Specific Uptake in a Kupffer Cell Assay for a DAR 8 ADC
| Linker-Payload | Fold Increase in Non-Specific Uptake (vs. undrugged antibody) |
| mc-GGFG-deruxtecan (from Enhertu®) | ~70-fold |
| PEG4 -Val-Lys-Gly-AMDCPT | ~7-fold |
This data highlights the ability of a PEG4 spacer to reduce non-specific uptake, a key factor in ADC toxicity.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of PEG4 spacers in bioconjugation and the synthesis of targeted therapies.
Protocol for Antibody Conjugation using an NHS-PEG4-Maleimide Linker
This two-step protocol describes the conjugation of a drug to an antibody via a heterobifunctional PEG4 linker.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS pH 7.2-7.5)
-
NHS-PEG4-Maleimide linker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing payload
-
Reducing agent (e.g., TCEP)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer (e.g., PBS with EDTA)
Step 1: Antibody Modification with the Linker
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Linker Solution Preparation: Immediately before use, dissolve the NHS-PEG4-Maleimide linker in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Purification: Remove excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS with EDTA, pH 6.5-7.5).
Step 2: Conjugation of the Payload to the Modified Antibody
-
Payload Preparation: If the payload does not contain a free thiol, it may need to be reduced. Dissolve the thiol-containing payload in a compatible solvent.
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the maleimide-activated antibody solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add a quenching reagent such as cysteine or N-acetylcysteine to a final concentration of 1-10 mM to cap any unreacted maleimide (B117702) groups. Incubate for 30 minutes at room temperature.
-
Final Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove unconjugated drug and antibody.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Protocol for PROTAC Synthesis using a PEG4 Linker via Click Chemistry
This protocol outlines a modular approach to PROTAC synthesis using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Materials:
-
Alkyne-functionalized ligand for the protein of interest (POI)
-
Azide-PEG4-acid linker
-
Amine-functionalized E3 ligase ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Amide coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Solvents (e.g., DMF, DMSO, water)
-
HPLC for purification
Step 1: Synthesis of the Azide-PEG4-E3 Ligase Ligand Conjugate
-
Reaction Setup: In a reaction vial, dissolve the amine-functionalized E3 ligase ligand (1 equivalent) and Azide-PEG4-acid (1.1 equivalents) in DMF.
-
Amide Coupling: Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Purification: Upon completion, purify the product by preparative HPLC to obtain the Azide-PEG4-E3 ligase ligand conjugate.
Step 2: Click Chemistry to form the PROTAC
-
Reaction Setup: In a reaction vial, dissolve the alkyne-functionalized POI ligand (1 equivalent) and the Azide-PEG4-E3 ligase ligand conjugate (1.1 equivalents) in a mixture of DMSO and water.
-
Catalyst Preparation: In a separate tube, prepare the copper catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio in water.
-
Click Reaction:
-
Add the copper catalyst solution to the reaction mixture.
-
Add a freshly prepared solution of sodium ascorbate (5-10 equivalents) to initiate the reaction.
-
Stir the reaction at room temperature for 1-4 hours, monitoring progress by LC-MS.
-
-
Purification: Purify the final PROTAC product by preparative HPLC.
-
Characterization: Confirm the identity and purity of the PROTAC using LC-MS and NMR.
Protocol for Assessing PROTAC-Mediated Protein Degradation by Western Blot
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[10]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS and then add cell lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by mixing a standardized amount of protein with loading buffer and heating at 95°C for 5 minutes.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of degradation relative to the DMSO-treated control.
-
Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the application of PEG4 spacers.
References
- 1. Effect of poly(ethylene glycol) (PEG) spacers on the conformational properties of small peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Aminooxy Functional Group Reactivity
For Researchers, Scientists, and Drug Development Professionals
The aminooxy functional group has emerged as a powerful tool in chemical biology, drug development, and materials science due to its unique reactivity profile. Its ability to chemoselectively react with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages under mild, aqueous conditions makes it an ideal choice for bioconjugation and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of aminooxy reactivity, including the underlying mechanism, factors influencing the reaction, stability of the resulting conjugate, and detailed experimental protocols.
Core Principles of Aminooxy Reactivity: The Oxime Ligation
The cornerstone of aminooxy chemistry is the oxime ligation , a reaction between an aminooxy group (-ONH₂) and a carbonyl group (C=O) to form a stable oxime bond (-O-N=C). This reaction is a type of nucleophilic addition-elimination. The lone pair of electrons on the nitrogen of the aminooxy group acts as a potent nucleophile, attacking the electrophilic carbon of the carbonyl. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime.
The aminooxy group exhibits an "alpha effect," where the presence of an adjacent electronegative oxygen atom with lone pair electrons enhances the nucleophilicity of the nitrogen atom, making it more reactive than a typical amine.[1][2] This heightened reactivity allows the ligation to proceed efficiently even at low concentrations of reactants.
The reaction is highly chemoselective, meaning the aminooxy group specifically targets aldehydes and ketones, minimizing side reactions with other functional groups commonly found in biological systems.[3][4] This specificity is a key advantage for applications such as protein modification, cell surface labeling, and the development of antibody-drug conjugates (ADCs).
Factors Influencing Oxime Ligation
The rate and efficiency of oxime ligation are influenced by several key parameters:
-
pH: The reaction rate is pH-dependent.[5][6] Optimal conditions are typically found in a slightly acidic environment (pH 4-5).[7][8][9] This is because the reaction mechanism involves a protonation step. However, for many biological applications, the reaction needs to be performed at a neutral pH (around 7.4). While the reaction is slower at neutral pH, it can be significantly accelerated through the use of catalysts.[5][7]
-
Nature of the Carbonyl: The structure of the carbonyl-containing reactant plays a significant role in reactivity. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[6][10][11] Electron-deficient carbonyl groups, such as those in α-oxo acids, also tend to react more rapidly.[5] Aromatic aldehydes are frequently used for bioconjugations due to the enhanced stability they impart to the resulting oxime.[6]
-
Catalysts: Nucleophilic catalysts are often employed to enhance the reaction rate, especially at neutral pH. Aniline (B41778) and its derivatives are the most common catalysts.[7][8][9] They function by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy nucleophile. More efficient catalysts, such as p-phenylenediamine (B122844) and m-phenylenediamine, have been developed, offering significant rate enhancements even at low concentrations.[7][8][9][12]
Stability of the Oxime Linkage
A critical advantage of the oxime linkage is its high hydrolytic stability compared to other imine-based linkages like hydrazones.[6][13] In aqueous solutions, oximes are reported to be 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts.[6] The electronegativity of the oxygen atom in the oxime bond contributes to this increased stability.[6]
The stability of the oxime bond is also influenced by:
-
The nature of the carbonyl precursor: Oximes derived from ketones are generally more stable than those from aldehydes.[6]
-
Electronic effects: Electron-withdrawing groups near the C=N-OH linkage can influence stability.[6]
-
Steric hindrance: Bulky groups around the oxime bond can sterically protect it from hydrolysis.[6]
While highly stable, the oxime bond can be cleaved under specific conditions, a property that has been exploited in the design of biocleavable linkers for drug delivery.[1]
Quantitative Data on Oxime Ligation
The following tables summarize key quantitative data related to the kinetics and stability of oxime ligation.
Table 1: Comparison of Equilibrium Constants for Imine Formation
| Linkage Type | Typical Equilibrium Constant (Keq) in M-1 | Reference |
| Hydrazone | 104 – 106 | [5][11] |
| Oxime | >108 | [5][11] |
Table 2: Catalytic Efficiency of Aniline Derivatives in Oxime Ligation
| Catalyst | Fold Rate Increase (vs. uncatalyzed at pH 7) | Fold Rate Increase (vs. aniline at pH 7) | Reference |
| Aniline | - | - | [7][8][9] |
| p-Phenylenediamine (2 mM) | 120 | 19 | [7][9] |
| m-Phenylenediamine | Up to 15 | - | [12] |
Table 3: Relative Hydrolytic Stability of C=N Linkages
| Linkage | Relative First-Order Rate Constant for Hydrolysis (krel) | Reference |
| Oxime | 1 | [5] |
| Methylhydrazone | ~600-fold higher than oxime at pD 7.0 | [14] |
| Acetylhydrazone | ~300-fold higher than oxime at pD 7.0 | [14] |
| Semicarbazone | ~160-fold higher than oxime at pD 7.0 | [14] |
Experimental Protocols
Protocol 1: General Aqueous Oxime Ligation
This protocol is suitable for water-soluble reactants.
Materials:
-
Aldehyde or ketone-functionalized molecule
-
Aminooxy-functionalized molecule (e.g., 2-(Aminooxy)-2-methylpropanoic acid)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 6.0-7.4)
-
Aniline catalyst stock solution (e.g., 200 mM in DMF)
-
Acetone (for quenching)
Procedure:
-
Prepare a stock solution of your aldehyde or ketone-functionalized molecule in the reaction buffer (e.g., 10 mM).
-
Prepare a stock solution of the aminooxy-functionalized molecule in the same buffer (e.g., 100 mM).
-
In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with the aminooxy-functionalized molecule (1.5-5 equivalents).
-
Add the aniline catalyst to a final concentration of 10-100 mM.
-
Adjust the final volume with the reaction buffer.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
-
Monitor the reaction progress using analytical techniques such as HPLC or mass spectrometry.
-
Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.
-
Purify the product by a suitable method (e.g., HPLC, size-exclusion chromatography).
Protocol 2: Oxime Ligation in Organic Solvents for Hydrophobic Reactants
This protocol is suitable for reactants with poor water solubility.
Materials:
-
Aldehyde or ketone substrate
-
O-Alkylhydroxylamine (e.g., O-Decylhydroxylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Aniline catalyst
-
Diisopropylethylamine (DIPEA) (if using a hydroxylamine (B1172632) salt)
Procedure:
-
Dissolve the aldehyde/ketone substrate (1.0 equivalent) in anhydrous DMF to a final concentration of 20-50 mM.[15]
-
In a separate vial, dissolve the O-Alkylhydroxylamine (1.2 equivalents) in anhydrous DMF. If using a hydrochloride salt, add 1.2 equivalents of DIPEA to liberate the free hydroxylamine.[15]
-
Prepare a 1 M stock solution of aniline in anhydrous DMF.[15]
-
In a reaction vial, combine the substrate solution with the aniline stock solution to a final concentration of 100 mM.[15]
-
Add the O-Alkylhydroxylamine solution.
-
Stir the reaction mixture at room temperature (20-25°C) or elevated temperature (e.g., 75°C for rapid ligations) for 1-24 hours.[15][16]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the mixture with deionized water and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography or preparative HPLC.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 4. scispace.com [scispace.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting reactive carbonyls for identifying natural products and their biosynthetic origins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Core: An In-depth Technical Guide to PROTAC Linkers and Their Function
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands dictates the target, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides a deep dive into the core of PROTAC technology—the linker—exploring its function, diverse chemical nature, and the experimental methodologies used to characterize its impact.
The Central Role of the Linker in PROTAC-Mediated Degradation
The primary function of the PROTAC linker is to bridge the POI-binding and E3 ligase-binding ligands, thereby inducing the formation of a ternary complex (POI-PROTAC-E3 ligase).[3][4] This proximity, orchestrated by the linker, is the catalytic event that initiates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][4] The PROTAC molecule is then released to repeat the cycle, enabling it to act at sub-stoichiometric concentrations.[1][4]
The linker's characteristics—its length, chemical composition, rigidity, and attachment points—are pivotal in determining the stability and productivity of this ternary complex.[1][5][6] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of degradation.[1][6][7] Conversely, a poorly designed linker can lead to steric clashes or unfavorable orientations, resulting in negative cooperativity and diminished degradation.[1][6]
The Ubiquitin-Proteasome Signaling Pathway
PROTACs co-opt the cell's intrinsic ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this pathway, culminating in the degradation of the target protein.
Types of PROTAC Linkers and Their Impact on Efficacy
PROTAC linkers are broadly categorized based on their chemical structure and flexibility. The choice of linker type has profound implications for the resulting PROTAC's biological activity and physicochemical properties.
Flexible Linkers: Alkyl and PEG Chains
Flexible linkers, primarily composed of alkyl or polyethylene (B3416737) glycol (PEG) chains, are the most common types used in early-stage PROTAC development due to their synthetic tractability.[1][5]
-
Alkyl Chains: These are simple hydrocarbon chains that offer significant conformational flexibility, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation.[1][5]
-
PEG Chains: PEG linkers enhance the hydrophilicity and solubility of PROTACs, which can improve their pharmacokinetic properties.[1][5][8]
While their flexibility can be advantageous, it can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[5]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| ERα | VHL | PEG | 9 | >1000 | <20 | MCF7 |
| ERα | VHL | PEG | 12 | ~500 | ~60 | MCF7 |
| ERα | VHL | PEG | 16 | ~100 | >90 | MCF7 |
| ERα | VHL | PEG | 19 | ~750 | ~50 | MCF7 |
| ERα | VHL | PEG | 21 | >1000 | <30 | MCF7 |
| TBK1 | CRBN | Alkyl/Ether | <12 | No degradation | - | Various |
| TBK1 | CRBN | Alkyl/Ether | 21 | 3 | 96 | Various |
| TBK1 | CRBN | Alkyl/Ether | 29 | 292 | 76 | Various |
| BTK | CRBN | PEG | Varied | 1-40 | - | Ramos |
Table 1: Impact of Flexible Linker Length on PROTAC Degradation Efficiency.[1][4][5]
Rigid Linkers
Rigid linkers, which often incorporate cyclic moieties like piperazine, piperidine, or aromatic rings, offer less conformational freedom.[5][] This can be advantageous in pre-organizing the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[5] However, their rigidity can also make it more challenging to achieve a productive ternary complex geometry.[1]
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| AR | CRBN | Rigid (Pyridine/di-piperidine) | <1 | >90 | LNCaP, VCaP |
| HDAC1/3 | VHL | Rigid (Benzamide-based) | Sub-micromolar | >50 | HCT116 |
| BTK | CRBN | Rigid (Alkyne-containing) | <10 | ~90 | Mino |
Table 2: Examples of PROTACs with Rigid Linkers and their Degradation Potency.[5][10][11]
Smart Linkers
Recent innovations have led to the development of "smart" or functional linkers that allow for spatiotemporal control over PROTAC activity. These include:
-
Photoswitchable Linkers: Often containing an azobenzene (B91143) moiety, these linkers can change conformation upon exposure to specific wavelengths of light, thereby activating or deactivating the PROTAC.[1]
-
Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlled PROTAC activation.[1]
Experimental Protocols for PROTAC Characterization
A suite of biochemical, biophysical, and cell-based assays are employed to characterize the efficacy and mechanism of action of PROTACs.
Western Blot for Protein Degradation
This is the most common method to quantify the extent of target protein degradation.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[5]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control and calculate DC50 and Dmax values.[2]
Biophysical Assays for Ternary Complex Formation
Understanding the formation and stability of the ternary complex is crucial for rational PROTAC design.
Experimental Workflow for Ternary Complex Analysis:
-
Surface Plasmon Resonance (SPR): A label-free technique to measure real-time binding kinetics and affinity of binary (PROTAC-POI, PROTAC-E3) and ternary complexes.[12][13]
-
Protocol Outline: Immobilize one protein partner (e.g., E3 ligase) on a sensor chip. Flow the PROTAC, followed by the second protein partner (POI), over the chip to measure association and dissociation rates.[12]
-
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events to determine thermodynamic parameters (enthalpy, entropy) and binding affinity, which are used to calculate the cooperativity factor (α).[14]
-
Protocol Outline: Titrate a solution of the PROTAC into a solution containing one of the protein partners to measure binary affinity. To measure ternary complex formation, titrate the PROTAC into a solution containing a pre-formed binary complex of the two proteins.[14]
-
-
Fluorescence Resonance Energy Transfer (FRET): A proximity-based assay where energy is transferred from a donor fluorophore on one protein to an acceptor fluorophore on the other when they are brought into close proximity by the PROTAC.[11]
-
Protocol Outline: Label the POI and E3 ligase with a FRET pair of fluorophores. The formation of the ternary complex in the presence of the PROTAC brings the fluorophores close enough for FRET to occur, resulting in a measurable signal.
-
| PROTAC System | Linker Type | Cooperativity (α) | Method |
| SMARCA2-ACBI1-VHL | Not specified | 26 | Not specified |
| SMARCA2-PROTAC 1-VHL | Not specified | 3.2 | Not specified |
| Brd4BD2-AT1-VHL | PEG-based | 7 | ITC |
| SARS-CoV-2 RdRp-PROTAC 10-CRBN | Rigid | 45.9 | SPR/ITC |
Table 3: Examples of Cooperativity Values for Different PROTAC Systems.[3][7]
Cell Viability Assays
These assays are important to assess the cytotoxic effects of PROTACs and ensure that the observed protein degradation leads to the desired biological outcome without undue toxicity.
-
MTT/MTS Assay: A colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol Outline: Treat cells with varying concentrations of the PROTAC for a specified period (e.g., 72 hours). Add MTT or MTS reagent, which is converted to a colored formazan (B1609692) product by viable cells. Measure the absorbance to determine cell viability relative to a control.
-
Conclusion
The linker is a multifaceted and critical component of a PROTAC molecule, playing an active role in dictating its biological activity. A deep understanding of how linker properties influence ternary complex formation, degradation efficiency, and pharmacokinetics is essential for the rational design of novel and effective protein degraders. The systematic application of the biochemical, biophysical, and cell-based assays outlined in this guide will empower researchers to optimize linker design and unlock the full therapeutic potential of PROTAC technology. As the field continues to evolve, we can anticipate the development of even more sophisticated linker chemistries and design strategies, further expanding the reach and impact of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
The Cornerstone of Modern Biotechnology: An In-depth Guide to Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Bioconjugation is a pivotal chemical strategy that creates a stable, covalent link between two molecules, where at least one is a biomolecule.[1] This powerful technique is at the heart of numerous advancements in medicine, diagnostics, and materials science, enabling functionalities such as tracking cellular events, targeted drug delivery, and the development of novel diagnostics.[1][2][3] This guide delves into the fundamental principles of bioconjugation chemistry, providing a comprehensive overview of the core reactions, experimental methodologies, and the quantitative data essential for successful bioconjugate development.
Core Principles and Strategic Considerations
Successful bioconjugation hinges on the ability to selectively modify a biomolecule without compromising its inherent function.[4] This requires chemical reactions that proceed under mild, physiological conditions—typically in aqueous environments at neutral pH and ambient temperature.[5][6] The choice of conjugation strategy is dictated by the available functional groups on the biomolecule and the desired properties of the final conjugate.
A critical concept in advanced bioconjugation is bioorthogonality . Coined in 2003, this refers to chemical reactions that can occur within a living system without interfering with native biochemical processes.[5][7] These reactions rely on functional groups not naturally found in biological systems, ensuring high selectivity and minimal off-target effects.[8][9]
Key Functional Group Targets in Bioconjugation
The most commonly targeted functional groups on proteins for bioconjugation are the primary amines of lysine (B10760008) residues and the N-terminus, the sulfhydryl groups of cysteine residues, and the carboxyl groups of aspartic and glutamic acids.[10][11] Carbohydrate moieties on glycoproteins can also be oxidized to create reactive aldehydes.[12]
Caption: Common functional groups on biomolecules targeted for conjugation.
Major Classes of Bioconjugation Reactions
The choice of reaction chemistry is paramount to achieving a stable and functional bioconjugate. The following sections detail the most prevalent and reliable methods used in the field.
Amine-Reactive Chemistry
Primary amines are abundant on the surface of most proteins, making them a common target for conjugation.[11] The most widely used amine-reactive reagents are N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds.[13][14]
Reaction Conditions: This reaction is typically performed in buffers at a slightly basic pH (7.2-9.0) to ensure the amine is deprotonated and thus nucleophilic.[11][15] Common buffers include phosphate-buffered saline (PBS) and sodium bicarbonate. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the intended reaction.[13][16]
| Parameter | Value/Range | Reference |
| Target Group | Primary Amines (-NH₂) | [11] |
| Reactive Moiety | NHS Ester | [13] |
| Resulting Bond | Amide | [11] |
| Optimal pH | 7.2 - 9.0 | [11] |
| Common Buffers | Bicarbonate, Borate, HEPES | [13][15] |
| Molar Excess of Dye | 10-20x (for antibodies) |
Experimental Protocol: Labeling an Antibody with an NHS Ester
-
Protein Preparation: Dissolve the antibody in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 2-10 mg/mL.[13][15]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[13]
-
Conjugation: Add a calculated molar excess of the dissolved NHS ester to the antibody solution while gently stirring. The optimal molar ratio depends on the protein and the desired degree of labeling and should be empirically determined.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[15]
-
Purification: Remove unreacted reagent and byproducts by gel filtration (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Caption: Reaction scheme for amine-reactive NHS ester conjugation.
Thiol-Reactive Chemistry
The sulfhydryl group of cysteine residues provides a more specific target for conjugation than amines because cysteine is a relatively rare amino acid.[6] Maleimides are the most common thiol-reactive reagents, undergoing a Michael addition reaction with sulfhydryls to form a stable thioether bond.[17][]
Reaction Conditions: The thiol-maleimide reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[17][19] Above pH 7.5, competitive reaction with amines can occur.[19] If the target cysteines are involved in disulfide bonds, they must first be reduced using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). TCEP is often preferred as it does not require removal before conjugation.
| Parameter | Value/Range | Reference |
| Target Group | Sulfhydryls (-SH) | [6] |
| Reactive Moiety | Maleimide (B117702) | [17] |
| Resulting Bond | Thioether | [] |
| Optimal pH | 6.5 - 7.5 | [17] |
| Common Buffers | Phosphate, HEPES (thiol-free) | |
| Stability Concern | Retro-Michael reaction can occur | [20] |
Experimental Protocol: Cysteine-Specific Labeling with a Maleimide
-
Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS with EDTA, pH 7.2). If reduction is necessary, treat the protein with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Reagent Preparation: Dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.
-
Conjugation: Add a 10-20 fold molar excess of the dissolved maleimide to the protein solution with gentle mixing.
-
Incubation: Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a free thiol-containing compound like β-mercaptoethanol or cysteine to scavenge unreacted maleimide.
-
Purification: Purify the conjugate using gel filtration or dialysis to remove excess quenching reagent and unreacted labeling reagent.
Caption: Reaction scheme for thiol-reactive maleimide conjugation.
Carbonyl-Reactive Chemistry
Aldehydes and ketones, collectively known as carbonyls, are not naturally present on proteins but can be generated by mild oxidation of carbohydrate moieties on glycoproteins using sodium periodate (B1199274).[12] These carbonyls can then be targeted with hydrazide or aminooxy-functionalized molecules to form hydrazone or oxime bonds, respectively.[9][21]
Reaction Conditions: The initial reaction to form the Schiff base is often followed by reduction with a mild agent like sodium cyanoborohydride to create a stable secondary amine bond.[12] This two-step process is known as reductive amination.
| Parameter | Value/Range | Reference |
| Target Group | Aldehydes/Ketones (-CHO, -C=O) | [12] |
| Reactive Moiety | Hydrazide, Aminooxy | [21] |
| Resulting Bond | Hydrazone, Oxime (stable linkage) | [9] |
| Optimal pH | 5.0 - 7.0 | [22] |
| Reducing Agent | Sodium Cyanoborohydride (NaCNBH₃) | [12] |
Experimental Protocol: Glycoprotein (B1211001) Labeling via Reductive Amination
-
Aldehyde Generation: Dissolve the glycoprotein in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.5). Add sodium periodate to a final concentration of 1-10 mM and incubate for 30 minutes in the dark at room temperature. Quench excess periodate with glycerol.
-
Buffer Exchange: Remove excess reagents by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.4).
-
Reagent Preparation: Dissolve the hydrazide or aminooxy-containing reagent in a suitable buffer.
-
Conjugation: Add the reagent to the oxidized glycoprotein solution and incubate for several hours at room temperature.
-
Reduction: Add sodium cyanoborohydride and incubate for an additional 1-2 hours to reduce the Schiff base to a stable amine linkage.[12]
-
Purification: Purify the final conjugate via gel filtration or dialysis.
Click Chemistry
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[23][24] The most prominent example in bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[24][25] Due to the potential toxicity of the copper catalyst, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed as a bioorthogonal alternative that does not require a metal catalyst.[7][26]
Reaction Conditions: These reactions are highly specific and can be performed in complex biological media.[25][] They require the prior introduction of an azide (B81097) or alkyne group onto one of the molecules to be conjugated, often through metabolic labeling or by using a bifunctional crosslinker.
| Parameter | CuAAC | SPAAC | Reference |
| Reactive Groups | Azide + Terminal Alkyne | Azide + Strained Alkyne | [26] |
| Catalyst | Copper (I) | None (Strain-promoted) | [7] |
| Resulting Bond | Triazole | Triazole | [25] |
| Key Feature | High reaction rate | Bioorthogonal, no catalyst needed | [7][26] |
Caption: General scheme for azide-alkyne "click" chemistry.
Characterization of Bioconjugates
After synthesis and purification, it is essential to characterize the bioconjugate to confirm successful labeling and determine its properties. The complexity of bioconjugates often results in a heterogeneous mixture of products.[10] Common characterization techniques include:
-
UV-Vis Spectroscopy: To determine the degree of labeling (DOL) by measuring the absorbance of the biomolecule (e.g., at 280 nm for proteins) and the attached molecule (e.g., a dye at its λmax).[15]
-
Mass Spectrometry (MS): To confirm the covalent attachment and determine the molecular weight distribution of the conjugate species.[10]
-
Gel Electrophoresis (SDS-PAGE): To visually confirm a shift in molecular weight upon conjugation and to assess the purity of the sample.[10]
-
Chromatography (e.g., HPLC, FPLC): To separate different conjugate species and assess purity.
Conclusion
Bioconjugation chemistry is a dynamic and enabling field that bridges the gap between synthetic chemistry and biology. The selection of an appropriate strategy requires careful consideration of the biomolecule, the desired payload, and the intended application. By understanding the core principles of amine-, thiol-, and carbonyl-reactive chemistries, alongside the power of bioorthogonal click reactions, researchers can design and execute robust conjugation protocols. The detailed methodologies and comparative data presented in this guide serve as a foundational resource for scientists and developers aiming to harness the transformative potential of bioconjugation in their research and therapeutic development endeavors.
References
- 1. Bioconjugation - Wikipedia [en.wikipedia.org]
- 2. susupport.com [susupport.com]
- 3. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]
- 4. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 5. chempep.com [chempep.com]
- 6. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 8. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cellmosaic.com [cellmosaic.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NL [thermofisher.com]
- 12. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. nbinno.com [nbinno.com]
- 15. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 16. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 17. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carbonyl Reactive | BroadPharm [broadpharm.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. lumiprobe.com [lumiprobe.com]
- 26. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Handling of Aminooxy-PEG4-alcohol: A Comprehensive Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the essential storage and handling recommendations for Aminooxy-PEG4-alcohol, a critical reagent for researchers, scientists, and professionals in the field of drug development and bioconjugation. Adherence to these guidelines is paramount to ensure the reagent's stability, performance, and the safety of laboratory personnel.
This compound is a hydrophilic, 4-unit polyethylene (B3416737) glycol (PEG) linker featuring a terminal aminooxy group and a hydroxyl group. The aminooxy functionality allows for the highly efficient and chemoselective formation of stable oxime bonds with molecules containing aldehyde or ketone moieties, a cornerstone of modern bioconjugation techniques. The hydroxyl group offers a site for further chemical modification.
Core Storage and Stability Recommendations
The integrity of this compound is directly influenced by its storage conditions. Due to the reactive and sensitive nature of the aminooxy group, stringent adherence to recommended storage protocols is necessary to prevent degradation and ensure experimental reproducibility.[1]
Quantitative Storage and Stability Data
| Form | Storage Temperature | Duration | Notes |
| Pure (Solid) | -20°C | Up to 3 years[2] | Keep container tightly closed and protected from moisture. |
| In Solvent | -80°C | Up to 1 year[2] | Use anhydrous solvents. Immediate use is highly recommended.[1] |
It is strongly advised to use aminooxy compounds within one week of reconstitution to ensure optimal reactivity.[1]
Safe Handling and Personal Protective Equipment (PPE)
The safe handling of this compound is crucial to minimize exposure and potential health risks. While specific hazard data for this compound is limited, general precautions for handling potentially hazardous chemicals should be strictly followed.
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][4][5]
-
Avoid inhalation of dust, fumes, or vapors.[4]
-
Prevent contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the laboratory.[4]
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles or glasses.[3][4][5] | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3][4][5][6] | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use a respirator if dust is generated or if working outside a fume hood.[4] | Prevents inhalation of airborne particles. |
In case of accidental exposure, follow standard first-aid procedures. For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[3][5] For skin contact, wash off with soap and plenty of water.[6] If inhaled, move to fresh air.[3][5][6] If swallowed, rinse mouth with water and seek immediate medical attention.[3][5]
Experimental Protocol: General Procedure for Oxime Ligation
The primary application of this compound is in oxime ligation, a bioorthogonal reaction that forms a stable oxime bond with an aldehyde or ketone. The following is a general protocol that can be adapted for specific applications.
Materials:
-
This compound
-
Aldehyde or ketone-containing molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.5-7.5)[7]
-
Aniline (B41778) (as a catalyst, optional but recommended)[7]
-
Anhydrous solvent for stock solutions (e.g., DMSO, DMF)[7]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your aldehyde or ketone-containing molecule in the chosen reaction buffer.
-
Prepare a stock solution of this compound in an anhydrous solvent like DMSO. To facilitate handling, a 250 mM stock solution can be prepared by dissolving the entire contents of a 50 mg vial in the appropriate volume of dry solvent.[7] Warm the vial to room temperature before opening to prevent moisture condensation.[7] Store the stock solution at -20°C for up to one month.[7]
-
If using a catalyst, prepare a stock solution of aniline in the reaction buffer or an organic co-solvent.
-
-
Ligation Reaction:
-
In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with this compound (typically 1.5-5 equivalents).
-
If used, add the aniline catalyst to a final concentration of 10-100 mM.
-
Adjust the final volume with the reaction buffer.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
Quenching and Purification:
-
Once the reaction is complete, any unreacted aminooxy groups can be quenched by adding an excess of a small aldehyde or ketone, such as acetone.
-
Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography, affinity chromatography, or HPLC).
-
Logical Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the proper storage and handling of this compound, from receiving the compound to its use in an experiment.
References
A Technical Guide to Commercial Aminooxy-PEG4-alcohol for Researchers and Drug Development Professionals
Introduction: Aminooxy-PEG4-alcohol is a bifunctional hydrophilic linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its aminooxy group facilitates the highly specific and stable formation of an oxime bond with aldehydes and ketones, a reaction known as oxime ligation. The terminal hydroxyl group offers a secondary point for further chemical modification. This guide provides an in-depth overview of commercially available this compound, including a comparison of suppliers, available experimental data, a representative experimental protocol for its core application, and visual diagrams to aid in experimental design and procurement.
Commercial Supplier Data for this compound
For researchers and drug development professionals, selecting a reliable supplier is a critical first step. The following table summarizes the key specifications for this compound from several prominent commercial suppliers. This data is compiled from publicly available information on the suppliers' websites.
| Supplier | Product Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Availability of Experimental Data |
| BroadPharm | BP-23671 | ≥98% | 209.2 | 106492-60-8 | ¹H NMR spectrum available for viewing on their website.[1] |
| Glycomindsynth | GMSL-247 | 95-98% (by HPLC) | 209.2 | 106492-60-8 | Certificate of Analysis (COA) available for download, includes HPLC, ¹H NMR, and Mass Spectrometry data.[2] |
| AxisPharm | AP12035 | ≥95% | 209.24 | 106492-60-8 | Product page lists specifications; detailed experimental data may be available upon request.[3][4] |
| MedchemExpress | HY-130628 | Not specified | 209.24 | 106492-60-8 | States the product is used as an ADC and PROTAC linker.[5] |
| Ambeed | am106492608 | Not specified | 209.24 | 106492-60-8 | Product listed, though detailed specifications may require inquiry. |
| BOC Sciences | 106492-60-8 | Not specified | 209.24 | 106492-60-8 | Described as an aldehyde-reactive ADC linker for oxime ligation.[] |
Experimental Data and Protocols
While commercial suppliers do not typically publish detailed, step-by-step synthesis and purification protocols for their catalog products, they do provide analytical data to validate the quality and identity of their materials.
Available Experimental Data:
Certificates of Analysis (COAs) are the primary source of experimental data for commercial chemicals. A representative COA for this compound from Glycomindsynth confirms the following analyses were performed:[2]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This spectroscopic technique is used to confirm the chemical structure of the molecule by identifying the hydrogen atoms and their chemical environments. The COA indicates that the ¹H NMR spectrum is consistent with the expected structure of this compound.
-
Mass Spectrometry (MS): This analysis determines the molecular weight of the compound, confirming its elemental composition. The COA reports a result that confirms the expected molecular weight.
-
HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the compound by separating it from any impurities. The COA specifies a purity of 95-98%.
Representative Experimental Protocol: Oxime Ligation
The primary application of this compound is its reaction with an aldehyde or ketone to form a stable oxime bond. The following is a general protocol for the bioconjugation of an aldehyde-containing biomolecule with this compound.[7]
Materials:
-
Aldehyde- or ketone-containing biomolecule (e.g., protein, peptide)
-
This compound
-
Reaction Buffer: 100 mM phosphate (B84403) buffer, pH 6.0-7.0
-
(Optional) Aniline (B41778) catalyst stock solution: 100 mM in DMSO
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde-containing biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Dissolve this compound in the reaction buffer to create a stock solution (e.g., 10-100 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the biomolecule solution to achieve a 5-20 fold molar excess of the linker.
-
(Optional) To accelerate the reaction, add the aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The progress of the reaction can be monitored by analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, remove excess this compound and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
-
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate the core reaction of this compound and a logical workflow for selecting a commercial supplier.
Caption: Figure 1: Reaction scheme of oxime ligation.
Caption: Figure 2: A logical workflow for selecting a commercial supplier.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. darknetmarketz.com [darknetmarketz.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. This compound, 106492-60-8 | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Synthesis of Aminooxy-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a reliable synthetic route for Aminooxy-PEG4-alcohol, a valuable bifunctional linker used in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The synthesis involves a three-step process commencing with the preparation of a Boc-protected hydroxylamine (B1172632), followed by O-alkylation with a functionalized PEG4 derivative, and concluding with deprotection to yield the final product. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow are presented to facilitate its application in a laboratory setting.
Overview of the Synthetic Route
The synthesis of this compound is strategically designed in three main stages:
-
Protection of Hydroxylamine: The synthesis begins with the protection of the amino group of hydroxylamine with a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is employed to prevent undesired side reactions of the highly reactive aminooxy moiety in the subsequent steps.
-
O-Alkylation with a PEGylated Moiety: The protected N-Boc-hydroxylamine is then O-alkylated using a tetraethylene glycol derivative activated with a good leaving group, typically a tosylate. This step introduces the hydrophilic PEG4 spacer and the terminal alcohol functionality.
-
Deprotection to Yield the Final Product: The final step involves the removal of the Boc protecting group under acidic conditions to liberate the aminooxy functionality, yielding the target molecule, this compound.
This synthetic approach is robust and allows for the efficient preparation of the desired product with high purity.
Experimental Protocols
Step 1: Synthesis of N-Boc-hydroxylamine (tert-butyl N-hydroxycarbamate)
This procedure outlines the synthesis of the Boc-protected hydroxylamine, a key starting material for the subsequent O-alkylation step. The reaction involves the acylation of hydroxylamine with di-tert-butyl dicarbonate (B1257347).
Reaction Scheme:
Experimental Protocol:
-
To a solution of hydroxylamine hydrochloride (1.0 eq) in a 1:1 mixture of water and tetrahydrofuran (B95107) (THF), add potassium carbonate (2.0 eq) and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
To the cooled solution, add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in THF dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo to yield N-Boc-hydroxylamine as a white solid.
| Reagent/Solvent | Molar Ratio (eq) | Purity | Notes |
| Hydroxylamine Hydrochloride | 1.0 | ≥98% | |
| Potassium Carbonate | 2.0 | ≥99% | |
| Di-tert-butyl dicarbonate | 1.1 | ≥97% | |
| Tetrahydrofuran (THF) | - | Anhydrous | |
| Water | - | Deionized | |
| Ethyl Acetate | - | ACS Grade | For extraction |
| Brine | - | Saturated | For washing |
| Anhydrous Sodium Sulfate | - | Granular | For drying |
Typical Yield: 80-90%
Step 2: Synthesis of t-Boc-Aminooxy-PEG4-alcohol
This step involves the O-alkylation of N-Boc-hydroxylamine with tetraethylene glycol monotosylate. The tosylate group serves as an excellent leaving group, facilitating the nucleophilic substitution by the hydroxylamine oxygen.
Reaction Scheme:
Sub-step 2a: Synthesis of Tetraethylene glycol monotosylate
A detailed protocol for the selective monotosylation of tetraethylene glycol is crucial for this synthesis.[2]
Experimental Protocol:
-
Dissolve tetraethylene glycol (3.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add triethylamine (B128534) (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in anhydrous DCM to the cooled reaction mixture.
-
Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain tetraethylene glycol monotosylate.[2]
| Reagent/Solvent | Molar Ratio (eq) | Purity | Notes |
| Tetraethylene glycol | 3.0 | ≥99% | Used in excess to favor monotosylation |
| p-Toluenesulfonyl chloride | 1.0 | ≥98% | |
| Triethylamine | 1.5 | ≥99% | Base |
| Dichloromethane (DCM) | - | Anhydrous | Solvent |
Typical Yield: 70-85%[2]
Sub-step 2b: O-alkylation of N-Boc-hydroxylamine
Experimental Protocol:
-
To a solution of N-Boc-hydroxylamine (1.2 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt.
-
Add a solution of tetraethylene glycol monotosylate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford t-Boc-Aminooxy-PEG4-alcohol.
| Reagent/Solvent | Molar Ratio (eq) | Purity | Notes |
| N-Boc-hydroxylamine | 1.2 | As prepared in Step 1 | |
| Tetraethylene glycol monotosylate | 1.0 | As prepared in Sub-step 2a | |
| Sodium Hydride (60% dispersion) | 1.2 | Base | |
| Dimethylformamide (DMF) | - | Anhydrous | Solvent |
Typical Yield: 60-75%
Step 3: Synthesis of this compound (Final Product)
The final step is the deprotection of the Boc group using trifluoroacetic acid (TFA) to yield the desired this compound.
Reaction Scheme:
Experimental Protocol:
-
Dissolve t-Boc-Aminooxy-PEG4-alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
To obtain the free amine, the residue can be dissolved in a minimal amount of water and the pH carefully adjusted to ~8 with a suitable base (e.g., sodium bicarbonate), followed by extraction with an organic solvent. However, the product is often used as its TFA salt.
-
The crude product can be purified by an appropriate method if necessary, such as precipitation or chromatography.
| Reagent/Solvent | Molar Ratio (eq) | Purity | Notes |
| t-Boc-Aminooxy-PEG4-alcohol | 1.0 | As prepared in Step 2 | |
| Trifluoroacetic Acid (TFA) | 10-20 | Reagent Grade | |
| Dichloromethane (DCM) | - | Anhydrous | Solvent |
Typical Yield: >90% (often used crude as the TFA salt)
Data Presentation
The following table summarizes the key analytical data for the intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity | Key Analytical Data |
| N-Boc-hydroxylamine | C5H11NO3 | 133.15 | >98% | 1H NMR consistent with structure. |
| Tetraethylene glycol monotosylate | C15H24O7S | 348.41 | >95% | 1H NMR shows characteristic peaks for the tosyl group and the PEG backbone.[2] |
| t-Boc-Aminooxy-PEG4-alcohol | C13H27NO7 | 309.36 | >95% | 1H NMR and Mass Spectrometry confirm the structure.[3] |
| This compound | C8H19NO5 | 209.24 | >95% | 1H NMR and Mass Spectrometry confirm the structure.[4][5] |
Visualization of the Synthesis Workflow
The following diagram illustrates the overall synthetic pathway for this compound.
References
Methodological & Application
Step-by-Step Guide to Oxime Ligation with Aminooxy-PEG4-alcohol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and highly selective bioorthogonal reaction used for the covalent conjugation of molecules. This chemoselective reaction occurs between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime bond.[1] Its efficiency and compatibility with aqueous environments make it a valuable tool in bioconjugation, drug delivery, and the synthesis of complex biomolecules.[1] This guide provides a detailed protocol for performing oxime ligation using Aminooxy-PEG4-alcohol, a hydrophilic linker that can improve the solubility and pharmacokinetic properties of the resulting conjugate.[2][3]
The reaction is highly chemoselective, minimizing side reactions with other functional groups commonly found in biological molecules.[1] The resulting oxime bond is significantly more stable towards hydrolysis compared to imine bonds. The ligation can be performed under mild, biocompatible conditions, typically in aqueous buffers at or near physiological pH.[4]
Reaction Mechanism and Kinetics
The oxime ligation proceeds through the nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the oxime bond. The reaction rate is pH-dependent, with optimal conditions typically between pH 4 and 5.[1][4] However, the reaction can also be carried out at neutral pH, which is often necessary for biological applications.[4] To accelerate the reaction at neutral pH, a nucleophilic catalyst, such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine), is often employed.[1][5] The catalyst forms a more reactive Schiff base intermediate with the carbonyl compound, which then readily reacts with the aminooxy group.[1] The use of p-phenylenediamine (B122844) as a catalyst has been shown to significantly increase the rate of oxime ligation at neutral pH compared to aniline.[5][6]
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| This compound | BroadPharm | BP-23671 | -20°C[2][7] |
| Aldehyde- or Ketone-functionalized Molecule | Varies | - | Varies |
| Aniline or p-Phenylenediamine (Catalyst) | Sigma-Aldrich | P23960 | Room Temperature |
| Reaction Buffer (e.g., PBS, Sodium Acetate) | Varies | - | Room Temperature |
| Organic Co-solvent (e.g., DMSO, DMF) | Varies | - | Room Temperature |
| Quenching Reagent (e.g., Acetone) | Varies | - | Room Temperature |
| Purification Supplies (e.g., HPLC columns) | Varies | - | Varies |
Note: Aminooxy compounds are reactive and sensitive; immediate use (within 1 week) is highly recommended. For long-term storage, keep at -20°C.[2]
Experimental Protocols
Protocol 1: General Aqueous Oxime Ligation
This protocol is suitable for water-soluble reactants.
1. Reagent Preparation:
-
Prepare a stock solution of your aldehyde or ketone-functionalized molecule in the chosen reaction buffer (e.g., 10 mM in PBS, pH 6.0-7.4).
-
Prepare a stock solution of this compound in the same buffer (e.g., 100 mM).
-
Prepare a stock solution of the aniline catalyst in the same buffer or an organic co-solvent (e.g., 200 mM in DMF).
2. Ligation Reaction:
-
In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with this compound (1.5-5 equivalents).
-
Add the aniline catalyst to a final concentration of 10-100 mM.
-
Adjust the final volume with the reaction buffer.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
3. Quenching and Purification:
-
Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of a simple carbonyl compound like acetone.[1]
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
Protocol 2: Oxime Ligation in Organic Co-solvent
This protocol is suitable for reactants with limited aqueous solubility.
1. Reagent Preparation:
-
Dissolve the aldehyde or ketone-functionalized molecule (1 equivalent) in a minimal amount of a compatible organic co-solvent (e.g., DMSO or DMF).
-
Dissolve this compound (1.5-5 equivalents) in the reaction buffer.
2. Ligation Reaction:
-
Add the solution of the carbonyl-containing molecule to the this compound solution.
-
Add the aniline catalyst to a final concentration of 10-100 mM.
-
Ensure the final concentration of the organic co-solvent is low enough not to denature or precipitate any biomolecules (typically <10-20%).
-
Incubate and monitor the reaction as described in Protocol 1.
3. Quenching and Purification:
-
Follow the same quenching and purification steps as in Protocol 1.
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for oxime ligation.
| Parameter | Condition | Expected Outcome | Reference |
| pH | 4.5 | Faster reaction rates | [4] |
| 7.0 (with catalyst) | Slower than pH 4.5, but suitable for biological samples | [4][5] | |
| Catalyst | Aniline (10-100 mM) | ~40-fold rate increase at neutral pH | [4] |
| p-Phenylenediamine (2-10 mM) | ~19-fold faster than aniline at neutral pH | [5][6] | |
| Reactant Ratio | 1.5-5 equivalents of aminooxy reagent | High conjugation efficiency | |
| Reaction Time | 2-24 hours | Near-complete conversion | |
| Yield | >90% | With optimized conditions | [8] |
Visualization of the Experimental Workflow
Caption: A streamlined workflow for oxime ligation.
Signaling Pathway Analogy: The Ligation Cascade
Caption: The catalytic mechanism of oxime bond formation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents | Use fresh this compound and ensure the carbonyl compound has not degraded. |
| Incorrect pH | Optimize the reaction pH. For sensitive biomolecules, use a catalyst at neutral pH. | |
| Inefficient catalysis | Increase catalyst concentration or switch to a more efficient catalyst like p-phenylenediamine. | |
| Side Product Formation | Reaction with other carbonyls | Purify the starting materials to remove any contaminating carbonyl compounds.[9] |
| Transoximation | If multiple carbonyls or aminooxy groups are present, consider a protection strategy for non-target groups.[9] | |
| Poor Solubility of Reactants | Hydrophobic nature of the molecule | Add a minimal amount of a compatible organic co-solvent like DMSO or DMF. |
| Difficulty in Purification | Similar properties of product and excess reagent | Use a larger excess of one reagent to drive the reaction to completion and simplify purification, or use a purification method with high resolving power like HPLC. |
Conclusion
Oxime ligation with this compound is a powerful and versatile method for the creation of stable bioconjugates. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully implement this technique for a wide range of applications in drug development and chemical biology. Careful optimization of reaction conditions and appropriate analytical characterization are crucial for obtaining high-quality conjugates.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 106492-60-8 | BroadPharm [broadpharm.com]
- 3. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Synthesis Utilizing Aminooxy-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) using Aminooxy-PEG4-alcohol as a linker. This document outlines the chemical properties of the linker, a detailed synthetic protocol for a hypothetical BRD4-degrading PROTAC, and methods for its biological characterization.
Introduction to this compound in PROTAC Synthesis
This compound is a bifunctional linker increasingly utilized in the development of PROTACs.[1][2][3][4] Its structure incorporates a polyethylene (B3416737) glycol (PEG) chain, an aminooxy group, and a terminal alcohol. The 4-unit PEG spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5][6][7] The aminooxy group facilitates the formation of a stable oxime bond upon reaction with an aldehyde or ketone, a common strategy for conjugating the two ligands of a PROTAC.[8][9] The terminal alcohol provides a versatile handle for further chemical modifications if required.[4][10]
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][11] The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[11]
This document details the synthesis of a hypothetical PROTAC, BRD4-Oxy-PEG4-Thal , designed to target the epigenetic reader protein BRD4 for degradation by recruiting the E3 ligase Cereblon (CRBN).
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number (Example) |
| This compound | BroadPharm | BP-23671[4] |
| JQ1-aldehyde | Synthesized in-house | N/A |
| Thalidomide-NH2 | Sigma-Aldrich | SML2569 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | Sigma-Aldrich | 157308 |
| Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 227056 |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | 270997 |
| Acetic acid | Sigma-Aldrich | 695092 |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 302031 |
| HPLC grade acetonitrile (B52724) and water | Fisher Scientific | A998, W6 |
| Reverse-phase HPLC column (C18) | Waters | 186000443 |
Synthesis of BRD4-Oxy-PEG4-Thal
The synthesis of the BRD4-targeting PROTAC, BRD4-Oxy-PEG4-Thal, is a multi-step process involving the preparation of a JQ1-aldehyde warhead, a thalidomide-aminooxy E3 ligase ligand, and their subsequent conjugation via oxime ligation.
Part 1: Synthesis of JQ1-aldehyde
The synthesis of a JQ1 derivative bearing an aldehyde functional group can be achieved from commercially available JQ1 by introducing a protected alcohol, followed by deprotection and oxidation.
Part 2: Synthesis of Thalidomide-Aminooxy
Thalidomide (B1683933) can be functionalized with an aminooxy group through an appropriate spacer. This involves the reaction of a thalidomide derivative with a protected aminooxy-containing reagent, followed by deprotection.
Part 3: Oxime Ligation to form BRD4-Oxy-PEG4-Thal
The final PROTAC is assembled through an oxime ligation reaction between the JQ1-aldehyde and the thalidomide-aminooxy derivative with the this compound linker.
Reaction Scheme:
Caption: Synthetic scheme for BRD4-Oxy-PEG4-Thal.
Protocol:
-
Dissolve JQ1-aldehyde (1.0 eq) and thalidomide-aminooxy (1.1 eq) in anhydrous DMF.
-
Add this compound (1.2 eq) to the solution.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain BRD4-Oxy-PEG4-Thal as a white solid.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Biological Evaluation of BRD4-Oxy-PEG4-Thal
Cell Culture
Human leukemia cell line MV4-11, which expresses high levels of BRD4, is a suitable model for these studies. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis of BRD4 Degradation
This protocol allows for the quantification of BRD4 protein levels following PROTAC treatment.
Protocol:
-
Seed MV4-11 cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat the cells with increasing concentrations of BRD4-Oxy-PEG4-Thal (e.g., 1, 10, 100, 1000 nM) for 24 hours. Include a vehicle control (DMSO).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (e.g., Cell Signaling Technology, #13440) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
Quantitative Data
The following table presents hypothetical quantitative data for the degradation of BRD4 by BRD4-Oxy-PEG4-Thal in MV4-11 cells.
| Concentration (nM) | % BRD4 Remaining (vs. Vehicle) |
| 1 | 85 |
| 10 | 55 |
| 100 | 15 |
| 1000 | <5 |
Degradation Parameters:
| Parameter | Value |
| DC50 | ~15 nM |
| Dmax | >95% |
DC50: Concentration at which 50% degradation is achieved. Dmax: Maximum degradation observed.
Signaling Pathways
BRD4 Signaling Pathway
BRD4 is a key transcriptional co-activator that plays a crucial role in regulating the expression of oncogenes such as c-MYC.[2] By binding to acetylated histones at super-enhancers and promoters, BRD4 recruits the positive transcription elongation factor b (P-TEFb) complex, leading to the phosphorylation of RNA Polymerase II and transcriptional elongation.
References
- 1. benchchem.com [benchchem.com]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Functional Effects of a Pathogenic Mutation in Cereblon (CRBN) on the Regulation of Protein Synthesis via the AMPK-mTOR Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminooxy-PEG4-alcohol in Antibody-Payload Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These biotherapeutics leverage the specificity of a monoclonal antibody (mAb) to deliver a highly potent cytotoxic payload directly to tumor cells, thereby minimizing systemic toxicity. A critical component of an ADC is the linker, which connects the antibody to the payload. The choice of linker chemistry profoundly influences the stability, efficacy, and pharmacokinetic profile of the ADC.
Aminooxy-PEG4-alcohol is a hydrophilic, non-cleavable linker that facilitates the site-specific conjugation of payloads to antibodies.[1][2] This linker utilizes oxime ligation, a bioorthogonal reaction between an aminooxy group on the linker and a carbonyl group (aldehyde or ketone) on the antibody, to form a highly stable oxime bond.[3][4] A common and effective method for introducing aldehydes onto an antibody is the mild periodate (B1199274) oxidation of the vicinal diols present in the carbohydrate moieties of the antibody's Fc region.[5][6] This site-specific conjugation strategy, distant from the antigen-binding sites, helps to preserve the antibody's immunoreactivity and results in a more homogeneous ADC product with a controlled drug-to-antibody ratio (DAR).[7]
The tetraethylene glycol (PEG4) spacer enhances the hydrophilicity of the linker, which can improve the solubility and stability of the resulting ADC and potentially lead to more favorable pharmacokinetic properties.[8][9] This application note provides detailed protocols for the generation of an ADC using this compound, methods for its characterization, and a summary of relevant performance data.
Chemical Principle and Workflow
The conjugation strategy involves two primary steps: the generation of aldehyde groups on the antibody and the subsequent ligation with the aminooxy-functionalized payload.
Caption: General workflow for ADC synthesis using this compound.
Data Presentation
The following tables summarize key quantitative data for ADCs developed using aminooxy-PEG linkers and the periodate oxidation method.
Table 1: Conjugation and Characterization Data
| Parameter | Value/Range | Method | Reference |
| Drug-to-Antibody Ratio (DAR) | 1.3 - 2.0 | LC-MS, HIC-HPLC, UV-Vis | [1][10] |
| Conjugation Efficiency | High | SDS-PAGE, LC-MS | [7] |
| Plasma Stability | High (stable oxime bond) | ELISA, HIC | [3][11] |
| Molecular Weight | ~150 kDa + (Payload-Linker)n | Mass Spectrometry | [12] |
Table 2: In Vitro and In Vivo Performance Data
| Parameter | ADC Technology | Value | Cell Line/Model | Reference |
| In Vitro Cytotoxicity (IC50) | PEG4-aminooxy-MMAF | 16-34 pM | Various Cancer Cell Lines | [13] |
| Adcetris® (vc-MMAE) | 16 pM | Various Cancer Cell Lines | [13] | |
| In Vivo Efficacy | Cyclodextrin-containing aminooxy ADC | Greater than Adcetris® | Mouse Xenograft | [13] |
| PEG-containing aminooxy ADC | Comparable or superior to Adcetris® | Mouse Xenograft | [13] | |
| Circulation Half-life | ZHER2-PEG10K-MMAE | 219.0 min | Animal Model | [8] |
| ZHER2-SMCC-MMAE (no PEG) | 19.6 min | Animal Model | [8] |
Experimental Protocols
Protocol 1: Periodate Oxidation of Antibody Glycans
This protocol describes the generation of aldehyde groups on the antibody's carbohydrate chains. For selective oxidation of sialic acid residues, milder conditions (e.g., 1 mM NaIO₄) can be used.[6]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5[6]
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution: Ethylene (B1197577) glycol
-
Desalting columns or ultrafiltration units for buffer exchange
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Oxidation Buffer to a final concentration of 5-10 mg/mL.
-
-
Oxidation Reaction:
-
Quenching:
-
Add ethylene glycol to a final concentration of 20 mM to quench the unreacted periodate.
-
Incubate for 10 minutes at room temperature.
-
-
Purification:
-
Immediately purify the oxidized antibody from excess reagents using a desalting column or through buffer exchange with an ultrafiltration device. The final buffer should be suitable for the subsequent conjugation reaction (e.g., PBS, pH 6.5-7.4).
-
Protocol 2: Conjugation of Aminooxy-PEG4-Payload to Oxidized Antibody
This protocol details the oxime ligation step. It assumes the availability of a pre-formed Aminooxy-PEG4-Payload conjugate.
Materials:
-
Purified oxidized antibody from Protocol 1
-
Aminooxy-PEG4-Payload conjugate
-
Conjugation Buffer: PBS, pH 6.5-7.0 (mildly acidic conditions can catalyze the reaction)[14]
-
Aniline (B41778) (optional, as a catalyst)[14]
-
Purification system (e.g., SEC, HIC, or Protein A chromatography)
Procedure:
-
Reaction Setup:
-
To the purified oxidized antibody, add the Aminooxy-PEG4-Payload conjugate. A molar excess of the payload-linker (e.g., 5-20 fold) over the antibody is typically used to drive the reaction to completion.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the resulting ADC from unreacted payload-linker and other reagents. Size Exclusion Chromatography (SEC) is commonly used to separate the larger ADC from smaller molecules. Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different DARs.
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectrophotometry: This is a straightforward method if the payload has a distinct UV absorbance from the antibody. By measuring the absorbance at 280 nm (for the antibody) and the payload's λmax, the concentrations of each can be determined and the DAR calculated.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species based on the number of conjugated payloads. The weighted average of the peak areas corresponding to different DAR species gives the average DAR of the sample.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis of the intact or deglycosylated ADC by high-resolution mass spectrometry allows for the direct determination of the mass of different ADC species, from which the DAR distribution and average DAR can be accurately calculated.[12][17]
2. Analysis of Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): SEC is used to assess the presence of high molecular weight aggregates and low molecular weight fragments.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis, under reducing and non-reducing conditions, can be used to confirm conjugation and assess the integrity of the ADC.
3. Stability Assessment:
-
Plasma Stability Assay: The ADC is incubated in plasma at 37°C for various time points. The amount of intact ADC or the release of free payload is then quantified using methods like ELISA or LC-MS to determine the stability of the conjugate in a biological matrix.[11]
Mechanism of Action Visualization
Once the ADC is administered, it undergoes a series of steps to exert its cytotoxic effect.
Caption: General mechanism of ADC action from binding to cell death.[18]
Conclusion
The use of this compound for linking payloads to antibodies via periodate-oxidized glycans offers a robust and reliable method for constructing site-specific, homogeneous ADCs. The stable oxime linkage ensures conjugate stability in circulation, while the hydrophilic PEG spacer can confer beneficial pharmacokinetic properties. The detailed protocols and characterization methods provided herein serve as a comprehensive guide for researchers and drug developers to effectively utilize this technology in the creation of next-generation targeted therapeutics.
References
- 1. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 5. Introduction of Carbonyl Groups into Antibodies [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 14. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Aldehyde-Aminooxy Reaction for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldehyde-aminooxy reaction, also known as oxime ligation, is a highly efficient and chemoselective method for the covalent conjugation of biomolecules.[1][2] This bioorthogonal reaction involves the formation of a stable oxime bond between an aldehyde or ketone group on one molecule and an aminooxy group on another.[2][3] Its reliability, mild reaction conditions, and the stability of the resulting linkage make it an invaluable tool in drug development, diagnostics, and various areas of chemical biology.[1][4] This document provides a comprehensive overview of the reaction conditions, quantitative data, and detailed protocols for performing aldehyde-aminooxy bioconjugation.
Reaction Mechanism and Key Parameters
The formation of an oxime linkage proceeds through the nucleophilic attack of the aminooxy group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the stable C=N-O bond.[4] The reaction rate and efficiency are influenced by several key parameters, including pH, the presence of catalysts, and the nature of the reactants.
pH
The rate of oxime ligation is pH-dependent. The reaction is generally fastest in a slightly acidic environment, typically between pH 4 and 5.[5][6] This is because the reaction requires a delicate balance: acid catalysis is necessary for the dehydration of the hemiaminal intermediate, but excessive protonation of the aminooxy nucleophile renders it unreactive.[5] However, for many biological applications, performing the reaction at a neutral pH (around 7.0-7.4) is crucial to maintain the integrity and function of the biomolecules involved.[5][7] While the reaction is slower at neutral pH, the use of catalysts can significantly enhance the reaction rate.[5]
Catalysts
To overcome the slow reaction kinetics at neutral pH, nucleophilic catalysts are often employed. Aniline (B41778) and its derivatives are the most common catalysts used to accelerate oxime ligation.[5][8] These catalysts function by forming a more reactive Schiff base intermediate with the aldehyde, which is then readily attacked by the aminooxy nucleophile.[2]
Several aniline derivatives have been shown to be more effective than aniline itself. For instance, p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA) have demonstrated significantly enhanced catalytic activity, leading to faster reaction rates at neutral pH.[6][9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the aldehyde-aminooxy reaction, providing a basis for comparison and optimization of experimental conditions.
| Parameter | Condition | Value | Notes | Reference |
| Optimal pH (uncatalyzed) | Aqueous buffer | ~4.5 | Balances acid-catalyzed dehydration and nucleophile protonation. | [5] |
| Optimal pH (catalyzed) | Aqueous buffer with aniline-based catalysts | 6.0 - 7.5 | Catalysts are highly effective at or near neutral pH. | [6][7] |
| Second-Order Rate Constant (uncatalyzed) | Neutral pH | ≤ 0.01 M⁻¹s⁻¹ | Slower than many other bioconjugation reactions. | [5] |
| Second-Order Rate Constant (catalyzed) | pH 7, 100 mM aniline | 8.2 ± 1.0 M⁻¹s⁻¹ | For reaction of aminooxyacetyl-peptide and benzaldehyde. | [10] |
| Equilibrium Constant (Keq) | Oximes | >10⁸ M⁻¹ | Significantly higher than for hydrazones (10⁴–10⁶ M⁻¹). | [5] |
| Catalyst | Concentration | Fold Rate Increase (vs. uncatalyzed at pH 7) | Fold Rate Increase (vs. aniline at pH 7) | Reference |
| Aniline | 100 mM | Up to 40 | - | [5] |
| p-Phenylenediamine | 10 mM | 120 | 19 | [6] |
| m-Phenylenediamine | 50 mM | - | Up to 15 | [9][11] |
Stability of the Oxime Linkage
A key advantage of oxime ligation is the high stability of the resulting bond compared to other imine-based linkages like hydrazones.[12][13] Oximes are significantly more resistant to hydrolysis, particularly at physiological pH.[13][14] Studies have shown that the half-life of oxime conjugates can be orders of magnitude longer than that of corresponding hydrazones.[5] The stability can be further influenced by the electronic nature of the substituents near the oxime bond.[5] For applications requiring exceptionally high stability, the oxime bond can be reduced to a hydroxylamine (B1172632) linkage using reducing agents like sodium cyanoborohydride.[5]
Experimental Protocols
Protocol 1: Generation of Aldehydes on Glycoproteins via Periodate (B1199274) Oxidation
This protocol describes a general method for introducing aldehyde groups onto glycoproteins by oxidizing their carbohydrate moieties.
Materials:
-
Glycoprotein (B1211001) (e.g., antibody) in a suitable buffer (e.g., PBS)
-
Sodium meta-periodate (NaIO₄)
-
Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Desalting column or dialysis tubing for buffer exchange
-
Ethylene (B1197577) glycol
Procedure:
-
Prepare a fresh solution of sodium meta-periodate in the reaction buffer. The final concentration of periodate will typically be in the range of 1-10 mM.[7]
-
Dissolve the glycoprotein in the reaction buffer to a concentration of 1-10 mg/mL.[15]
-
Add the sodium meta-periodate solution to the glycoprotein solution and mix gently.
-
Incubate the reaction on ice or at 4°C for 30 minutes in the dark.[7] To specifically oxidize sialic acid groups, a lower concentration of periodate (e.g., 1 mM) can be used.[7]
-
Quench the reaction by adding ethylene glycol to a final concentration of approximately 10 mM. Incubate for 10 minutes at room temperature.[16]
-
Remove the excess periodate and byproducts by buffer exchanging the oxidized glycoprotein into a neutral buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.[7]
-
The aldehyde-functionalized glycoprotein is now ready for conjugation with an aminooxy-containing molecule.
Protocol 2: General Procedure for Aldehyde-Aminooxy Bioconjugation
This protocol provides a general guideline for the conjugation of an aminooxy-functionalized molecule to an aldehyde-containing biomolecule.
Materials:
-
Aldehyde-functionalized biomolecule (from Protocol 1 or other methods) in a suitable buffer (e.g., PBS, pH 7.0-7.4)
-
Aminooxy-functionalized molecule (e.g., aminooxy-PEG, aminooxy-fluorophore)
-
Catalyst stock solution (e.g., 1 M aniline or p-phenylenediamine in DMSO or water)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0)
Procedure:
-
Dissolve the aldehyde-functionalized biomolecule in the reaction buffer to a desired concentration (typically in the µM to low mM range).[6]
-
Dissolve the aminooxy-functionalized molecule in a compatible solvent (e.g., water, DMSO) to prepare a stock solution.
-
Add the aminooxy-functionalized molecule to the solution of the aldehyde-functionalized biomolecule. A molar excess of the aminooxy reagent (e.g., 10-50 fold) is often used to drive the reaction to completion.[16]
-
Add the catalyst stock solution to the reaction mixture to achieve a final concentration of 10-100 mM for aniline or 2-10 mM for p-phenylenediamine.[5][6]
-
Incubate the reaction mixture at room temperature or 37°C for 2 to 24 hours.[17] The reaction progress can be monitored by analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.
-
Once the reaction is complete, purify the resulting bioconjugate to remove excess reagents and catalyst using methods such as size-exclusion chromatography, dialysis, or affinity chromatography.
Visualizations
Caption: Mechanism of oxime bond formation.
Caption: General experimental workflow.
Caption: Key factors affecting reaction rate.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. biotium.com [biotium.com]
- 17. pnas.org [pnas.org]
Application Note: Site-Specific Protein Modification with Aminooxy-PEG4-alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Site-specific modification of therapeutic proteins, such as antibodies and enzymes, is a critical strategy for improving their pharmacological properties. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used method to increase a protein's hydrodynamic size, which can extend its circulating half-life, improve stability, and reduce immunogenicity.[1] Aminooxy-PEG4-alcohol is a bifunctional linker that facilitates a highly specific and stable conjugation to proteins through oxime ligation. This method relies on the chemoselective reaction between the aminooxy group of the PEG linker and a carbonyl group (aldehyde or ketone) introduced onto the protein.[2][3] The resulting oxime bond is exceptionally stable across a wide pH range, making it superior to other linkages like hydrazones or imines.[4][5][6][7]
This application note provides a detailed protocol for the site-specific modification of proteins using this compound, including methods for introducing the reactive carbonyl handle, optimizing reaction conditions, and characterizing the final conjugate.
Principle of the Method: Oxime Ligation
The core of this protocol is the oxime ligation, a bioorthogonal reaction between an aminooxy group (-O-NH₂) and an aldehyde (-CHO) or ketone (C=O) group.[2][3] Since native proteins rarely contain aldehyde or ketone moieties, a reactive handle must first be introduced onto the target protein. This can be achieved through several methods, such as the mild oxidation of carbohydrate side chains on glycoproteins or the enzymatic modification of specific amino acid residues.[7][8]
Once the carbonyl group is present, it reacts with the nucleophilic aminooxy group of the this compound. The reaction is efficient and highly specific, proceeding under mild, biologically compatible conditions. The use of an aniline-based catalyst can significantly accelerate the reaction rate, especially at neutral pH.[4][9] The final product is a protein-PEG conjugate connected by a highly stable oxime linkage.
References
- 1. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Aminooxy-PEG4-alcohol in Drug Delivery Systems
Introduction
Aminooxy-PEG4-alcohol is a bifunctional hydrophilic linker increasingly utilized in advanced drug delivery systems. It features a terminal aminooxy group and a terminal hydroxyl group, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. This structure offers several advantages in drug delivery design: the aminooxy group allows for the highly specific and stable conjugation to aldehyde or ketone moieties on drug molecules or carrier systems through oxime ligation, while the hydroxyl group provides a point for further modification.[1][2][3] The PEG spacer enhances aqueous solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the conjugated molecule.[4][5][6] This linker is particularly prominent in the development of Antibody-Drug Conjugates (ADCs) and targeted nanoparticle systems.[7][8][9]
Core Applications and Mechanisms
The primary application of this compound revolves around its ability to form a stable oxime bond.[10][11][12] This bioorthogonal reaction is highly chemoselective, proceeding efficiently under mild, aqueous conditions without interfering with other functional groups typically found in biological systems.[13][14] The resulting oxime linkage is significantly more stable to hydrolysis than other linkages like imines or hydrazones, ensuring the integrity of the drug-carrier conjugate until it reaches the target site.[11]
Key applications include:
-
Antibody-Drug Conjugates (ADCs): this compound serves as a flexible, hydrophilic linker connecting a cytotoxic payload to a monoclonal antibody.[7] This improves the solubility and stability of the ADC while ensuring the drug remains securely attached during circulation.
-
PROTACs: It can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.[7][8]
-
Nanoparticle Surface Modification: The linker is used to attach drugs or targeting ligands to the surface of nanoparticles.[2] PEGylation, the process of coating nanoparticles with PEG chains, shields the nanoparticles from the immune system, reduces opsonization and phagocytosis, and prolongs circulation time, a phenomenon known as the "stealth" effect.[4][6][15]
Quantitative Data Summary
The following tables summarize key performance indicators for drug delivery systems utilizing PEG linkers. While specific data for this compound is often embedded within broader studies, the data presented reflects typical performance enhancements achieved through PEGylation.
Table 1: Influence of PEGylation on Nanoparticle Properties
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Reference |
| Zeta Potential | -25.3 ± 1.2 mV | -8.8 ± 0.5 mV | [16] |
| Protein Adsorption | High | Significantly Reduced | [17] |
| Circulation Half-Life | Short | Extended | [5][6] |
| Immune Clearance | Rapid | Evades Immune Clearance | [16] |
Table 2: Drug Loading and Release Characteristics
| Formulation | Drug Loading Capacity | Drug Release Profile | Reference |
| PEGylated Nanoparticles | Varies by drug/polymer | Sustained/Controlled Release | [16][18] |
| Paclitaxel-loaded PN | ~5% | Burst release followed by sustained release | [16] |
| PEGylated PN | ~4.5% | More sustained release than PN | [16] |
Note: PN refers to Paclitaxel Nanocrystals. Data is illustrative of the effects of PEGylation.
Experimental Protocols
Protocol 1: General Oxime Ligation for Drug Conjugation
This protocol describes the general procedure for conjugating an aminooxy-functionalized linker to a drug molecule containing an aldehyde or ketone group.
Materials:
-
This compound
-
Aldehyde- or ketone-functionalized drug molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Sodium Acetate Buffer (pH 6.0-7.4)
-
Aniline (B41778) (catalyst), prepared as a 200 mM stock solution in DMF or buffer
-
Quenching reagent (e.g., acetone)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde/ketone-functionalized molecule in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve this compound in the same buffer to a concentration 1.5 to 5 times the molar concentration of the drug molecule.
-
-
Ligation Reaction:
-
In a reaction vessel, combine the solution of the functionalized drug molecule with the this compound solution.
-
Add the aniline catalyst to a final concentration of 10-100 mM. Aniline can significantly accelerate the rate of oxime bond formation.[11]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Reaction progress can be monitored by HPLC or Mass Spectrometry.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.
-
Purify the resulting conjugate using an appropriate method, such as preparative HPLC or size-exclusion chromatography, to remove unreacted starting materials and catalyst.
-
Protocol 2: Formulation of PEGylated Nanoparticles
This protocol provides a general method for preparing PEGylated polymeric nanoparticles for drug delivery.
Materials:
-
Drug-Aminooxy-PEG4-alcohol conjugate (from Protocol 1)
-
Polymer (e.g., PLGA, PLA)
-
Solvent system (e.g., acetone, dichloromethane)
-
Stabilizer solution (e.g., TPGS, PVA in water)
-
Purification apparatus (e.g., centrifuge, dialysis membranes)
Procedure:
-
Preparation of Organic Phase:
-
Dissolve the polymer and the Drug-Aminooxy-PEG4-alcohol conjugate in a suitable organic solvent.
-
-
Nanoparticle Formation:
-
Add the organic phase dropwise to the aqueous stabilizer solution while stirring vigorously or sonicating. This nanoprecipitation method will cause the polymer to encapsulate the drug conjugate, forming nanoparticles.
-
-
Solvent Evaporation:
-
Continuously stir the resulting nanoparticle suspension at room temperature to allow the organic solvent to evaporate.
-
-
Purification and Concentration:
-
Wash the nanoparticles by centrifugation and resuspension in deionized water multiple times to remove excess stabilizer and un-encapsulated drug.
-
Alternatively, purify the nanoparticle suspension by dialysis against deionized water.
-
-
Characterization:
-
Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine drug loading and encapsulation efficiency using a validated method like HPLC after dissolving a known amount of nanoparticles.
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method to assess the release kinetics of a drug from PEGylated nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Release Medium: PBS (pH 7.4) or other appropriate buffer. The medium should ensure "sink conditions" where the concentration of the released drug is well below its saturation solubility.[19]
-
Dialysis membrane tubes (with appropriate molecular weight cut-off) or a centrifugal ultrafiltration device.[19]
-
Incubator or water bath shaker set to 37°C.
-
Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer) for drug quantification.
Procedure:
-
Setup:
-
Pipette a known volume/concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and place it into a larger container filled with a defined volume of release medium.
-
-
Incubation:
-
Place the entire setup in an incubator shaking at 37°C.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the collected samples to determine the concentration of the released drug using a pre-validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point and plot the data to generate a drug release profile.
-
Visualizations
Caption: Workflow for creating a drug delivery system.
Caption: Experimental workflow for nanoparticle formulation.
Caption: Targeted drug delivery and mechanism of action.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. Aminooxy-PEG-alcohol | Aminooxy-PEG-OH | AxisPharm [axispharm.com]
- 3. This compound, 106492-60-8 | BroadPharm [broadpharm.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 9. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 10. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]
- 13. precisepeg.com [precisepeg.com]
- 14. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Engineering Well-Characterized PEG-Coated Nanoparticles for Elucidating Biological Barriers to Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. amt.tstu.ru [amt.tstu.ru]
- 18. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform [mdpi.com]
- 19. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Site-Specific Antibody Modification Using Aminooxy-PEG4-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody modification is a critical technology in the development of next-generation antibody-drug conjugates (ADCs). This approach yields homogeneous conjugates with a precisely controlled drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, a wider therapeutic window, and enhanced efficacy compared to traditional, non-specific conjugation methods. This document provides detailed application notes and experimental protocols for the site-specific modification of antibodies using Aminooxy-PEG4-alcohol.
The methodology is centered on the chemoselective reaction between an aminooxy group and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond.[1] In this protocol, aldehyde functionalities are introduced into the antibody's carbohydrate domains through mild periodate (B1199274) oxidation. The this compound linker can then be conjugated to these sites, serving as a hydrophilic spacer to attach a cytotoxic payload.[2]
Principle of the Method
The core of this site-specific conjugation strategy involves two key steps:
-
Generation of Aldehyde Groups: The carbohydrate moieties present in the Fc region of the antibody are oxidized using sodium meta-periodate (NaIO₄). This reaction selectively cleaves the vicinal diols of the sugar residues to create reactive aldehyde groups without significantly impacting the antigen-binding properties of the antibody.[3][4]
-
Oxime Ligation: The generated aldehyde groups on the antibody are then reacted with the aminooxy group of the this compound linker, which is pre-functionalized with a cytotoxic payload. This reaction, known as oxime ligation, is highly specific and forms a stable oxime linkage.[1] The polyethylene (B3416737) glycol (PEG) component of the linker enhances the hydrophilicity of the resulting ADC, which can improve solubility and reduce aggregation.[2]
Key Advantages of this Method
-
Site-Specificity and Homogeneity: This method produces a homogeneous population of ADCs with a defined DAR, typically around 2.[5] This is a significant advantage over stochastic methods that target lysine (B10760008) or cysteine residues, which result in a heterogeneous mixture of species.[]
-
Stable Linkage: The oxime bond formed is highly stable under physiological conditions, minimizing premature drug release in circulation.[1][2]
-
Preservation of Antibody Function: The modification occurs on the Fc region's glycans, which is distant from the antigen-binding sites (Fab region), thus preserving the antibody's binding affinity and specificity.[3]
-
Improved Pharmacokinetics: The homogeneity of the ADC population and the hydrophilic PEG linker can lead to more predictable and improved pharmacokinetic profiles.[2][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this site-specific conjugation method.
| Parameter | Value | Reference |
| Reaction pH (Oxidation) | 5.5 - 7.0 | [2][8] |
| Reaction pH (Oxime Ligation) | 4.0 - 7.0 (can be catalyzed at neutral pH) | [1] |
| Typical DAR Achieved | 1.3 - 3.0 | [4][5][9] |
| Reaction Time (Oxidation) | 10 - 30 minutes | [10] |
| Reaction Time (Oxime Ligation) | 2 - 24 hours | [1] |
| ADC Example | Cell Line | IC50 | Reference |
| Anti-PRAME MMAE Conjugate | PRAME+ Cancer Cells | ~47 nM | [9] |
Experimental Protocols
This section provides detailed protocols for the site-specific modification of a typical IgG antibody using this compound.
Materials and Reagents
-
Monoclonal antibody (IgG)
-
This compound linker pre-conjugated to a cytotoxic payload
-
Sodium meta-periodate (NaIO₄)
-
Aniline (B41778) (optional catalyst)
-
Reaction Buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5)
-
Conjugation Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0)
-
Quenching solution (e.g., Ethylene (B1197577) glycol)
-
Desalting columns (e.g., Sephadex G-25)
-
Analytical equipment for characterization (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometer)
Protocol 1: Antibody Oxidation to Generate Aldehyde Groups
-
Antibody Preparation:
-
Oxidation Reaction:
-
Cool the antibody solution to 0-4°C in an ice bath.[2]
-
Prepare a fresh stock solution of sodium meta-periodate in the Reaction Buffer.
-
Add the sodium meta-periodate solution to the antibody solution to a final concentration of 1-10 mM.[2]
-
Incubate the reaction on ice for 10-30 minutes, protected from light.[8][10]
-
-
Quenching and Purification:
-
Quench the reaction by adding a molar excess of a quenching agent like ethylene glycol.
-
Immediately purify the oxidized antibody to remove excess periodate and byproducts using a desalting column equilibrated with Conjugation Buffer.[8]
-
Protocol 2: Oxime Ligation with this compound-Payload
-
Preparation of Reactants:
-
Dissolve the this compound-payload in the Conjugation Buffer.
-
If using a catalyst, prepare a stock solution of aniline (e.g., 100 mM in DMSO).[1]
-
-
Conjugation Reaction:
-
To the purified oxidized antibody, add the this compound-payload solution to achieve a desired molar excess (e.g., 10-50 fold molar excess over the antibody).[2] The optimal ratio should be determined empirically.
-
If using a catalyst, add aniline to a final concentration of 1-10 mM.[2]
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[2] The reaction progress can be monitored by analytical techniques such as HIC-HPLC or LC-MS.
-
-
Purification of the ADC:
-
Purify the resulting ADC from excess linker-payload and other reagents using a desalting column, dialysis, or size-exclusion chromatography.[]
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
-
Determination of Drug-to-Antibody Ratio (DAR):
-
The DAR can be determined using several methods, including UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC)-HPLC, and Mass Spectrometry (MS).[12]
-
For UV-Vis, the absorbance of the ADC at two different wavelengths (one for the antibody, typically 280 nm, and one for the payload) is measured to calculate the respective concentrations and the resulting ratio.[12]
-
LC-MS analysis of the intact or reduced ADC provides a more precise determination of the different drug-loaded species and the average DAR.
-
-
Analysis of Aggregation:
-
Size Exclusion Chromatography (SEC) can be used to assess the level of aggregation in the final ADC product.
-
-
In Vitro Cytotoxicity Assay:
-
The potency of the ADC can be evaluated using a cell-based cytotoxicity assay (e.g., MTT or CellTiter-Glo) on a target antigen-positive cell line and a negative control cell line.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Chemical reaction pathway for site-specific antibody conjugation via oxime ligation.
Caption: Step-by-step experimental workflow for the synthesis and characterization of an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 10. biotium.com [biotium.com]
- 12. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Aminooxy-PEG4-alcohol in Peptide Mapping and Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG4-alcohol is a versatile reagent in the field of bioconjugation, particularly valuable in proteomics and peptide mapping for the specific analysis of glycoproteins. This hydrophilic molecule features a reactive aminooxy group and a terminal hydroxyl group, connected by a flexible tetraethylene glycol (PEG4) spacer. The aminooxy group selectively reacts with aldehyde or ketone functionalities to form a stable oxime bond. This specific reactivity is leveraged in glycoproteomics to label and enrich glycoproteins and glycopeptides for subsequent mass spectrometric analysis.[1][2]
The PEG4 linker enhances the water solubility of the reagent and the resulting conjugates, which is advantageous in biological applications. The terminal hydroxyl group offers a potential site for further derivatization if required.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the peptide mapping of glycoproteins and quantitative glycoproteomics.
Application 1: Peptide Mapping of Glycoproteins
Peptide mapping is a critical analytical technique for confirming the primary structure of proteins, including post-translational modifications (PTMs) like glycosylation.[2][3] By employing this compound, glycosylated peptides can be specifically tagged, facilitating their identification and characterization within a complex peptide mixture.
The general workflow involves the selective oxidation of cis-diol groups in monosaccharide residues of glycoproteins to generate aldehydes. These aldehydes are then specifically labeled with this compound. Following proteolytic digestion, the tagged glycopeptides can be enriched and analyzed by mass spectrometry.
Experimental Workflow for Glycopeptide Mapping
Caption: Workflow for glycoprotein peptide mapping using this compound.
Detailed Experimental Protocol:
1. Glycoprotein Oxidation:
-
Objective: To generate aldehyde groups on the carbohydrate moieties of the glycoprotein.
-
Materials:
-
Glycoprotein of interest (e.g., monoclonal antibody)
-
Sodium periodate (NaIO₄)
-
Reaction Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5
-
Quenching Solution: 10 mM ethylene (B1197577) glycol
-
-
Procedure:
-
Dissolve the glycoprotein in the reaction buffer to a final concentration of 1-5 mg/mL.[4]
-
Add a freshly prepared solution of sodium periodate to the glycoprotein solution to a final concentration of 10 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at 4°C.
-
Quench the reaction by adding the quenching solution and incubate for 5 minutes at room temperature.
-
Remove excess reagents by buffer exchange into a neutral buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) using a desalting column or dialysis.
-
2. This compound Labeling:
-
Objective: To covalently label the generated aldehyde groups with this compound.
-
Materials:
-
Oxidized glycoprotein
-
This compound
-
Labeling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
(Optional) Aniline (B41778) (as a catalyst)
-
-
Procedure:
-
Dissolve this compound in the labeling buffer to a concentration of 100 mM.
-
Add the this compound solution to the oxidized glycoprotein solution to achieve a 50-100 molar excess of the labeling reagent.
-
(Optional) For enhanced reaction kinetics, aniline can be added to a final concentration of 10 mM.[5]
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.
-
Remove excess labeling reagent by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0).
-
3. Proteolytic Digestion:
-
Objective: To digest the labeled glycoprotein into smaller peptides.
-
Materials:
-
Labeled glycoprotein
-
Trypsin (or other suitable protease)
-
Digestion Buffer: 50 mM ammonium bicarbonate, pH 8.0
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 55 mM Iodoacetamide (IAM)
-
-
Procedure:
-
Denature the labeled glycoprotein by heating at 95°C for 5 minutes or by adding a denaturant like urea (B33335) to a final concentration of 6 M.[6]
-
Reduce the disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAM and incubating in the dark at room temperature for 20 minutes.
-
Quench the alkylation reaction by adding an excess of DTT.
-
If using urea, dilute the sample with digestion buffer to reduce the urea concentration to below 1 M.[6]
-
Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate overnight at 37°C.[7]
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
4. Enrichment of Labeled Glycopeptides:
-
Objective: To isolate the this compound labeled glycopeptides from the complex peptide mixture.
-
Materials:
-
Digested peptide mixture
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Solid-Phase Extraction (SPE) cartridge
-
Loading Buffer: 80% acetonitrile (B52724) (ACN), 1% trifluoroacetic acid (TFA)
-
Washing Buffer: 80% ACN, 1% TFA
-
Elution Buffer: 50% ACN, 0.1% TFA
-
-
Procedure:
-
Acidify the peptide digest with TFA to a final concentration of 1%.
-
Condition the HILIC SPE cartridge with the elution buffer, followed by the loading buffer.
-
Load the peptide sample onto the conditioned cartridge.[8]
-
Wash the cartridge with the washing buffer to remove non-glycosylated peptides.[8]
-
Elute the enriched glycopeptides with the elution buffer.
-
Dry the eluted glycopeptides in a vacuum centrifuge.
-
5. LC-MS/MS Analysis:
-
Objective: To separate and identify the enriched glycopeptides.
-
Procedure:
-
Reconstitute the dried glycopeptides in an appropriate solvent (e.g., 0.1% formic acid in water).
-
Analyze the sample using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Employ a data-dependent acquisition (DDA) method with higher-energy collisional dissociation (HCD) to generate fragment ions for both the peptide backbone and the glycan moiety.
-
6. Data Analysis:
-
Objective: To identify the glycopeptide sequences and the attached glycan structures.
-
Procedure:
-
Use specialized glycoproteomics software (e.g., Byonic, pGlyco, GPQuest) to search the acquired MS/MS data against a protein sequence database.
-
The software should be configured to consider the mass of the this compound label as a modification on the glycan.
-
Manually validate the identified glycopeptide spectra to confirm the sequence and glycan composition.
-
Application 2: Quantitative Glycoproteomics
This compound can be adapted for quantitative proteomics studies by incorporating stable isotopes or by being used in conjunction with isobaric tagging strategies that have an aminooxy-reactive group, such as aminoxyTMT™ reagents.[9][10][11] This allows for the relative quantification of changes in glycosylation between different biological samples.
Quantitative Workflow using Isobaric Aminooxy-Reactive Tags
Caption: Quantitative glycoproteomics workflow using isobaric aminooxy-reactive tags.
Protocol for Quantitative Glycoproteomics:
The initial steps of glycoprotein oxidation are similar to the peptide mapping protocol. The key difference lies in the labeling and subsequent mass spectrometry analysis.
-
Oxidation and Labeling:
-
Sample Pooling and Processing:
-
After the labeling reaction, combine the samples in equal amounts.
-
Proceed with proteolytic digestion and glycopeptide enrichment as detailed in the peptide mapping protocol.
-
-
LC-MS/MS Analysis (MS³ Method):
-
Analyze the enriched glycopeptides using an LC-MS/MS method that incorporates a third fragmentation step (MS³).
-
In the MS² scan, a precursor ion is fragmented to generate fragment ions, including the reporter ions from the isobaric tags.
-
In the MS³ scan, a specific fragment ion from the MS² spectrum is further fragmented to obtain sequence information for peptide and glycan identification.
-
-
Data Analysis and Quantification:
-
The relative abundance of each glycopeptide in the different samples is determined by comparing the intensities of the corresponding reporter ions in the MS² spectrum.
-
Specialized software is used to both identify the glycopeptides and quantify the reporter ion intensities.
-
Quantitative Data Presentation
The following table presents a hypothetical quantitative analysis of N-glycans from a monoclonal antibody (mAb) under two different cell culture conditions (Control vs. High Mannose). The data is presented as the relative abundance of each glycoform, as would be determined using an isobaric labeling strategy.
| Glycan Composition | Monoisotopic Mass (Da) | Control Condition (Relative Abundance %) | High Mannose Condition (Relative Abundance %) | Fold Change (High Mannose / Control) |
| G0F | 1485.5 | 45.2 | 30.1 | 0.67 |
| G1F | 1647.6 | 35.8 | 25.5 | 0.71 |
| G2F | 1809.6 | 12.1 | 8.3 | 0.69 |
| Man5 | 1257.4 | 2.5 | 15.8 | 6.32 |
| Man6 | 1419.5 | 1.8 | 10.2 | 5.67 |
| Man7 | 1581.5 | 1.1 | 6.4 | 5.82 |
| Man8 | 1743.6 | 0.8 | 2.1 | 2.63 |
| Man9 | 1905.7 | 0.7 | 1.6 | 2.29 |
Conclusion
This compound is a powerful tool for the detailed characterization of glycoproteins in proteomics and peptide mapping. Its specific reactivity towards aldehydes allows for the targeted labeling and enrichment of glycopeptides, enabling their confident identification by mass spectrometry. When combined with isobaric tagging strategies, this approach extends to quantitative glycoproteomics, providing valuable insights into changes in glycosylation under different biological conditions. The protocols and workflows presented here offer a comprehensive guide for researchers to implement these techniques in their studies.
References
- 1. Chemical Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rapidnovor.com [rapidnovor.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. A general protease digestion procedure for optimal protein sequence coverage and PTM analysis of recombinant glycoproteins: Application to the characterization of hLOXL2 glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding Protein Glycosylation by an Integrative Mass Spectrometry-Based De Novo Sequencing Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IgG glycopeptide enrichment using hydrophilic interaction chromatography-based solid-phase extraction on an aminopropyl column - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative LC-MS/MS Glycomic Analysis of Biological Samples Using AminoxyTMT. | Semantic Scholar [semanticscholar.org]
- 10. Quantitative LC-MS/MS Glycomic Analysis of Biological Samples Using AminoxyTMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative LC-MS/MS Glycomic Analysis of Biological Samples Using AminoxyTMT™ - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell Surface Labeling via Oxime Ligation with Aminooxy-PEG4-Alcohol Conjugates
Introduction
The covalent labeling of molecules on the surface of living cells is a critical technique in cell biology, immunology, and drug development. Aminooxy-PEG4-alcohol is a versatile linker that facilitates the conjugation of probes, tags (e.g., fluorescent dyes, biotin), or therapeutic agents to cells.[1][2] This process leverages the highly chemoselective and biocompatible oxime ligation reaction.[3][4][5] The aminooxy group on the PEG linker reacts specifically with aldehyde or ketone groups to form a highly stable oxime bond under mild, physiological conditions.[6][7][8]
This application note provides a detailed protocol for labeling cell surface glycoproteins by first inducing the formation of aldehyde groups through mild oxidation of sialic acid residues, followed by conjugation with an this compound derivative.
Principle of the Method
The labeling strategy is a two-step process. First, carbohydrate moieties on cell surface glycoproteins are gently oxidized using sodium periodate (B1199274) (NaIO₄) to generate reactive aldehyde groups.[7][9][10] Second, the this compound conjugate, which carries a payload such as a fluorescent dye, is added. The aminooxy group of the conjugate reacts with the newly formed aldehydes on the cell surface, creating a stable covalent oxime linkage.[7][11] The reaction can be accelerated by the use of a catalyst, such as aniline (B41778).[7][10] The hydrophilic PEG4 spacer enhances the solubility of the conjugate in aqueous media and provides spatial separation between the cell surface and the attached molecule.[6]
dot
Caption: Chemical principle of cell surface labeling.
Data Presentation
Quantitative parameters for successful cell labeling are summarized below. Optimal conditions may vary depending on the cell type and specific conjugate used.
Table 1: Reagent and Buffer Composition
| Reagent/Buffer | Stock Concentration | Working Concentration | Purpose |
| 10X Reaction Buffer | 1 M Sodium Acetate, 1.5 M NaCl, pH 5.5 | 1X | Buffer for oxidation step[7] |
| Sodium Periodate (NaIO₄) | 100 mM in dH₂O | 1-2 mM | Oxidizing agent to create aldehydes[10] |
| Aminooxy-PEG4-Conjugate | 5 mM in H₂O or DMSO | 100-250 µM | Labeling reagent[7][10] |
| Aniline Catalyst | 100 mM in 1X Reaction Buffer | 10 mM | Accelerates oxime ligation[7][10] |
| Wash Buffer (PBS) | 1X PBS | 1X | Cell washing |
| Quenching Solution | 1 M Ethylene (B1197577) Glycol | 10 mM | Quenches unreacted NaIO₄[9] |
Table 2: Key Experimental Parameters
| Parameter | Recommended Range | Notes |
| Cell Density | 1 x 10⁶ to 1 x 10⁷ cells/mL | Ensure cells are in a single-cell suspension. |
| Molar Excess of Aminooxy Reagent | 20-50 molar equivalents | Calculated relative to the estimated number of surface glycoproteins.[7] |
| Oxidation Time | 15-30 minutes | Longer times can impact cell viability. Perform at 4°C to prevent endocytosis.[10] |
| Ligation Time | 1-2 hours | Reaction proceeds efficiently at room temperature or 4°C.[7][12] |
| Temperature | 4°C to Room Temperature | 4°C is recommended to minimize internalization of labeled proteins.[10] |
| pH for Ligation | 5.5 - 6.7 | Oxime ligation is most efficient at a slightly acidic pH.[10] |
Experimental Protocols
This section provides a detailed methodology for labeling live, suspended cells.
dot
Caption: Step-by-step workflow for cell labeling.
Protocol 1: Labeling of Cell Surface Glycoproteins
1. Cell Preparation a. Harvest cells and wash twice with ice-cold 1X PBS to remove any residual media proteins. b. Centrifuge at 300 x g for 5 minutes at 4°C between washes. c. Resuspend the cell pellet to a final concentration of 1-10 x 10⁶ cells/mL in ice-cold 1X Reaction Buffer (pH 5.5).
2. Oxidation of Glycoproteins a. Add freshly prepared 100 mM sodium periodate (NaIO₄) to the cell suspension to achieve a final concentration of 1-2 mM. b. Incubate the cells on ice (4°C) for 15-30 minutes in the dark, with gentle agitation. c. (Optional but Recommended) To quench the reaction, add ethylene glycol to a final concentration of 10 mM and incubate for 5 minutes on ice. d. Wash the cells three times with ice-cold 1X PBS to remove unreacted periodate.
3. Oxime Ligation a. Prepare the ligation solution by adding the this compound conjugate (e.g., Aminooxy-PEG4-Biotin) to the cell suspension. A final concentration of 100-250 µM is a good starting point.[10] b. To accelerate the reaction, add the aniline catalyst to a final concentration of 10 mM.[7][10] c. Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle, continuous agitation, protected from light. d. Wash the cells three times with ice-cold 1X PBS to remove unreacted aminooxy conjugate and catalyst.
4. Analysis a. The labeled cells are now ready for downstream analysis. b. For fluorescently labeled cells, analyze via flow cytometry or fluorescence microscopy. c. For biotin-labeled cells, incubate with a fluorescently-conjugated streptavidin probe prior to analysis. d. Always include appropriate controls: i. Unlabeled Cells: To set baseline fluorescence/signal. ii. No Periodate Control: Cells incubated with the aminooxy conjugate without prior oxidation to check for non-specific binding. iii. No Conjugate Control: Cells that underwent oxidation but were not exposed to the aminooxy conjugate.
Application in Drug Development: Antibody-Drug Conjugates (ADCs)
This compound is also a key component in the construction of ADCs.[1][][14] In this context, the linker is used to attach a potent cytotoxic drug to an antibody that targets a tumor-specific antigen. The principle of oxime ligation can be used for site-specific conjugation, providing homogenous ADC populations.
dot
Caption: A logical pathway for ADC-mediated cell killing.
Disclaimer: This protocol is a general guideline. Researchers should optimize conditions for their specific cell type and experimental goals. Aminooxy compounds can be sensitive; immediate use after preparation is recommended for best results.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. | Semantic Scholar [semanticscholar.org]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. biotium.com [biotium.com]
- 8. This compound, 106492-60-8 | BroadPharm [broadpharm.com]
- 9. biotium.com [biotium.com]
- 10. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 14. This compound | ADC连接子 | MCE [medchemexpress.cn]
Application Notes and Protocols for the Purification of Aminooxy-PEG4-Alcohol Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of small molecules to polyethylene (B3416737) glycol (PEG) linkers, such as Aminooxy-PEG4-alcohol, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The this compound linker provides a versatile platform for attaching molecules through an oxime linkage. Following the conjugation reaction, a heterogeneous mixture containing the desired conjugate, unreacted starting materials, and potential side products is often obtained. Therefore, robust purification techniques are essential to isolate the pure conjugate for downstream applications.
These application notes provide detailed protocols for the purification of this compound conjugates using three common chromatographic techniques: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Purification by Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume in solution. Larger molecules, such as the this compound conjugate, will travel through the porous beads of the stationary phase more quickly than smaller molecules like the unreacted PEG linker or the small molecule drug, which will enter the pores and have a longer retention time. This technique is particularly effective for removing small molecule impurities from a larger conjugate.[1][2][3][4]
Experimental Protocol: SEC Purification
Materials:
-
SEC column (e.g., Superdex™ 75, Sephadex™ G-25)
-
HPLC or FPLC system with a UV detector
-
Reaction mixture containing the this compound conjugate
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
0.22 µm syringe filters
-
Fraction collection tubes
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the SEC Running Buffer at the manufacturer's recommended flow rate until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.[5]
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Begin the isocratic elution with the SEC Running Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The elution can be monitored by UV absorbance at a wavelength appropriate for the conjugated small molecule. The conjugate is expected to elute first, followed by the smaller, unreacted species.
-
Analysis: Analyze the collected fractions using a suitable analytical method (e.g., analytical HPLC, mass spectrometry) to identify the fractions containing the purified conjugate.
-
Pooling and Concentration: Pool the fractions containing the pure product. If necessary, the sample can be concentrated using techniques like lyophilization or ultrafiltration.
Quantitative Data Summary: SEC Purification
| Parameter | Expected Value | Method of Analysis |
| Purity of Conjugate | >95% | Analytical RP-HPLC |
| Yield of Conjugate | 80-90% | UV-Vis Spectroscopy |
| Removal of Unreacted Small Molecule | >99% | Analytical RP-HPLC |
| Removal of Unreacted PEG Linker | >98% | Analytical SEC-HPLC with RI detection |
| Resolution (Conjugate vs. Small Molecule) | > 2.0 | Analytical SEC-HPLC |
Workflow Diagram: SEC Purification
Caption: Workflow for the purification of this compound conjugates using SEC.
Purification by Ion Exchange Chromatography (IEC)
Ion Exchange Chromatography (IEC) separates molecules based on their net charge.[3] The attachment of the neutral this compound linker to a charged small molecule can alter the overall charge of the conjugate, allowing for its separation from unreacted starting materials.[3] For instance, if the small molecule is negatively charged, an anion exchange column would be used.
Experimental Protocol: IEC Purification
Materials:
-
IEC column (e.g., Q Sepharose™, SP Sepharose™)
-
HPLC or FPLC system with a UV and conductivity detector
-
Reaction mixture containing the this compound conjugate
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
0.22 µm syringe filters
-
Fraction collection tubes
Procedure:
-
System Preparation: Equilibrate the IEC column with Binding Buffer until the pH and conductivity of the eluate are the same as the buffer.
-
Sample Preparation: Dilute the reaction mixture in Binding Buffer and filter through a 0.22 µm syringe filter. Ensure the conductivity of the sample is lower than the Binding Buffer to allow for binding.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound impurities.
-
Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes).
-
Fraction Collection: Collect fractions across the elution gradient. The conjugate is expected to elute at a different salt concentration than the unreacted charged small molecule.
-
Analysis: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify the fractions containing the purified conjugate.
-
Desalting: Pool the pure fractions and desalt using a desalting column or dialysis to remove the high salt concentration from the Elution Buffer.
Quantitative Data Summary: IEC Purification
| Parameter | Expected Value | Method of Analysis |
| Purity of Conjugate | >98% | Analytical RP-HPLC |
| Yield of Conjugate | 70-85% | UV-Vis Spectroscopy |
| Removal of Unreacted Charged Small Molecule | >99% | Analytical IEC-HPLC |
| Removal of Unreacted PEG Linker | >99% (during wash step) | Analytical SEC-HPLC |
| Resolution (Conjugate vs. Small Molecule) | Baseline separation | Analytical IEC-HPLC |
Workflow Diagram: IEC Purification
Caption: Workflow for the purification of this compound conjugates using IEC.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity.[3] The non-polar stationary phase (e.g., C18) retains hydrophobic molecules, which are then eluted by a mobile phase with an increasing concentration of an organic solvent. The addition of the hydrophilic PEG linker will typically decrease the retention time of the conjugate compared to the more hydrophobic unreacted small molecule.
Experimental Protocol: RP-HPLC Purification
Materials:
-
Preparative RP-HPLC column (e.g., C18, C8)
-
HPLC system with a gradient pump, UV detector, and fraction collector
-
Reaction mixture containing the this compound conjugate
-
Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) in water)
-
Mobile Phase B (e.g., 0.1% Trifluoroacetic Acid (TFA) in acetonitrile)
-
0.22 µm syringe filters
-
Fraction collection tubes
Procedure:
-
System Preparation: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the reaction mixture in a small volume of a solvent compatible with the mobile phase and filter through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound components. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
Fraction Collection: Collect fractions based on the peaks observed on the chromatogram. The unreacted PEG linker will likely elute in the void volume, followed by the more polar conjugate, and then the more hydrophobic unreacted small molecule.
-
Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Solvent Removal: Pool the pure fractions and remove the organic solvent and TFA, typically by lyophilization.
Quantitative Data Summary: RP-HPLC Purification
| Parameter | Expected Value | Method of Analysis |
| Purity of Conjugate | >99% | Analytical RP-HPLC |
| Yield of Conjugate | 60-80% | UV-Vis Spectroscopy |
| Removal of Unreacted Small Molecule | >99% | Analytical RP-HPLC |
| Removal of Unreacted PEG Linker | >99% | Analytical RP-HPLC |
| Resolution (Conjugate vs. Small Molecule) | Baseline separation | Analytical RP-HPLC |
Workflow Diagram: RP-HPLC Purification
References
- 1. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
Application Note: Characterization of Antibody-Drug Conjugates Synthesized with Aminooxy-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The specificity of a monoclonal antibody (mAb) is combined with the potency of a small molecule drug via a chemical linker. The choice of linker is critical as it influences the stability, solubility, and pharmacokinetic properties of the ADC. Aminooxy-PEG4-alcohol is a hydrophilic, non-cleavable linker that facilitates the site-specific conjugation of payloads to antibodies through a stable oxime bond.[1] This application note provides a detailed overview of the synthesis and characterization of ADCs utilizing the this compound linker.
The synthesis involves the reaction of an aminooxy-functionalized payload with an aldehyde group introduced onto the antibody. This oxime ligation is highly specific and results in a stable conjugate.[1] The polyethylene (B3416737) glycol (PEG) component enhances the hydrophilicity of the ADC, which can improve its solubility and pharmacokinetic profile.[2] Payloads such as monomethyl auristatin E (MMAE), a potent microtubule inhibitor, are commonly used in ADCs. Upon internalization by the target cancer cell, the ADC is trafficked to the lysosome where the antibody is degraded, releasing the payload to exert its cytotoxic effect.[3]
This document details the experimental protocols for the synthesis, purification, and comprehensive characterization of an ADC composed of Trastuzumab, an Aminooxy-PEG4-MMAE linker-payload, targeting HER2-positive cancer cells. The characterization assays include determination of the drug-to-antibody ratio (DAR), assessment of aggregation, and evaluation of in vitro cytotoxicity.
Experimental Protocols
I. Synthesis of Trastuzumab-Aminooxy-PEG4-MMAE ADC
This protocol describes the site-specific conjugation of an Aminooxy-PEG4-MMAE linker-payload to an aldehyde-engineered Trastuzumab antibody.
Materials:
-
Aldehyde-modified Trastuzumab (10 mg/mL in PBS, pH 7.4)
-
Aminooxy-PEG4-MMAE (10 mM in DMSO)
-
Aniline (B41778) (100 mM in DMSO)
-
Conjugation Buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)
-
Quenching solution (1 M Glycine)
-
Protein A affinity chromatography column
-
Size Exclusion Chromatography (SEC) column for purification
-
PBS, pH 7.4
Procedure:
-
Antibody Preparation: Buffer exchange the aldehyde-modified Trastuzumab into Conjugation Buffer using a desalting column. Adjust the final concentration to 5 mg/mL.
-
Conjugation Reaction:
-
To the antibody solution, add Aminooxy-PEG4-MMAE to a final molar excess of 10-fold over the antibody.
-
Add aniline catalyst to a final concentration of 10 mM.
-
Incubate the reaction mixture at room temperature for 16 hours with gentle agitation.
-
-
Quenching: Add quenching solution to a final concentration of 100 mM and incubate for 1 hour at room temperature to stop the reaction.
-
Purification:
-
Purify the ADC using a Protein A affinity column to remove unconjugated linker-payload and other reagents.
-
Further purify and buffer exchange the ADC into PBS, pH 7.4, using a size exclusion chromatography column.
-
-
Concentration and Storage: Concentrate the purified ADC using an appropriate centrifugal filter device and determine the final concentration by measuring absorbance at 280 nm. Store the ADC at -80°C.
II. Characterization of the ADC
HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 20 µL of the sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ [(Peak Area of DARn * n) / (Total Peak Area)] where 'n' is the number of drugs conjugated to the antibody for a given peak.
-
SEC separates molecules based on their hydrodynamic radius to quantify the presence of high molecular weight species (aggregates).
Instrumentation and Columns:
-
HPLC system with a UV detector
-
SEC column (e.g., Agilent AdvanceBio SEC)
Mobile Phase:
-
150 mM Sodium Phosphate, pH 7.0
Procedure:
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject 20 µL of the sample.
-
Run an isocratic elution for 30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the monomer and any high molecular weight aggregates.
-
Calculate the percentage of aggregation: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
The MTT assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADC.
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3)
-
HER2-negative cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Trastuzumab-Aminooxy-PEG4-MMAE ADC
-
Unconjugated Trastuzumab (control)
-
Free MMAE (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Replace the existing medium with 100 µL of the diluted compounds.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) using a suitable software.
-
Data Presentation
The following tables present representative quantitative data for a Trastuzumab-MMAE ADC with characteristics similar to one synthesized with an Aminooxy-PEG4 linker.
Table 1: Drug-to-Antibody Ratio (DAR) Profile
| ADC Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 12.5 | 5.2 |
| DAR 2 | 15.8 | 24.7 |
| DAR 4 | 18.2 | 65.1 |
| DAR 6 | 20.1 | 5.0 |
| Average DAR | ~3.4 | |
| Data is representative for a Trastuzumab-MMAE ADC and is based on findings from similar studies.[3] |
Table 2: Aggregation Analysis by SEC
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.5 | < 2.0 |
| Monomer | 12.1 | > 98.0 |
| Data is representative for PEGylated ADCs.[2] |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Receptor Status | IC50 (nM) of Trastuzumab-Aminooxy-PEG4-MMAE |
| SK-BR-3 | HER2-positive | ~1.5 |
| MCF-7 | HER2-negative | > 1000 |
| IC50 values are representative for HER2-targeting ADCs with microtubule inhibitor payloads. |
Visualizations
Caption: Workflow for the synthesis and purification of the ADC.
Caption: Analytical workflow for ADC characterization.
Caption: ADC mechanism of action and related signaling pathways.
References
Application Notes and Protocols for Aminooxy-PEG4-alcohol in Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Aminooxy-PEG4-alcohol as a hydrophilic linker in the development of targeted therapies, with a focus on Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for bioconjugation, purification, and characterization are provided to guide researchers in their drug development efforts.
Introduction to this compound
This compound is a bifunctional linker molecule that plays a crucial role in the construction of targeted therapeutics.[1] It features a terminal aminooxy group and a hydroxyl group, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) chain.[1] The aminooxy group facilitates the formation of a stable oxime bond with molecules containing an aldehyde or ketone functional group, a reaction known as oxime ligation.[2][3] The terminal hydroxyl group can be further functionalized for conjugation to other molecules. The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5]
This linker is particularly valuable in the synthesis of ADCs and PROTACs, where it serves to connect a targeting moiety (an antibody or a small molecule ligand) to a therapeutic payload (a cytotoxic drug or an E3 ligase ligand).[1][6][7] The non-cleavable nature of the oxime bond formed with this compound ensures that the payload remains attached to the targeting vehicle until it reaches the target cell, minimizing off-target toxicity.[1]
Key Applications in Targeted Therapy
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to selectively deliver potent cytotoxic agents to cancer cells. They consist of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic payload, and a linker that connects the two. The use of a hydrophilic linker like this compound can improve the drug-to-antibody ratio (DAR), enhance stability, and improve the pharmacokinetic profile of the ADC.[4]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins within cells.[8][9] They are composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[8][9][10] The PEG linker in PROTACs, such as that provided by this compound, is critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[5][11]
Quantitative Data Summary
The following table summarizes key quantitative parameters for ADCs developed using technologies functionally similar to this compound, highlighting the potency of such constructs.
| ADC Construct | Target Cell Line | IC50 (nM) | Citation |
| Trastuzumab-pAMF-DBCO-PEG-MMAF | SK-BR-3 (HER2-positive breast cancer) | 0.3 | [12] |
| Trastuzumab-pAMF-DBCO-PEG-MMAF | BT-474 (HER2-positive breast cancer) | 0.3 | [12] |
| Trastuzumab-pAMF-DBCO-PEG-MMAF | NCI-N87 (gastric cancer) | 0.2 | [12] |
| Trastuzumab-pAMF-DBCO-PEG-MMAF | MDA-MB-468 (HER2-negative) | >100 | [12] |
| Free MMAF | SKBR3 | 83 | [12] |
Note: The data for the ADC construct utilizes a DBCO-PEG-MMAF linker, which, like Aminooxy-PEG4-MMAF, allows for site-specific conjugation. The significantly lower IC50 values of the ADC compared to the free drug (MMAF) demonstrate the enhanced potency achieved through targeted delivery.
Signaling Pathways and Mechanisms of Action
Targeted therapies developed using this compound exert their effects by modulating specific cellular signaling pathways. Below are diagrams illustrating the mechanisms of action for ADCs and PROTACs targeting key cancer-related pathways.
Caption: HER2-Targeted ADC Mechanism of Action.
Caption: EGFR-Targeted ADC Endocytosis and Signaling.
Caption: Androgen Receptor Degradation by a PROTAC.
Experimental Protocols
Protocol 1: Site-Specific Antibody-Drug Conjugation via Oxime Ligation
This protocol describes the general steps for conjugating a drug-linker construct, such as a payload activated with an this compound linker, to an antibody engineered to contain a carbonyl (aldehyde or ketone) group.
Materials:
-
Monoclonal antibody with a site-specifically incorporated aldehyde or ketone group (1-10 mg/mL in a suitable buffer).
-
Aminooxy-PEG4-Payload conjugate (e.g., Aminooxy-PEG4-MMAF) stock solution (10 mM in anhydrous DMSO).[12]
-
Conjugation Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 4.5-5.5.[3]
-
Aniline (B41778) (optional, as a catalyst) stock solution (1 M in DMF).[2]
-
Purification supplies: Desalting columns (e.g., PD-10), size-exclusion chromatography (SEC) column, or tangential flow filtration (TFF) system.[12][13]
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Conjugation Buffer using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Conjugation Reaction:
-
To the antibody solution, add the Aminooxy-PEG4-Payload stock solution to achieve a 5- to 20-fold molar excess of the drug-linker over the antibody.[12]
-
If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.[2]
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody stability.[12]
-
Incubate the reaction mixture at 37°C for 24-72 hours with gentle agitation, protected from light.[3][12] Note: Optimal reaction time, temperature, and catalyst concentration should be empirically determined.
-
-
Purification of the ADC:
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).[12]
-
Purity and Aggregation: Assess the level of aggregation and purity of the ADC using size-exclusion chromatography (SEC-HPLC).[12]
-
Integrity: Confirm the integrity of the conjugated antibody by SDS-PAGE.[12]
-
-
Storage:
-
Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.[12]
-
Protocol 2: General Workflow for PROTAC Synthesis with this compound
This protocol outlines a conceptual workflow for the synthesis of a PROTAC molecule using this compound as a linker. This process involves multiple synthetic chemistry steps and requires expertise in organic synthesis.
Experimental Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting steroid hormone receptors for ubiquitination and degradation in breast and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Aminooxy-PEG4-alcohol Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions regarding low yields in aminooxy-PEG4-alcohol conjugation reactions (oxime ligation). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my oxime ligation yield unexpectedly low?
Low yield is a common issue that can stem from several factors. The most critical parameters to investigate are reaction pH, reagent quality and stability, the presence of a catalyst, and purification efficiency. A systematic approach to troubleshooting these variables is often the most effective strategy.
Q2: What is the optimal pH for the reaction and why is it so important?
The formation of an oxime bond is pH-dependent. The reaction is catalyzed by acid but slows down if the pH is too low due to the protonation of the aminooxy nucleophile.[1]
-
Optimal Range: The ideal pH for oxime ligation is typically between 4 and 6.[2] Many protocols recommend a pH of approximately 4.5 for efficient reaction.[1]
-
Physiological pH: While the reaction can be performed at a neutral pH (6.5-7.5), the rate is significantly slower.[1][3] In these cases, a catalyst is highly recommended to achieve a reasonable reaction rate.[4]
-
Troubleshooting: Verify the pH of your reaction buffer immediately before starting the conjugation. If you performed buffer exchange steps, confirm the final pH of your reactant solution.
Q3: My yield is low even at the correct pH. Could my reagents be the problem?
Yes, reagent integrity is critical. Aminooxy-containing compounds can be particularly sensitive.
-
Aminooxy-PEG Stability: Aminooxy compounds are highly reactive and sensitive; they are not intended for long-term storage.[5] It is highly recommended to use them immediately upon receipt (within one week).[5] They are also reactive towards common lab solvents like acetone.[6][7]
-
Carbonyl Partner Purity: Ensure the aldehyde or ketone-containing molecule is pure and has not been oxidized or otherwise degraded.
-
Troubleshooting: If possible, use fresh, high-quality reagents. Confirm the structure and purity of your starting materials using appropriate analytical methods (e.g., NMR, Mass Spectrometry) before starting the conjugation.
Q4: Should I use a catalyst? Which one is best?
For reactions at or near neutral pH, a catalyst is often necessary to achieve acceptable yields in a reasonable timeframe.[4][8]
-
Aniline and Derivatives: Aniline is the classic catalyst for oxime formation and can increase reaction rates substantially, especially at neutral pH.[1][9] Substituted anilines, such as p-phenylenediamine (B122844), have been shown to be even more effective, providing up to a 19-fold faster rate than the equivalent aniline-catalyzed reaction at pH 7.[8]
-
Concentration: Catalysts are typically used in millimolar concentrations (e.g., 10-100 mM).[1][10]
-
Troubleshooting: If your reaction is slow or yields are low at neutral pH, consider adding a suitable catalyst. p-Phenylenediamine or 5-methoxyanthranilic acid (5MA) are effective, commercially available options.[4][8]
Q5: I see product formation by LC-MS, but my isolated yield is poor. What's happening?
The purification of PEGylated molecules can be challenging and may be the source of significant product loss.[11]
-
Method Selection: The addition of a PEG chain increases the hydrodynamic radius of a molecule, making Size Exclusion Chromatography (SEC) a primary choice for separating PEGylated products from unreacted starting materials.[][13] Ion-Exchange Chromatography (IEX) is also very effective, as the PEG chain can shield surface charges, altering the molecule's interaction with the resin.[11][][13]
-
Other Techniques: For smaller-scale purifications or buffer exchange, methods like dialysis or ultrafiltration can be effective.[11][14]
-
Troubleshooting: Analyze both your crude reaction mixture and your purified fractions by a suitable method (e.g., HPLC, SDS-PAGE) to assess purification efficiency. If you are losing product during this step, consider optimizing your chromatography method (e.g., changing the resin, gradient, or buffer system) or switching to an alternative technique like SEC.[15]
Reaction Parameters Overview
The following table summarizes key reaction parameters and their typical values for achieving successful oxime ligation.
| Parameter | Recommended Condition | Notes |
| pH | 4.0 - 6.0 | Optimal for uncatalyzed reactions.[2] Reaction is significantly slower at neutral pH.[1] |
| Catalyst | Aniline, p-phenylenediamine, 5MA | Recommended for reactions at pH > 6.0. Can increase rates 40-fold or more.[1][8] |
| Catalyst Conc. | 10 - 100 mM | Effective range for significant rate acceleration.[1][10] |
| Temperature | Room Temperature | Most oxime ligations proceed efficiently at ambient temperatures. |
| Reagents | Use within 1 week of receipt | Aminooxy reagents are sensitive and not suitable for long-term storage.[5] |
Experimental Workflow & Protocols
Below is a general protocol for the conjugation of an aldehyde-containing molecule to this compound. Note: This is a representative example and should be optimized for your specific molecules.
Materials:
-
Aldehyde-containing molecule
-
This compound
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5
-
Catalyst (optional): Aniline or p-phenylenediamine stock solution
-
Quenching solution (if necessary)
-
Purification system (e.g., HPLC, FPLC with SEC or IEX column)
Protocol:
-
Reagent Preparation: Dissolve the aldehyde-containing molecule in the reaction buffer to a final concentration of 1-10 mM.
-
PEG Reagent Addition: Immediately before starting the reaction, dissolve the this compound in the reaction buffer and add it to the reaction mixture. A slight molar excess (1.2 to 2 equivalents) of the PEG reagent is often used.
-
Catalyst Addition (Optional): If using a catalyst, add it to the reaction mixture to the desired final concentration (e.g., 20 mM).
-
Reaction: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by a suitable analytical method such as LC-MS or HPLC.
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a reagent that scavenges the excess reactant.
-
Purification: Purify the PEGylated conjugate from unreacted starting materials and byproducts using an appropriate chromatography method, such as Size Exclusion (SEC) or Ion-Exchange (IEX) chromatography.[][13]
-
Analysis: Analyze the purified product to confirm identity, purity, and yield (e.g., via Mass Spectrometry, HPLC, SDS-PAGE).
Visual Guides
The following diagrams illustrate the key processes involved in the this compound conjugation and troubleshooting.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 3. broadpharm.com [broadpharm.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Aminooxy-PEG3-azide, 1306615-51-9 | BroadPharm [broadpharm.com]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. researchgate.net [researchgate.net]
- 15. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Aminooxy Group in Bioconjugation
Welcome to the technical support center for bioconjugation reactions involving the aminooxy group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to oxime ligation chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of oxime ligation?
Oxime ligation is a chemoselective reaction that forms a stable oxime bond between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or a ketone). The reaction proceeds via a nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. This process is often catalyzed by nucleophilic catalysts like aniline (B41778) and its derivatives, especially at neutral pH.[1][2]
Q2: How stable is the oxime bond compared to other linkages?
The oxime bond is significantly more stable than other common bioconjugation linkages like hydrazones and imines (Schiff bases).[1][3] This enhanced stability is attributed to the electronegativity of the oxygen atom adjacent to the imine nitrogen, which reduces the basicity of the nitrogen and thus its susceptibility to hydrolysis.[3] Rate constants for oxime hydrolysis are nearly 1000-fold lower than those for simple hydrazones.[4]
Q3: What are the optimal pH conditions for oxime ligation?
The optimal pH for uncatalyzed oxime ligation is typically in the range of 4 to 5. However, many biomolecules are not stable under these acidic conditions. At neutral pH (around 7), the reaction rate is significantly slower. To overcome this, nucleophilic catalysts are often employed to accelerate the reaction at physiological pH.[5][6]
Q4: Why is a catalyst often required for oxime ligation at neutral pH?
At neutral pH, the rate of oxime formation can be slow, particularly at the low concentrations often used in bioconjugation.[5] Catalysts like aniline and its derivatives increase the reaction rate by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then readily attacked by the aminooxy group.[2]
Troubleshooting Guide
This guide addresses common problems encountered during bioconjugation experiments using aminooxy groups.
Issue 1: Low or No Conjugation Yield
Low or no yield of the desired bioconjugate is a frequent issue. The following troubleshooting steps can help identify and resolve the problem.
| Potential Cause | Suggested Solution |
| Suboptimal pH | Verify the pH of the reaction buffer. For uncatalyzed reactions, a pH of 4-5 is optimal. For catalyzed reactions at neutral pH, ensure the buffer is between pH 6.5 and 7.5.[7] |
| Inactive Reagents | Use fresh, high-quality aminooxy and carbonyl-containing reagents. The aminooxy group can be susceptible to degradation over time.[2] |
| Inefficient Catalyst | If using a catalyst, ensure it is active and used at the appropriate concentration (typically 10-100 mM for aniline).[1] Consider using more efficient catalysts like p-phenylenediamine (B122844) or m-phenylenediamine.[8][9] |
| Steric Hindrance | If the reactive groups are sterically hindered, consider using a linker with a longer spacer arm to improve accessibility. |
| Incorrect Stoichiometry | Optimize the molar ratio of the aminooxy and carbonyl components. An excess of one reagent (typically 1.5-5 equivalents of the smaller molecule) can drive the reaction to completion. |
| Low Reactant Concentration | Increase the concentration of the reactants if possible. Low concentrations can lead to very slow reaction rates.[10] |
| Presence of Inhibitors | Ensure the reaction buffer is free from primary amines (e.g., Tris, glycine) and other nucleophiles that can compete with the aminooxy group.[11] |
Issue 2: Presence of Unexpected Side Products
The appearance of unexpected peaks in your analytical data (e.g., HPLC, mass spectrometry) indicates the formation of side products.
| Potential Side Reaction | Identification and Mitigation |
| Transoximation | An existing oxime bond can react with a free aminooxy compound, leading to an exchange of the oxime partner. This is more likely if there is a large excess of a competing aminooxy reagent. To minimize this, use a smaller excess of the aminooxy reagent and monitor the reaction time.[12] |
| Over-acylation of Aminooxy Group | If using activated esters (e.g., NHS esters) to introduce the aminooxy group, the nitrogen of the aminooxy moiety can be acylated, rendering it inactive. This can be avoided by using protecting groups on the aminooxy functionality during the acylation step or by using alternative coupling chemistries.[13] |
| Reaction with Non-Carbonyl Electrophiles | The aminooxy group can react with other electrophiles besides aldehydes and ketones, such as acyl chlorides and activated carboxylic acids.[13] Ensure that your reaction components are free from such reactive species. |
| Dimerization | When using catalysts with multiple reactive groups (e.g., p-phenylenediamine), dimerization of the biomolecule can occur. This can be resolved by using a catalyst with a single reactive group, like aniline.[10] |
Issue 3: Instability of the Aminooxy Reagent
The aminooxy group itself can be unstable under certain conditions, leading to poor conjugation efficiency.
| Potential Cause of Instability | Preventative Measures |
| Oxidation | Avoid exposure of aminooxy-containing reagents to strong oxidizing agents. Store reagents under an inert atmosphere (e.g., argon or nitrogen) if they are known to be sensitive to oxidation. |
| Hydrolytic Degradation | While the oxime bond is stable, the aminooxy group itself can be susceptible to hydrolysis, especially at extreme pH values. Store aminooxy reagents in appropriate buffers and at recommended temperatures.[12] |
| Reaction with Solvents | Aminooxy groups can react with carbonyl-containing solvents like acetone (B3395972).[2] Avoid using such solvents in your reaction or purification steps. |
Quantitative Data Summary
The following tables provide quantitative data to aid in experimental design and troubleshooting.
Table 1: Comparison of Reaction Rates for Different Ligation Chemistries
| Ligation Chemistry | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Optimal pH | Notes |
| Oxime Ligation (uncatalyzed) | 0.01 or below at neutral pH[5] | 4-5 | Rate is significantly slower at neutral pH. |
| Oxime Ligation (aniline-catalyzed) | 8.2 ± 1.0 (at pH 7)[1] | 6.5-7.5 | Aniline (100 mM) can increase the rate up to 40-fold at neutral pH.[5] |
| Hydrazone Ligation | Generally faster than uncatalyzed oxime ligation | 4-5 | Resulting hydrazone bond is less stable than the oxime bond. |
| NHS Ester Aminolysis | 10 - 100 | 7.0 - 8.5 | Reacts with primary amines (lysine, N-terminus). |
| Maleimide-Thiol Michael Addition | ~1000 | 6.5 - 7.5 | Specific for free thiols (cysteine). |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | 0.1 - 1 | Physiological | Bioorthogonal click chemistry. |
Table 2: Comparison of Oxime Ligation Catalysts
| Catalyst | Relative Efficiency (compared to aniline) | Optimal Concentration | Advantages | Disadvantages |
| Aniline | 1x | 10-100 mM | Well-established, effective at neutral pH. | Can be toxic, may require removal post-reaction. |
| p-Phenylenediamine | ~19x faster at pH 7[8] | 2-10 mM | More efficient than aniline at lower concentrations. | Can cause dimerization, oxidative instability.[5][10] |
| m-Phenylenediamine | ~2x faster at same concentration, but up to 15x more efficient due to higher solubility[9] | Up to 900 mM | High solubility allows for significant rate acceleration. | Potential for side reactions at high concentrations. |
| 5-Methoxyanthranilic acid (5MA) | Effective at lower concentrations | 25 mM | Soluble in aqueous buffer at pH 7.4, commercially available. | Less common than aniline. |
Experimental Protocols
Protocol 1: General Aniline-Catalyzed Oxime Ligation
This protocol provides a general procedure for conjugating an aminooxy-containing molecule to a carbonyl-containing biomolecule in an aqueous buffer.
Materials:
-
Aminooxy-functionalized molecule
-
Aldehyde or ketone-functionalized biomolecule
-
Reaction Buffer: Phosphate-buffered saline (PBS) or sodium phosphate (B84403) buffer, pH 7.0
-
Aniline stock solution (e.g., 1 M in DMF or DMSO)
-
Quenching solution (e.g., 1 M acetone in water)
Procedure:
-
Dissolve the carbonyl-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the aminooxy-functionalized molecule in the reaction buffer or a compatible co-solvent (like DMF or DMSO) to a stock concentration of 10-100 mM.
-
Add the aminooxy-functionalized molecule to the biomolecule solution to achieve a 5-20 molar excess.
-
Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. Monitor the reaction progress using HPLC or SDS-PAGE.
-
Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of the quenching solution and incubating for 30 minutes.
-
Purify the conjugate using size-exclusion chromatography (SEC) or another appropriate purification method to remove excess reagents and the catalyst.
Protocol 2: Characterization of Oxime Conjugates by LC-MS
This protocol outlines a general method for analyzing the products of an oxime ligation reaction.
Materials:
-
LC-MS system with a C18 column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Reaction sample from Protocol 1
Procedure:
-
Dilute a small aliquot of the reaction mixture in Mobile Phase A.
-
Inject the diluted sample onto the LC-MS system.
-
Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile using UV detection (e.g., at 220 nm and 280 nm).
-
Analyze the mass spectra of the eluting peaks to identify the starting materials, the desired conjugate, and any side products by comparing the observed molecular weights to the calculated theoretical masses.
Protocol 3: Purification of Bioconjugates by Size-Exclusion Chromatography (SEC)
SEC is a common method for purifying bioconjugates from smaller, unreacted molecules and catalysts.[14][15][16]
Materials:
-
SEC column with an appropriate molecular weight cutoff
-
Equilibration and Elution Buffer: PBS or another buffer compatible with the biomolecule
-
Fraction collector
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the elution buffer.
-
Load the quenched reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample with the elution buffer at a constant flow rate.
-
Collect fractions and monitor the absorbance at 280 nm (for proteins) or another relevant wavelength.
-
The bioconjugate will typically elute in the earlier fractions, while smaller molecules like excess reagents and the catalyst will elute later.
-
Analyze the collected fractions by SDS-PAGE, HPLC, or LC-MS to identify the fractions containing the purified conjugate.
Visualizations
References
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Heavy Metals on Conjugation Efficiency of an F-Plasmid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 11. Antibody Conjugation Troubleshooting [bio-techne.com]
- 12. Stability of aminooxy glycosides to glycosidase catalysed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. goldbio.com [goldbio.com]
Technical Support Center: Optimizing pH for Stable Oxime Bond Formation
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing pH during oxime bond formation. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data to ensure successful and stable bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is an oxime bond and why is it used in bioconjugation?
An oxime bond is a covalent linkage (C=N-O) formed between an aminooxy group (-O-NH₂) and a carbonyl group (an aldehyde or ketone).[1] This reaction, known as oxime ligation, is widely used in chemical biology and drug development for its high chemoselectivity, meaning it proceeds with minimal side reactions involving other functional groups found in biomolecules. The resulting oxime bond is notably stable under physiological conditions, making it ideal for creating robust bioconjugates like antibody-drug conjugates, PEGylated proteins, and hydrogels.[2][3]
Q2: What is the optimal pH for forming an oxime bond?
The formation of an oxime bond is generally fastest in a slightly acidic environment, typically around pH 4-5.[4][5] The reaction mechanism involves an acid-catalyzed dehydration of a hemiaminal intermediate.[5] However, at pH values that are too low (e.g., below pH 3), the aminooxy nucleophile becomes protonated and non-reactive, which slows down the reaction.[5]
Q3: Can oxime ligation be performed at neutral pH?
Yes, but the reaction is significantly slower at neutral pH (pH 7.0-7.4) compared to the optimal acidic range.[5][6] For many applications involving sensitive biomolecules that are not stable at acidic pH, performing the reaction at or near physiological pH is necessary.[4][5] To overcome the slow kinetics at neutral pH, a catalyst is typically required.[5][7]
Q4: What catalysts can be used to accelerate oxime formation at neutral pH?
Aniline (B41778) and its derivatives are the most common nucleophilic catalysts used to speed up oxime ligation, especially at neutral pH.[7][8] These catalysts form a more reactive Schiff base intermediate, which accelerates the reaction.[7] Studies have shown that substituted anilines, such as p-phenylenediamine, can be significantly more efficient than aniline at neutral pH.[4] Carboxylic acids, like acetate, can also act as activating agents to promote the reaction at physiological pH.[9][10]
Q5: How stable is the oxime bond once it is formed?
The oxime bond is significantly more stable towards hydrolysis compared to other C=N bonds like imines and hydrazones.[11][12] For instance, at neutral pD (the equivalent of pH in D₂O), the hydrolysis rate constant for an oxime was found to be approximately 600-fold lower than that of a comparable methylhydrazone.[11][13] While hydrolysis is catalyzed by acid, the bond is remarkably stable across a range of pH values, particularly those relevant to biological systems.[13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incorrect pH: The reaction buffer is outside the optimal pH range (acidic for uncatalyzed, near neutral for catalyzed). | Verify the pH of your reaction buffer. For uncatalyzed reactions, adjust to pH 4-5 if your biomolecule is stable. For catalyzed reactions at neutral pH, ensure the buffer is between pH 6.0 and 7.4.[5] |
| Poor Reactant Solubility: One or both of your reactants (carbonyl or aminooxy-functionalized molecules) are not fully dissolved. | Add a water-miscible organic co-solvent like DMF or DMSO to the reaction buffer to improve solubility.[15] Sonication can also help dissolve reactants.[15] | |
| Inactive Catalyst: The catalyst (e.g., aniline) has degraded or was from an old stock. | Use a freshly prepared stock solution of the catalyst.[15] | |
| Low Reactivity of Ketone: Ketones are generally less reactive than aldehydes in oxime ligation.[8] | Increase the reaction temperature to 37-50°C.[15] You can also increase the concentration of the catalyst or the aminooxy reactant.[15] | |
| Multiple Products or Side Reactions | Substrate/Product Instability: The starting material or the final oxime conjugate is degrading under the reaction conditions. | Lower the reaction temperature.[15] Ensure the pH is not excessively acidic or basic, which could promote side reactions or hydrolysis.[15] |
| Reaction with Buffer Components: Some buffer components (e.g., those with primary amines) could potentially react with aldehydes. | Use a non-reactive buffer system like phosphate (B84403) or acetate. | |
| Difficulty in Purifying the Product | Excess Reactants: Unreacted starting materials are co-eluting with the product. | After the reaction is complete, quench unreacted aminooxy groups with an excess of a simple carbonyl compound like acetone. Conversely, unreacted aldehydes can be quenched with excess hydroxylamine. |
| Catalyst Interference: The catalyst is difficult to remove during purification. | If using a high concentration of catalyst, consider purification methods like dialysis or size-exclusion chromatography for large biomolecules, or reversed-phase HPLC for smaller molecules. |
Quantitative Data Summary
The rate and stability of oxime bond formation are highly dependent on pH and the presence of catalysts. The tables below summarize key quantitative data from the literature.
Table 1: Effect of pH and Catalyst on Oxime Ligation Rate
| Reaction Type | pH | Catalyst | Concentration | Rate Enhancement (Approx.) | Reference(s) |
| Uncatalyzed | 4-5 | None | - | Optimal rate | [4][5] |
| Aniline-Catalyzed | 4.5 | Aniline | 100 mM | ~400-fold (vs. uncatalyzed at pH 7) | [5] |
| Aniline-Catalyzed | 7.0 | Aniline | 100 mM | Up to 40-fold (vs. uncatalyzed at pH 7) | [5] |
| p-Phenylenediamine-Catalyzed | 7.0 | p-Phenylenediamine | 2 mM | 120-fold (vs. uncatalyzed); 19-fold (vs. aniline-catalyzed) | [4] |
| Carboxylate-Activated | 7.4 | Acetate + Aniline | - | 14 to 31-fold (with keto substrates) | [9][10] |
Table 2: Comparative Hydrolytic Stability of Oxime vs. Hydrazones at pD 7.0
| Linkage Type | Half-life (t₁/₂) | First-order Rate Constant (k) | Relative Stability (vs. Methylhydrazone) | Reference(s) |
| Oxime | ~25 days | ~3.2 x 10⁻⁷ s⁻¹ | ~600x more stable | [11][13] |
| Methylhydrazone | ~1 hour | ~1.9 x 10⁻⁴ s⁻¹ | 1x (Baseline) | [11][13] |
| Acetylhydrazone | ~2 hours | ~9.6 x 10⁻⁵ s⁻¹ | ~2x more stable | [11][13] |
| Semicarbazone | ~4 hours | ~4.9 x 10⁻⁵ s⁻¹ | ~4x more stable | [11][13] |
Key Experimental Protocols
Protocol 1: General Aqueous Oxime Ligation (Catalyzed)
This protocol is suitable for water-soluble biomolecules and reagents.
-
Reagent Preparation:
-
Prepare a stock solution of your aldehyde or ketone-functionalized molecule (e.g., 10 mM) in a suitable reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Prepare a stock solution of the aminooxy-functionalized molecule (e.g., 100 mM) in the same buffer.
-
Prepare a stock solution of the aniline catalyst (e.g., 200 mM aniline or p-phenylenediamine) in the buffer or an organic co-solvent like DMF.
-
-
Ligation Reaction:
-
In a reaction vessel, combine the aldehyde/ketone molecule (1 equivalent) with the aminooxy molecule (1.5–5 equivalents).
-
Add the catalyst stock solution to achieve the desired final concentration (e.g., 10–100 mM for aniline).
-
Adjust the final volume with the reaction buffer.
-
Incubate the mixture at room temperature or 37°C for 2–24 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using analytical techniques such as HPLC or Mass Spectrometry.
-
Once complete, quench any unreacted aminooxy groups by adding an excess of acetone.
-
Purify the final conjugate using an appropriate method, such as HPLC, size-exclusion chromatography, or dialysis.
-
Protocol 2: Ligation in an Organic/Aqueous System
This protocol is for reactions where one or more components have limited aqueous solubility.
-
Reagent Preparation:
-
Reaction Setup:
-
Monitoring and Purification:
-
Stir the reaction at room temperature for 4-24 hours.[15]
-
Monitor progress by TLC or LC-MS.[15]
-
Upon completion, dilute the mixture with deionized water and perform a liquid-liquid extraction (e.g., with ethyl acetate).[15]
-
Dry the combined organic layers, evaporate the solvent, and purify the product via flash chromatography.[15]
-
Visualizations
Caption: Mechanism of acid-catalyzed and aniline-catalyzed oxime formation.
Caption: General experimental workflow for oxime ligation.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 3. Oxime metathesis: tuneable and versatile chemistry for dynamic networks - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06011J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Antibody-Drug Conjugate (ADC) Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of antibody-drug conjugates (ADCs) during experimental procedures.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to ADC aggregation in a question-and-answer format.
Q1: I'm observing significant precipitation/aggregation of my ADC immediately after the conjugation reaction. What are the likely causes and how can I fix this?
A1: Immediate aggregation post-conjugation is a common issue and often points to problems with the reaction conditions or the components themselves. Here are the primary suspects and solutions:
-
High Hydrophobicity of Payload/Linker: The conjugation of hydrophobic small molecule drugs to a monoclonal antibody (mAb) is a primary driver of aggregation.[1][2] This increased surface hydrophobicity can lead to intermolecular interactions and aggregation.
-
Solution:
-
Utilize Hydrophilic Linkers: Incorporate hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), pyrophosphate diester groups, or negatively charged sulfonate groups, to increase the overall hydrophilicity of the ADC.[3]
-
Optimize Drug-to-Antibody Ratio (DAR): A lower DAR can reduce the overall hydrophobicity. While a high DAR may seem desirable for efficacy, it often leads to instability. It's a trade-off that needs to be empirically determined for each ADC.[2][3]
-
-
-
Suboptimal Conjugation Buffer Conditions: The pH and salt concentration of your conjugation buffer are critical for antibody stability.
-
Solution:
-
pH Optimization: Ensure the buffer pH is optimal for the conjugation chemistry while maintaining antibody stability. Avoid the isoelectric point (pI) of the antibody, as solubility is minimal at this pH.[1]
-
Ionic Strength: Both low and high salt concentrations can promote aggregation. Low ionic strength may not sufficiently screen charge-charge interactions, while high ionic strength can enhance hydrophobic interactions. A common starting point is 150 mM NaCl.
-
-
-
Presence of Organic Co-solvents: Organic solvents like DMSO or DMA are often required to dissolve hydrophobic payloads, but they can denature the antibody, exposing hydrophobic regions and promoting aggregation.[1]
-
Solution:
-
Minimize Co-solvent Concentration: Use the lowest possible concentration of the organic solvent.
-
Slow Addition and Mixing: Add the payload-linker solution to the antibody solution slowly and with gentle mixing to allow for gradual equilibration and minimize localized high concentrations of the organic solvent.
-
Alternative Solubilization Strategies: Explore the use of more hydrophilic payload derivatives or linker technologies that improve aqueous solubility.
-
-
-
High Reaction Temperature: Elevated temperatures can accelerate protein unfolding and aggregation.
-
Solution: Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.
-
Q2: My ADC appears stable after conjugation and purification, but I'm seeing an increase in aggregates during storage. What should I investigate?
A2: Aggregation during storage points to issues with the formulation buffer and storage conditions.
-
Inappropriate Formulation Buffer: The long-term stability of an ADC is highly dependent on the formulation.
-
Solution: Formulation Screening:
-
pH and Buffer System: Screen a panel of buffers at different pH values to identify the optimal conditions for your specific ADC.
-
Utilize Stabilizing Excipients: The addition of excipients can significantly enhance stability. Common stabilizers and their typical concentration ranges are listed in the table below.
-
-
-
Suboptimal Storage Conditions: Physical stresses can induce aggregation over time.
-
Solution:
-
Temperature Control: Store the ADC at the recommended temperature. Avoid repeated freeze-thaw cycles. If freezing is necessary, consider flash-freezing in liquid nitrogen and storing at -80°C.
-
Light Protection: Protect the ADC from light, especially if the payload or linker is photosensitive.[3]
-
Mechanical Stress: Minimize agitation and shear stress during handling and storage.
-
-
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a concern?
A1: ADC aggregation is the process where individual ADC molecules cluster together to form higher-order structures, ranging from soluble dimers and oligomers to insoluble precipitates.[3] This is a critical quality attribute to control because aggregation can:
-
Reduce Efficacy: Aggregates may have altered binding affinity to the target antigen and can be cleared more rapidly from circulation.[4]
-
Increase Immunogenicity: The presence of aggregates is a significant risk factor for eliciting an unwanted immune response in patients.[1]
-
Cause Off-Target Toxicity: Aggregates can be taken up non-specifically by immune cells, such as macrophages, leading to the release of the cytotoxic payload in healthy tissues.[3][4]
-
Complicate Manufacturing: Aggregation can lead to product loss during purification and filtration steps.[1]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?
A2: The DAR, or the average number of drug molecules conjugated to a single antibody, has a direct impact on aggregation. Higher DARs, especially with hydrophobic payloads, increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[2][3] Studies have shown that ADCs with higher DARs often exhibit faster systemic clearance and a narrower therapeutic window.[4] Therefore, optimizing the DAR is a critical step in developing a stable and effective ADC.
Q3: What role does the linker play in preventing aggregation?
A3: The linker connecting the payload to the antibody plays a crucial role in the overall physicochemical properties of the ADC. The use of hydrophilic linkers is a key strategy to mitigate aggregation caused by hydrophobic payloads.[3] Linkers incorporating moieties like polyethylene glycol (PEG) can increase the hydrophilicity and solubility of the ADC, thereby reducing its propensity to aggregate.[5][6]
Q4: What analytical techniques are used to detect and quantify ADC aggregation?
A4: A suite of orthogonal analytical methods is typically employed to characterize ADC aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates (high molecular weight species), monomers, and fragments based on their hydrodynamic radius.[3]
-
Dynamic Light Scattering (DLS): DLS is a rapid and sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.[7][8]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. It is a valuable tool for assessing the hydrophobicity profile of an ADC, which is often a key driver of aggregation.[9]
-
Analytical Ultracentrifugation (AUC): AUC can provide detailed information about the size, shape, and distribution of macromolecules in solution and is a powerful tool for characterizing ADC aggregation.
Data Presentation
Table 1: Common Stabilizing Excipients for ADC Formulations
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose | 1 - 10% (w/v) | Preferential exclusion, increases conformational stability. |
| Amino Acids | Arginine, Histidine, Glycine | 10 - 250 mM | Inhibit protein-protein interactions, act as buffering agents. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01 - 0.1% (w/v) | Prevent surface-induced aggregation and stabilize the protein. |
| Salts | Sodium Chloride | 50 - 150 mM | Modulate electrostatic interactions. |
Note: The optimal excipients and their concentrations must be determined empirically for each specific ADC.
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
Objective: To determine the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) in an ADC sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
Size Exclusion Chromatography column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, Waters ACQUITY UPLC BEH200 SEC).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer. For ADCs, the addition of a low concentration of an organic solvent (e.g., 5-15% acetonitrile (B52724) or isopropanol) to the mobile phase may be necessary to mitigate secondary hydrophobic interactions with the column stationary phase.[10]
-
ADC sample.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (typically 0.5 - 1.0 mL/min for HPLC, and 0.2 - 0.4 mL/min for UHPLC) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject a defined volume of the prepared sample (typically 10-20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at a wavelength of 280 nm. The run time should be sufficient to allow for the elution of all species.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (eluting first), the monomer, and any low molecular weight species. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Assessment of ADC Stability by Dynamic Light Scattering (DLS)
Objective: To assess the aggregation state and thermal stability of an ADC formulation.
Materials:
-
Dynamic Light Scattering (DLS) instrument.
-
Low-volume quartz cuvette.
-
ADC sample in the formulation buffer.
-
0.22 µm syringe filter.
Procedure:
-
Sample Preparation: Filter the ADC sample (at a concentration of ~1 mg/mL) through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.
-
Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Measurement: Acquire DLS data according to the instrument's software instructions. The measurement will provide the hydrodynamic radius (Rh) and the polydispersity index (PDI), which is a measure of the broadness of the size distribution.
-
Thermal Stress (Optional): To assess thermal stability, a temperature ramp can be programmed. The DLS instrument will measure the size distribution as the temperature increases, and the onset temperature of aggregation can be determined.
-
Data Analysis: A monodisperse sample (non-aggregated) will typically show a single, narrow peak with a low PDI (<20%). The presence of larger species or a high PDI indicates aggregation.
Protocol 3: Evaluation of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To assess the relative hydrophobicity of an ADC and to characterize the distribution of different drug-loaded species.
Materials:
-
HPLC or UHPLC system with a UV detector.
-
Hydrophobic Interaction Chromatography column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
ADC sample.
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject the prepared sample onto the column.
-
Elution Gradient: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: The retention time on the HIC column is proportional to the surface hydrophobicity of the protein. Different DAR species will elute at different retention times, with higher DAR species being more retained. The chromatogram provides a "fingerprint" of the ADC's hydrophobicity and can be used to compare different batches or formulations.
Visualizations
Caption: Factors contributing to ADC aggregation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. agilent.com [agilent.com]
Troubleshooting poor solubility of Aminooxy-PEG4-alcohol conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminooxy-PEG4-alcohol conjugates. The information provided is intended to help overcome common challenges, particularly poor solubility, encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate has poor solubility in aqueous buffer. What could be the cause?
A1: While the this compound linker itself is hydrophilic and generally water-soluble, the overall solubility of the conjugate is heavily influenced by the properties of the molecule it is attached to (e.g., a small molecule drug, peptide, or protein). If the conjugated molecule is hydrophobic, it can significantly reduce the aqueous solubility of the entire conjugate. Other factors include the concentration of the conjugate, the pH and ionic strength of the buffer, and the temperature.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is an aqueous soluble reagent.[3] For conjugates that are difficult to dissolve in aqueous solutions, organic co-solvents are often necessary. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent in which this compound is soluble.[][5] For subsequent dilutions into aqueous buffers, it is crucial to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent like DMSO.
Q3: Can I use co-solvents to improve the solubility of my conjugate for in vivo studies?
A3: Yes, co-solvents are frequently used to formulate PEGylated compounds for in vivo administration. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and a saline or phosphate-buffered saline (PBS) solution.[6] It is essential to optimize the solvent concentrations to ensure solubility and minimize potential toxicity in the animal model.
Q4: How does pH affect the solubility of my this compound conjugate?
A4: The pH of the solution can significantly impact the solubility of your conjugate, especially if the conjugated molecule has ionizable groups. For molecules with acidic or basic functionalities, adjusting the pH away from the isoelectric point can increase solubility by promoting ionization and enhancing interaction with the aqueous solvent. It is recommended to perform solubility tests at various pH values to determine the optimal conditions for your specific conjugate.
Q5: Will temperature changes affect the solubility of my conjugate?
A5: Generally, the solubility of PEG derivatives tends to increase with higher temperatures. If you are experiencing poor solubility, gentle warming of the solution may help. However, be cautious with temperature-sensitive molecules, such as proteins, as excessive heat can cause denaturation and aggregation.
Solubility Data
The solubility of this compound conjugates is highly dependent on the conjugated molecule. The following table provides general guidance on solvents and conditions.
| Solvent/Condition | Solubility Profile | Recommendations & Remarks |
| Water | The this compound linker is hydrophilic and promotes aqueous solubility.[1][3][7][8] | Solubility is highly dependent on the conjugated molecule. For hydrophobic conjugates, water alone may not be sufficient. |
| Aqueous Buffers (e.g., PBS) | Similar to water, but pH and ionic strength can influence solubility. | Optimize buffer pH to maximize the charge of the conjugated molecule, which can enhance solubility. |
| Dimethyl Sulfoxide (DMSO) | This compound and its conjugates are generally soluble in DMSO.[][5] | A good starting solvent for creating stock solutions. Can be diluted into aqueous buffers. |
| Co-solvent Mixtures | Mixtures of DMSO, PEG300, and Tween 80 in saline/PBS can effectively solubilize conjugates for in vivo use.[6] | The provided in vivo formulation protocol offers a validated starting point for animal studies.[6] |
Experimental Protocols
Protocol 1: General Solubilization of this compound Conjugates
This protocol provides a general method for dissolving this compound conjugates that exhibit poor aqueous solubility.
Materials:
-
This compound conjugate
-
Dimethyl sulfoxide (DMSO)
-
Appropriate aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Weigh the desired amount of the this compound conjugate into a clean vial.
-
Add a minimal amount of DMSO to the vial to create a concentrated stock solution. The exact volume will depend on the conjugate's solubility in DMSO.
-
Vortex the vial until the conjugate is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, provided the conjugate is thermally stable.
-
Once a clear stock solution is obtained, slowly add the desired aqueous buffer to the DMSO stock solution with continuous vortexing or stirring. Add the buffer dropwise to avoid precipitation of the conjugate.
-
Continue to add the buffer until the desired final concentration is reached.
-
If any precipitation occurs during dilution, you may need to adjust the ratio of DMSO to aqueous buffer or consider a different co-solvent system.
Protocol 2: Preparation of an In Vivo Formulation
This protocol, adapted from a commercially available source, describes the preparation of a clear solution for in vivo experiments.[6]
Materials:
-
This compound conjugate
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline, PBS, or ddH₂O
-
Sterile vials and syringes
Procedure:
-
Determine the required concentration of the working solution based on the dosage (e.g., mg/kg) and the injection volume for the animal model.
-
Prepare a concentrated stock solution of the conjugate in DMSO. For example, dissolve the drug to achieve a high concentration (e.g., 40 mg/mL), ensuring it is fully solubilized.[6]
-
In a separate sterile vial, combine the necessary volumes of the formulation components. For a formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS, the following steps can be taken for a 1 mL final volume:
-
The resulting solution is the final formulation for administration. Always observe the solution for any signs of precipitation before use. This formulation is provided as a reference; optimization may be necessary for your specific conjugate and experimental needs.[6]
Troubleshooting Workflow
If you are encountering poor solubility with your this compound conjugate, the following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor conjugate solubility.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. creativepegworks.com [creativepegworks.com]
- 3. This compound, 106492-60-8 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 7. t-Boc-Aminooxy-PEG4-alcohol, 918132-14-6 | BroadPharm [broadpharm.com]
- 8. Aminooxy-PEG4-acid HCl salt 1.0M aqueous solution, 1807537-38-7 | BroadPharm [broadpharm.com]
Technical Support Center: Enhancing Antibody-Drug Conjugate (ADC) Stability with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Polyethylene Glycol (PEG) linkers to improve the stability of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is an Antibody-Drug Conjugate (ADC) and why is its stability so critical?
An Antibody-Drug Conjugate (ADC) is a targeted therapeutic agent composed of three main components: a monoclonal antibody (mAb) that recognizes a specific antigen on target cells (like cancer cells), a highly potent cytotoxic drug (payload), and a chemical linker that connects the mAb and the payload.[][] The stability of this entire construct is paramount for its therapeutic success. An unstable ADC can prematurely release its cytotoxic payload into systemic circulation, leading to off-target toxicity and damage to healthy tissues.[][3] Instability can also cause the ADC to degrade or aggregate, which can alter its pharmacokinetic properties, reduce its efficacy, and potentially trigger an immune response.[][3]
Q2: How do PEG linkers improve the stability of ADCs?
Most cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation, increased plasma clearance, and reduced solubility of the final ADC construct.[3][4] PEG (Polyethylene Glycol) is a hydrophilic, non-toxic, and biocompatible polymer.[5][6] Incorporating PEG chains into the linker design helps to mitigate the hydrophobicity of the payload.[7][8]
Key benefits of using PEG linkers include:
-
Increased Solubility and Reduced Aggregation: The hydrophilic nature of PEG improves the overall water solubility of the ADC, preventing aggregation that can compromise efficacy and safety.[][9]
-
Improved Pharmacokinetics (PK): PEG linkers can create a protective "hydration shell" around the ADC, which shields it from degradation and clearance by the immune system.[9][10] This often results in a longer circulation half-life and increased exposure of the tumor to the drug.[6][9][11]
-
Enhanced Stability: By masking the hydrophobic payload, PEG linkers contribute to the physical and chemical stability of the ADC, both in solution and under thermal stress.[7][11]
-
Higher Drug-to-Antibody Ratio (DAR) Possible: PEG linkers can enable the attachment of more drug molecules per antibody without causing aggregation, potentially increasing the potency of the ADC.[6][9][10]
Q3: What is the difference between cleavable and non-cleavable PEG linkers?
Linkers, including those with PEG moieties, can be broadly classified into two types based on their drug release mechanism:
-
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the target tumor cell, such as enzymes (e.g., cathepsins) or an acidic environment.[][10] This ensures a targeted release of the cytotoxic payload inside the cancer cell.[10] Over 80% of ADCs in clinical use employ cleavable linkers.[10]
-
Non-Cleavable Linkers: These linkers do not have a specific chemical trigger for cleavage. The drug is released only after the entire ADC is internalized and the antibody component is degraded by lysosomes within the cell.[][10] This mechanism can offer greater stability in circulation.[11]
Q4: How do the structure and length of the PEG linker affect ADC performance?
The specific architecture of the PEG linker is crucial. Studies have shown that both the positioning (linear vs. pendant) and the length of the PEG unit must be carefully optimized to achieve improved stability and pharmacokinetics.[7]
-
Structure: Amide-coupled ADCs with pendant (branched) PEG chains have demonstrated superior performance and stability compared to those with conventional linear PEG oligomers.[7] Branched PEG linkers may allow for a higher DAR without causing the aggregation seen with more hydrophobic linkers.[6]
-
Length: Increasing the length of the PEG chain can significantly prolong the circulation half-life of the ADC.[5][12] However, this may also reduce the in-vitro cytotoxicity of the conjugate, requiring a balance to be struck to achieve the best overall therapeutic effect.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during ADC development and experimentation.
Issue 1: My ADC is showing signs of aggregation during or after conjugation.
ADC aggregation is a common problem, often driven by the hydrophobicity of the payload, a high drug-to-antibody ratio (DAR), or suboptimal formulation conditions.[3][13]
| Potential Cause | Recommended Solution & Rationale |
| High Payload Hydrophobicity | Incorporate a hydrophilic PEG linker. PEG's water-soluble nature can effectively "shield" the hydrophobic drug, improving the overall solubility of the conjugate and preventing aggregation.[8][9] Consider using linkers with pendant or branched PEG chains for better shielding.[7][14] |
| High Drug-to-Antibody Ratio (DAR) | Optimize the DAR. While a higher DAR can increase potency, it also increases hydrophobicity.[15] An ideal DAR is typically between 2 and 4.[][9] Using PEG linkers can help achieve higher, more stable DARs (e.g., 8) than is possible with non-PEGylated linkers.[4][14] |
| Suboptimal Formulation | Evaluate formulation conditions. Factors such as pH, buffer composition, and salt concentrations can significantly impact ADC stability.[][3] Conduct formulation screening studies to identify the optimal buffer system that minimizes aggregation. |
| Thermal or Light Stress | Control storage and handling conditions. ADCs can be sensitive to thermal stress and light exposure.[16] Store ADCs at recommended low temperatures, protect from light, and avoid repeated freeze-thaw cycles.[][3] |
Issue 2: The ADC exhibits rapid clearance and a short half-life in vivo.
Accelerated plasma clearance is often linked to the overall hydrophobicity of the ADC.[14][15]
| Potential Cause | Recommended Solution & Rationale |
| ADC Hydrophobicity | Increase hydrophilicity with PEG linkers. PEGylation increases the hydrodynamic size of the ADC and creates a hydration layer, which slows its clearance from the body, resulting in a longer half-life and greater tumor exposure.[9][11] |
| High DAR | Re-evaluate the DAR. ADCs with a very high DAR (e.g., >6) can be cleared more quickly due to their increased hydrophobicity.[9][17] Using a PEG linker can help mitigate this effect, but DAR optimization is still critical. |
| Linker Instability | Assess linker stability in plasma. Premature cleavage of the linker can lead to the rapid clearance of the payload and reduced efficacy.[18] Ensure the chosen linker is sufficiently stable in circulation. Non-cleavable linkers generally offer higher plasma stability.[11] |
Issue 3: High off-target toxicity is observed in preclinical models.
Off-target toxicity is a major concern and is often caused by the premature release of the cytotoxic payload before the ADC reaches the tumor cells.[3][18]
| Potential Cause | Recommended Solution & Rationale |
| Premature Drug Release | Select a more stable linker. The chemical bond connecting the drug to the antibody must be stable enough to withstand systemic circulation.[3] If using a cleavable linker, ensure its cleavage mechanism is highly specific to the tumor microenvironment. Consider testing a non-cleavable linker for maximum stability.[18] |
| ADC Aggregation | Address aggregation issues (see Issue 1). Aggregates can be taken up non-specifically by the reticuloendothelial system (e.g., in the liver and spleen), leading to toxicity in healthy organs. Using PEG linkers to prevent aggregation can reduce this off-target effect.[] |
| Non-specific ADC Uptake | Optimize the linker design. The hydrophobicity of an ADC can lead to non-specific interactions and uptake by healthy cells.[8] Incorporating hydrophilic PEG linkers can reduce these non-specific interactions, thereby minimizing off-target toxicity.[15][18] |
Quantitative Data Summary
The choice of linker can have a significant quantitative impact on the pharmacokinetic properties and stability of an ADC.
Table 1: Impact of PEG Linker Length on ADC Half-Life and Cytotoxicity Data derived from a study on affibody-based drug conjugates.
| Conjugate | PEG Chain Insertion | Half-Life Extension (vs. No PEG) | In Vitro Cytotoxicity Reduction (vs. No PEG) |
| ZHER2-SMCC-MMAE | None | 1.0x | 1.0x |
| ZHER2-PEG4K-MMAE | 4 kDa | 2.5x | 4.5x |
| ZHER2-PEG10K-MMAE | 10 kDa | 11.2x | 22.0x |
(Source: Data adapted from a study on affibody-based drug conjugates[12])
This table illustrates the trade-off that must be managed: while longer PEG chains dramatically increase the circulation half-life, they can also decrease the immediate cytotoxic potency in vitro.[12] The combined effect, however, led to the most effective in vivo tumor inhibition with the 10 kDa PEG linker, demonstrating the importance of prolonged exposure.[12]
Key Experimental Protocols
Here are simplified methodologies for common experiments used to assess ADC stability.
1. Analysis of Aggregation by Size-Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their size (hydrodynamic radius). Aggregated ADCs are larger than monomeric ADCs and will elute earlier from the column. This is a primary method for quantifying aggregation.[16]
-
Methodology:
-
Sample Preparation: Prepare the ADC sample in a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) to a known concentration.
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with an SEC column appropriate for large proteins and a UV detector.
-
Analysis: Inject the ADC sample onto the equilibrated SEC column. Run the analysis under isocratic flow conditions.
-
Data Interpretation: Monitor the chromatogram at 280 nm. The main peak represents the monomeric ADC. Any earlier-eluting peaks correspond to high-molecular-weight species (aggregates). The percentage of aggregate can be calculated by integrating the peak areas.
-
-
Expected Outcome: A stable ADC will show a single, sharp monomeric peak. An increase in the area of pre-monomer peaks after stress (e.g., thermal incubation) indicates physical instability and aggregation.[16]
2. Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the heat difference between a sample and a reference as a function of temperature. It can determine the melting temperature (Tm) of the antibody's domains, which is an indicator of its conformational stability. A lower Tm suggests reduced stability.
-
Methodology:
-
Sample Preparation: Prepare the ADC and the unconjugated parent mAb at the same concentration in the same formulation buffer.
-
Instrumentation: Use a differential scanning calorimeter. Load the sample and a reference buffer into the respective cells.
-
Analysis: Scan a temperature range (e.g., 25°C to 100°C) at a controlled rate (e.g., 1°C/min).
-
Data Interpretation: The resulting thermogram shows peaks corresponding to the unfolding of the antibody's domains (e.g., Fab, CH2, CH3). The peak maximum is the Tm. Compare the thermograms of the ADC and the parent mAb.
-
-
Expected Outcome: ADCs, particularly those with high DARs, often show lower melting temperatures compared to the unconjugated antibody, indicating that conjugation has reduced the protein's conformational stability.[16] This method helps compare the relative stability of different ADC constructs.
3. Measurement of Drug-to-Antibody Ratio (DAR) and Drug Distribution
-
Principle: Determining the average number of drugs per antibody is crucial, as DAR affects both efficacy and stability.[19] This can be measured using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
Methodology (using HIC-HPLC):
-
Principle: HIC separates proteins based on their surface hydrophobicity. Since each conjugated drug adds hydrophobicity, species with different numbers of drugs (DAR 0, 2, 4, 6, 8) can be resolved.
-
Sample Preparation: Prepare the ADC sample in a high-salt buffer (e.g., phosphate (B84403) buffer with ammonium (B1175870) sulfate).
-
Analysis: Inject the sample onto a HIC column. Elute using a decreasing salt gradient.
-
Data Interpretation: The chromatogram will show multiple peaks, with later-eluting peaks corresponding to species with a higher DAR. The average DAR can be calculated from the relative area of each peak.
-
-
Expected Outcome: This analysis reveals the heterogeneity of the ADC preparation.[20] A successful conjugation with a PEG linker should yield a preparation with a controlled DAR distribution and manageable hydrophobicity.
Visualizations
Diagram 1: General Mechanism of Action for an Antibody-Drug Conjugate
Caption: Workflow of an ADC from circulation to targeted cancer cell death.
Diagram 2: Troubleshooting Workflow for ADC Aggregation
Caption: A decision-making flowchart for troubleshooting ADC aggregation issues.
Diagram 3: Impact of PEG Linkers on ADC Properties
Caption: Logical relationship showing how PEG linkers address ADC stability challenges.
References
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 6. adcreview.com [adcreview.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. labinsights.nl [labinsights.nl]
- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Purification of PEGylated Conjugates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals on the effective removal of unreacted Aminooxy-PEG4-alcohol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of unreacted this compound crucial for my experiment?
The presence of excess, unreacted this compound can lead to several complications in downstream applications and analysis. It can interfere with analytical techniques, making it difficult to accurately characterize and quantify the desired PEGylated product.[1][2][3][4] Furthermore, in a therapeutic context, residual PEG reagents can impact the product's purity, stability, and safety profile.
Q2: What are the primary methods for removing small, unreacted PEG linkers like this compound?
Common methods for purifying PEGylated proteins and removing excess reagents are primarily based on chromatographic techniques. These include:
-
Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. It is very effective at removing small molecules like unreacted PEG from larger PEGylated proteins.[][6][7]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since the attachment of a neutral PEG chain can shield the protein's surface charges, IEX can be used to separate the PEGylated product from the un-PEGylated protein and potentially the unreacted PEG linker.[][6][8]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity. It can be a powerful tool for both purification and analysis of PEGylated compounds.[9][10][11]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on differences in their hydrophobic properties and can serve as a complementary technique to IEX.[][8]
-
Membrane-Based Techniques (Ultrafiltration/Diafiltration): These methods use semi-permeable membranes to separate molecules based on size and are considered simpler, non-chromatographic options.[][8]
Q3: How can I detect and quantify the amount of residual this compound in my sample?
Quantifying small PEG reagents can be challenging because they often lack a strong chromophore for UV detection.[1][2] A highly effective method is High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD).[1][2][9] This combination allows for the detection of all non-volatile analytes, including PEG reagents that are not UV-active. Two-dimensional liquid chromatography (2D-LC), which combines SEC and reversed-phase chromatography, can provide automated and comprehensive analysis of both the high-molecular-weight PEGylated product and the low-molecular-weight residual PEG reagent in a single injection.[1][2]
Troubleshooting Guide
Issue 1: After purification by Size Exclusion Chromatography (SEC), I still detect unreacted this compound in my product fraction.
| Possible Cause | Suggested Solution |
| Poor Resolution | The column may not have sufficient resolving power to separate your product from the small PEG linker. Consider using a column with a smaller pore size or a longer column length to improve separation. |
| Column Overloading | Injecting too much sample can lead to peak broadening and poor separation. Reduce the sample load to stay within the column's capacity. |
| Inappropriate Mobile Phase | The mobile phase composition can affect the hydrodynamic volume of your molecules. Ensure your mobile phase is optimized for your specific protein and PEG conjugate. |
Issue 2: My PEGylated product is not separating well from the native protein using Ion-Exchange Chromatography (IEX).
| Possible Cause | Suggested Solution |
| Insufficient Charge Shielding | The attached this compound may not be large enough to significantly alter the overall charge of your protein, leading to co-elution with the un-PEGylated form.[] |
| Incorrect pH or Salt Gradient | The binding and elution are highly dependent on the pH of the buffer and the salt gradient. Optimize the pH to maximize the charge difference between the PEGylated and un-PEGylated protein. Also, try adjusting the steepness of the salt gradient for better resolution.[6] |
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size).[] | Highly effective for removing small reagents from large products.[][6] Gentle, non-denaturing conditions. | Limited resolution for molecules of similar size. Can be time-consuming. | Removing small, unreacted linkers from large proteins or nanoparticles. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge.[] | High resolving power, can separate isoforms.[6] High capacity. | Requires charge difference between product and impurities. Method development can be complex. | Separating PEGylated products from un-PEGylated proteins and positional isomers.[][6] |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[9] | High resolution and sensitivity. Can be used for both purification and analysis. | Can be denaturing for some proteins. Requires organic solvents. | High-purity separation of small to medium-sized PEGylated molecules and for analytical quantification. |
| Ultrafiltration/ Diafiltration | Separation based on molecular weight cutoff of a membrane.[] | Simple, scalable, and cost-effective.[8] | Lower resolution compared to chromatography. Potential for product loss due to membrane fouling. | Bulk removal of small molecule impurities and buffer exchange. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your PEGylated product from the small this compound (MW: 209.2 Da).
-
Equilibration: Equilibrate the SEC column with a suitable, filtered, and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve your reaction mixture in the mobile phase. If necessary, centrifuge the sample to remove any precipitated material.
-
Injection and Elution: Inject the prepared sample onto the column. The larger PEGylated product will travel through the column faster and elute first, while the smaller, unreacted this compound will enter the pores of the stationary phase and elute later.
-
Fraction Collection: Collect fractions as the components elute from the column. Monitor the elution profile using a suitable detector (e.g., UV-Vis at 280 nm for proteins).
-
Analysis: Analyze the collected fractions containing the purified product for the presence of residual PEG using a sensitive method like RP-HPLC with Charged Aerosol Detection (CAD).
Protocol 2: Analytical Quantification of Residual this compound using RP-HPLC with Charged Aerosol Detection (CAD)
-
Column: Use a C8 or C18 reversed-phase column.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
-
Gradient Elution: Develop a gradient that allows for the separation of the unreacted this compound from your product and other reaction components. A typical gradient might run from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Detection: Use a Charged Aerosol Detector (CAD) in series with a UV detector. The CAD will provide a response for the non-volatile this compound, which may not be visible with the UV detector.[1][2]
-
Quantification: Create a calibration curve using known concentrations of an this compound standard. Use this curve to determine the concentration of the residual reagent in your purified sample. The limit of detection for PEG reagents with this method can be in the low nanogram range on-column.[1]
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Removal of Polyethylene Glycols from Protein Samples using Titanium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Aminooxy-PEG4-Alcohol Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction time for Aminooxy-PEG4-alcohol coupling to molecules containing an aldehyde or ketone functional group.
Troubleshooting Guide: Slow or Incomplete Coupling Reactions
Issue: The coupling reaction between this compound and an aldehyde/ketone-containing molecule is slow or does not proceed to completion.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Suboptimal pH | Adjust the reaction buffer to a pH between 4.5 and 6.0.[1] | The rate-determining step of oxime ligation, the dehydration of the tetrahedral intermediate, is acid-catalyzed. The reaction is significantly faster at mildly acidic pH compared to neutral pH.[1] |
| Absence or Inefficient Catalyst | Add a nucleophilic catalyst to the reaction mixture. Aniline (B41778) (10-100 mM) is a common choice. For enhanced rates, consider using m-phenylenediamine (B132917) (mPDA) or p-phenylenediamine (B122844) (pPDA), which can be more effective than aniline.[2][3] | Catalysts like aniline and its derivatives accelerate the reaction by increasing the rate of the nucleophilic attack and subsequent dehydration.[4] mPDA is particularly effective due to its high aqueous solubility, allowing for higher catalyst concentrations and significantly increased reaction rates.[2][5] |
| Low Reactant Concentration | Increase the concentration of one or both reactants. Using a 1.5 to 5-fold molar excess of the this compound can help drive the reaction to completion. | The reaction rate is dependent on the concentration of the reactants. Higher concentrations lead to more frequent molecular collisions and a faster reaction.[6] |
| Low Temperature | Increase the reaction temperature. Incubating at 37°C or even up to 75°C (in organic solvents) can significantly reduce reaction times.[6] | Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.[7] |
| Poor Solubility of Reactants | If reactants are not fully soluble in the aqueous buffer, consider adding an organic co-solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). | For the reaction to occur, the reactants must be in the same phase. Organic co-solvents can help dissolve less polar molecules in an aqueous environment.[8] |
| Reactant Degradation | Use fresh this compound for each experiment. This reagent can be sensitive and is not recommended for long-term storage once in solution.[9][10] | The aminooxy group is highly reactive and can degrade over time, leading to lower coupling efficiency.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for this compound coupling?
A1: The coupling reaction is an oxime ligation, which involves the nucleophilic attack of the aminooxy group (-ONH₂) of the this compound on the carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate, which then undergoes acid-catalyzed dehydration to yield a stable oxime bond (-O-N=C).[4]
Q2: My protein is not stable at acidic pH. How can I optimize the reaction at neutral pH?
A2: To optimize the reaction at a neutral pH (around 7.0-7.4), the use of a nucleophilic catalyst is crucial.[1] m-phenylenediamine (mPDA) is highly recommended as it has been shown to be up to 15 times more efficient than aniline at neutral pH, primarily due to its higher aqueous solubility allowing for greater catalyst concentrations.[2][5] Increasing the concentration of the reactants and the reaction temperature can also help to accelerate the reaction under these conditions.[6]
Q3: What are the recommended starting concentrations for the reactants and catalyst?
A3: A general starting point is to use the aldehyde/ketone-functionalized molecule at a concentration of around 1-10 mM. The this compound can be used in a slight excess (e.g., 1.5-5 equivalents). For the catalyst, a final concentration of 10-100 mM for aniline is a common starting point. If using mPDA, concentrations can be significantly higher due to its better solubility.[2][11]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). These methods allow for the quantification of the starting materials and the product over time.
Q5: Are there alternatives to aniline-based catalysts?
A5: Yes, other catalysts have been explored. For instance, boronic acids have been shown to facilitate rapid oxime condensations at neutral pH.[12] Arginine has also been reported to catalyze oxime and hydrazone bond formation.[13] Additionally, substituted anilines with electron-donating groups and other compounds like 2-aminophenols and 2-(aminomethyl)benzimidazoles have been investigated as alternative catalysts.[3][14]
Experimental Protocols
General Protocol for Aqueous Oxime Ligation
This protocol is a general guideline and may require optimization for specific molecules.
-
Reagent Preparation:
-
Prepare a stock solution of your aldehyde or ketone-functionalized molecule in the desired reaction buffer (e.g., 10 mM in 100 mM phosphate (B84403) buffer, pH 6.0).
-
Prepare a stock solution of this compound in the same buffer (e.g., 100 mM).
-
Prepare a stock solution of the catalyst (e.g., 200 mM aniline or mPDA in the same buffer or an organic co-solvent if necessary).
-
-
Ligation Reaction:
-
In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with the this compound (1.5-5 equivalents).
-
Add the catalyst to the desired final concentration (e.g., 10-100 mM for aniline).
-
Adjust the final volume with the reaction buffer.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by HPLC or MS.
-
Once the reaction is complete, the conjugate can be purified using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.
-
Visualizing the Workflow and Key Relationships
Caption: A flowchart for troubleshooting slow this compound coupling reactions.
Caption: The reaction pathway for oxime bond formation.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 7. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. This compound, 106492-60-8 | BroadPharm [broadpharm.com]
- 10. Aminooxy-PEG2-alcohol, 185022-12-2 | BroadPharm [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Oxime Ligation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of oxime ligation reactions.
Frequently Asked Questions (FAQs)
Q1: What is oxime ligation and why is it used?
Oxime ligation is a highly chemoselective bioorthogonal reaction that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or a ketone.[1][2][3][4][5] This reaction is widely used in chemical biology, drug delivery, and materials science due to its mild reaction conditions and the stability of the resulting linkage.[1][2] It is particularly valuable for covalently conjugating molecules, such as in protein labeling, peptide cyclization, and the creation of complex biomolecular structures.[2][6][7]
Q2: What are the common methods to monitor the progress of an oxime ligation reaction?
The progress of an oxime ligation reaction can be monitored using several analytical techniques. The most common methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for the quantification of reactants and products over time.[8][9][10][11]
-
High-Performance Liquid Chromatography (HPLC): Separates the components of the reaction mixture, allowing for the quantification of starting materials and the product.[3][12][13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the oxime product and can be used to track its formation.[8][12][14][15]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for real-time monitoring, especially if the product or a reactant has a distinct chromophore.[8][13][16]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Often used in bioconjugation to visualize the modification of proteins, indicated by a shift in molecular weight.[7][12][17]
Q3: How do catalysts affect the oxime ligation reaction?
The rate of oxime formation can be slow, especially at neutral pH.[18] Catalysts like aniline (B41778) and its derivatives (e.g., m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA)) are often used to significantly accelerate the reaction rate, enabling efficient ligation under physiologically relevant conditions.[1][2][3][6][12][18] For instance, mPDA has been reported to be up to 15 times more efficient than aniline.[6][7][12] The choice of catalyst and its concentration can be optimized to achieve the desired reaction kinetics.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor Solubility of Reactants | Increase the proportion of an organic co-solvent like DMF or ACN.[1] Sonication can also help to dissolve the reactants.[1] |
| Inactive Catalyst or Incorrect pH | Use a fresh stock of the catalyst. Verify that the pH of the reaction mixture is within the optimal range for the chosen catalyst (typically pH 6-7 for catalyzed reactions).[1] |
| Low Reactivity of Ketone Substrate | Increase the reaction temperature (e.g., to 37-50°C).[1] Increase the concentration of the catalyst and/or the aminooxy-containing reactant.[1] |
| Degraded Reagents | Ensure the quality of starting materials. For example, the aminooxy group can be reactive towards solvents like acetone (B3395972).[19] |
Issue 2: Multiple Products or Side Reactions
Possible Causes & Solutions
| Cause | Recommended Solution |
| Instability of Substrate or Product | Lower the reaction temperature to minimize degradation.[1] Ensure the pH is not excessively acidic or basic.[1] |
| Side Reactions with Catalyst | High concentrations of some catalysts, like mPDA, can lead to competitive Schiff base formation.[7][12] Optimize the catalyst concentration. |
| Transoximation | In complex reaction mixtures, the oxime bond can potentially undergo exchange reactions.[14] The use of LC-MS can help identify such by-products.[14] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Oxime Ligation by HPLC
-
Reaction Setup:
-
Dissolve the aldehyde or ketone-containing molecule (1 equivalent) and the aminooxy-functionalized molecule (1.2-1.5 equivalents) in a suitable solvent (e.g., aqueous buffer, DMF, or a mixture).[1]
-
Add a catalyst, such as aniline, to a final concentration of 10-100 mM.[1][4]
-
Incubate the reaction at room temperature or 37°C.[4]
-
-
Sample Preparation for HPLC:
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding an excess of acetone to consume unreacted aminooxy groups).
-
Dilute the aliquot with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample onto an appropriate HPLC column (e.g., C18).
-
Use a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% TFA) to separate the reactants and the product.[13]
-
Monitor the elution profile using a UV detector at a wavelength where the reactants and/or product absorb.
-
Quantify the peak areas corresponding to the starting materials and the product to determine the reaction progress over time.
-
Protocol 2: Real-Time Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve the aldehyde/ketone and the aminooxy compound in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[20]
-
Ensure the concentrations are high enough for NMR detection but representative of the desired reaction conditions.
-
-
NMR Acquisition:
-
Data Analysis:
-
Identify the characteristic signals of the oxime product (e.g., the proton of the C=N-O group).
-
Monitor the decrease in the peak integrals of the starting materials and the increase in the peak integral of the product over time.[10]
-
The reaction kinetics can be determined by plotting the concentration of the product or a reactant as a function of time.[10]
-
Data Presentation
Table 1: Comparison of Common Catalysts for Oxime Ligation
| Catalyst | Typical Concentration | Optimal pH | Key Characteristics |
| None | N/A | 4.5 - 5.5 | Slow reaction rate, optimal in slightly acidic conditions.[1] |
| Aniline | 10 - 100 mM | 6.0 - 7.0 | Standard and widely used catalyst, can prevent side reactions.[1] |
| p-Phenylenediamine (pPDA) | 10 - 50 mM | 6.0 - 7.0 | Can be more efficient than aniline; good aqueous solubility.[1] |
| m-Phenylenediamine (mPDA) | 10 - 500 mM | ~7.0 | Up to 15-fold faster than aniline-catalyzed reactions; highly soluble in aqueous solutions.[1][6][12] |
Visualizations
Caption: General experimental workflow for monitoring an oxime ligation reaction.
Caption: A logical decision tree for troubleshooting low product yield in oxime ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. rsc.org [rsc.org]
Technical Support Center: Scaling Up Aminooxy-PEG4-alcohol Conjugation
Welcome to the technical support center for Aminooxy-PEG4-alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and scaling up your oxime ligation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A: this compound is a heterobifunctional linker containing an aminooxy group, a four-unit polyethylene (B3416737) glycol (PEG4) spacer, and a terminal alcohol group. The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime bond.[1][2][3] The PEG4 spacer enhances solubility in aqueous media, and the terminal alcohol can be used for further derivatization.[4] It is commonly used in bioconjugation to link molecules to proteins, peptides, or other biomolecules for applications in drug delivery and development.[2][3]
Q2: What are the key advantages of oxime ligation for bioconjugation?
A: Oxime ligation offers several advantages for bioconjugation:
-
High Chemoselectivity: The reaction is highly specific between the aminooxy group and an aldehyde or ketone, minimizing side reactions with other functional groups found in biomolecules.[5]
-
Stable Bond Formation: The resulting oxime bond is significantly more stable towards hydrolysis compared to other linkages like imines or hydrazones, ensuring the integrity of the conjugate in biological systems.[5][6]
-
Biocompatible Reaction Conditions: The ligation can be performed under mild, aqueous conditions, often at or near physiological pH, which is crucial for maintaining the structure and function of sensitive biomolecules.[5]
Q3: What is the optimal pH for this compound conjugation?
A: While the uncatalyzed oxime ligation reaction is fastest at a slightly acidic pH (around 4-5), the use of nucleophilic catalysts like aniline (B41778) or its derivatives allows for efficient conjugation at a neutral pH (6.5-7.5).[5][6] For many biological applications where maintaining physiological conditions is critical, performing the reaction at neutral pH with a catalyst is the preferred method.[6]
Q4: How can I monitor the progress of the conjugation reaction?
A: The progress of the conjugation reaction can be monitored using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) can be used to separate the PEGylated product from the starting materials.
-
Mass Spectrometry (MS): To confirm the formation of the desired conjugate and determine its molecular weight.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A shift in the molecular weight of the protein after conjugation can be visualized on an SDS-PAGE gel.[7]
-
Thin Layer Chromatography (TLC): For smaller scale reactions, TLC can provide a quick qualitative assessment of reaction completion.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | 1. Suboptimal pH: The pH of the reaction buffer is outside the optimal range for oxime ligation. 2. Inactive this compound: The reagent may have degraded due to improper storage or handling. 3. Low Reactivity of Aldehyde/Ketone: The carbonyl group on the target molecule may be sterically hindered or electronically deactivated. 4. Ineffective Catalyst: The catalyst (e.g., aniline) may be degraded or used at an insufficient concentration. | 1. Verify and adjust the pH of the reaction buffer to be within the optimal range (pH 6.5-7.5 for catalyzed reactions).[6] 2. Use a fresh stock of this compound. Store the reagent as recommended by the supplier, typically at -20°C and protected from moisture.[9] 3. Increase the reaction time and/or temperature (e.g., incubate at 37°C).[8] Consider using a more reactive aldehyde or ketone if possible. 4. Use a fresh stock of the catalyst. Increase the catalyst concentration (typically 10-100 mM for aniline). |
| Formation of Multiple Products/Side Reactions | 1. Instability of Reactants or Product: The target molecule or the resulting conjugate may be unstable under the reaction conditions. 2. Presence of Reactive Impurities: The starting materials may contain impurities that lead to side reactions. | 1. Optimize reaction conditions: Lower the reaction temperature or shorten the reaction time. Ensure the pH is not too acidic or basic. 2. Purify starting materials before the conjugation reaction to remove any reactive impurities. |
| Protein Aggregation or Precipitation | 1. High Concentration of Reagents: High concentrations of the protein or PEG reagent can sometimes lead to aggregation. 2. Use of Organic Co-solvents: Some proteins may be sensitive to the presence of organic co-solvents like DMSO or DMF. 3. Suboptimal Buffer Conditions: The buffer composition (e.g., ionic strength) may not be optimal for protein stability. | 1. Perform the conjugation at a lower concentration of the protein and/or this compound. 2. Minimize the amount of organic co-solvent used to dissolve the PEG reagent. Test the protein's stability in the presence of the co-solvent beforehand. 3. Screen different buffer conditions to find one that maintains the stability of your protein during the conjugation reaction. |
| Difficulty in Purifying the Conjugate | 1. Large Excess of Unreacted PEG Reagent: Using a high molar excess of the PEG reagent can make its removal challenging. 2. Similar Properties of Product and Impurities: The PEGylated product and unreacted protein or PEG may have similar sizes or charges, making separation difficult. | 1. Optimize the molar ratio of this compound to the target molecule to minimize the excess of unreacted PEG.[7] 2. Employ a multi-step purification strategy. A combination of chromatography techniques like ion-exchange chromatography (IEX) followed by size-exclusion chromatography (SEC) can be effective.[10][11][] Ultrafiltration/diafiltration can also be a scalable option for removing unreacted PEG.[13] |
| Inconsistent Results Upon Scale-Up | 1. Inefficient Mixing: Inadequate mixing in larger reaction volumes can lead to local concentration gradients and inconsistent reaction kinetics. 2. Heat and Mass Transfer Issues: Scaling up can affect heat and mass transfer, leading to temperature and pH gradients. 3. Changes in Reagent Addition Method: The method of adding reagents (e.g., bolus addition vs. controlled feed) can impact the reaction outcome. | 1. Use appropriate mixing equipment for the scale of the reaction (e.g., overhead stirrer for larger vessels). 2. Monitor and control the temperature and pH of the reaction mixture throughout the process. 3. Implement a controlled addition strategy for the reagents, such as using a syringe pump, to maintain consistent reaction conditions. |
Quantitative Data Summary
Table 1: Impact of pH on Aniline-Catalyzed Oxime Ligation Rate
| pH | Relative Reaction Rate Increase (with 100 mM Aniline) |
| 4.5 | Up to 400-fold |
| 7.0 | Up to 40-fold |
| Data synthesized from literature describing aniline catalysis in oxime ligations.[5] |
Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH
| Catalyst | Concentration (mM) | Relative Efficiency (vs. Aniline at same concentration) |
| Aniline | 100 | 1x |
| m-Phenylenediamine (mPDA) | 100 | ~2x |
| m-Phenylenediamine (mPDA) | 500 | >10x |
| Data based on studies comparing the catalytic efficiency of aniline and m-phenylenediamine.[9][14] |
Experimental Protocols
Protocol 1: General Lab-Scale this compound Conjugation to a Protein
Materials:
-
Protein with an aldehyde or ketone group
-
This compound
-
Reaction Buffer (e.g., 100 mM Phosphate Buffer, pH 7.0)
-
Aniline stock solution (e.g., 1 M in DMSO)
-
Quenching reagent (e.g., acetone)
-
Purification system (e.g., SEC column)
Procedure:
-
Prepare Protein Solution: Dissolve the protein containing an aldehyde or ketone group in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Dissolve this compound in the reaction buffer to a desired stock concentration.
-
Initiate Conjugation: Add the this compound solution to the protein solution at a molar excess of 5-20 fold.
-
Add Catalyst: Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate: Gently mix the reaction and incubate at room temperature or 37°C for 2-24 hours. Monitor the reaction progress using a suitable analytical method (e.g., SDS-PAGE or HPLC).
-
Quench the Reaction (Optional): To stop the reaction, add an excess of acetone (B3395972) to react with any remaining aminooxy groups.
-
Purification: Purify the PEGylated protein from unreacted reagents and byproducts using size-exclusion chromatography (SEC) or another appropriate method.
Protocol 2: Scale-Up Considerations for this compound Conjugation
When scaling up the conjugation reaction, the following parameters should be carefully considered and optimized:
-
Reaction Volume and Vessel: Ensure the reaction vessel is appropriately sized for the intended scale and equipped with adequate mixing capabilities (e.g., an overhead stirrer).
-
Reagent Addition: Implement a controlled addition strategy for the this compound and catalyst solutions using a syringe pump or a similar device to avoid high local concentrations and ensure homogeneity.
-
Process Monitoring: Utilize in-process controls to monitor critical parameters such as pH and temperature in real-time. At-line or on-line HPLC can be used to track the progress of the reaction.
-
Purification Strategy: The purification method must be scalable. For large-scale purification, techniques like tangential flow filtration (TFF) for buffer exchange and diafiltration, followed by preparative chromatography (IEX and/or SEC), are commonly employed.[13]
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Aminooxy-PEG-acid |Acid-PEG-Aminooxy | AxisPharm [axispharm.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 13. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 14. researchgate.net [researchgate.net]
Impact of buffer components on Aminooxy-PEG4-alcohol reactivity
Welcome to the technical support center for Aminooxy-PEG4-alcohol. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments involving oxime ligation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with an aldehyde or ketone?
A1: The optimal pH for uncatalyzed oxime ligation is slightly acidic, typically between pH 4 and 5. However, many biomolecules are not stable under these conditions. At neutral pH (6.5-7.5), the reaction is significantly slower, often necessitating the use of a nucleophilic catalyst to achieve a reasonable reaction rate.[1][2]
Q2: What are common buffers used for oxime ligation with this compound?
A2: Phosphate-buffered saline (PBS) and other phosphate-based buffers at concentrations of 50-100 mM are commonly used for oxime ligation reactions at or near neutral pH.[3][4] Acetate buffers are often employed for reactions carried out at the optimal acidic pH of ~5.5.[5] For specific catalytic systems, such as arginine-catalyzed ligations, bicarbonate/CO2 buffers have been shown to be particularly effective.[6]
Q3: Can I use amine-containing buffers like Tris?
A3: It is generally recommended to avoid primary amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane). The primary amine in the Tris buffer can compete with the aminooxy group to react with the aldehyde or ketone on your target molecule, which can lead to lower yields of the desired oxime product.[5]
Q4: How can I increase the rate of my oxime ligation reaction at neutral pH?
A4: To accelerate the reaction at neutral pH, the use of a nucleophilic catalyst is highly recommended. Aniline (B41778) and its derivatives are commonly used for this purpose.[2][7][8] Additionally, increasing the concentration of reactants or adding certain salts like NaCl may also enhance the reaction rate.[9]
Q5: What is the stability of the resulting oxime bond?
A5: The oxime bond formed between an aminooxy group and an aldehyde or ketone is highly stable, especially when compared to other imine-based linkages like hydrazones.[5][10] This stability makes it a reliable conjugation chemistry for a wide range of applications without the need for a subsequent reduction step.[5][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Suboptimal pH: The reaction is too slow at neutral pH without a catalyst. | - Adjust the pH to 4.5-5.5 if your biomolecule is stable under these conditions.- Add a nucleophilic catalyst (e.g., aniline, m-phenylenediamine) to the reaction mixture at neutral pH.[1][3] |
| 2. Inactive Reagents: this compound or the carbonyl-containing molecule may have degraded. | - Use freshly prepared solutions of your reagents. Aminooxy compounds can be sensitive and are best used shortly after preparation.[12]- Confirm the activity of both coupling partners independently if possible. | |
| 3. Buffer Interference: Use of a primary amine-containing buffer (e.g., Tris). | - Exchange the buffer to a non-amine-containing buffer such as PBS or HEPES.[5] | |
| Slow Reaction Rate | 1. Low Reactant Concentration: Reaction kinetics are concentration-dependent. | - Increase the concentration of one or both reactants. A molar excess of the this compound is often used. |
| 2. Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrates. | - Increase the catalyst concentration (solubility permitting).- Screen alternative catalysts such as p-phenylenediamine (B122844) or 5-methoxyanthranilic acid, which may offer improved performance.[1][2] | |
| 3. Uncatalyzed Reaction: No catalyst is being used at neutral pH. | - Add a suitable catalyst to accelerate the reaction. Aniline at 10-100 mM is a common starting point.[4] | |
| Precipitation in the Reaction Mixture | 1. Poor Solubility of Reactants: this compound or the target molecule may have limited solubility in the reaction buffer. | - Add a water-miscible organic co-solvent like DMF or DMSO.[4]- For hydrophobic substrates, ensure vigorous stirring. |
| 2. Protein Aggregation: The target protein may be aggregating under the reaction conditions. | - Include arginine hydrochloride in the buffer, which can act as both a catalyst and a protein aggregation inhibitor.[6] | |
| Non-Specific Labeling or Side Products | 1. Reactive Buffer Components: Buffer components may be reacting with your molecules. | - Ensure the buffer is free of primary amines. |
| 2. Catalyst-Induced Side Reactions: High concentrations of certain catalysts may lead to side reactions. | - Titrate the catalyst concentration to find the minimum effective concentration.- Consider using a lower-toxicity or more biocompatible catalyst if working with sensitive biological samples.[7] |
Quantitative Data on Reaction Parameters
The rate of oxime ligation is significantly influenced by pH and the presence of catalysts. Below is a summary of data highlighting these effects.
Table 1: Effect of pH and Aniline Catalyst on Oxime Ligation Rate
| pH | Catalyst | Relative Reaction Rate |
|---|---|---|
| 4-5 | None | Optimal |
| 7.0 | None | Very Slow[7] |
| 7.0 | Aniline | Up to 40-fold increase compared to uncatalyzed reaction at neutral pH[7] |
| 7.0 | p-phenylenediamine | 19-fold faster than the equivalent aniline-catalyzed reaction[1] |
Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH
| Catalyst | Typical Concentration | Key Characteristics |
|---|---|---|
| Aniline | 10-100 mM | Common, effective catalyst, but can have cytotoxic effects.[4][7] |
| m-Phenylenediamine (mPDA) | 50 mM | More water-soluble than aniline, allowing for higher concentrations and faster rates.[3][13] |
| p-Phenylenediamine (pPDA) | 10-50 mM | Can be more efficient than aniline across a pH range of 4-7.[4] |
| 5-Methoxyanthranilic Acid (5MA) | 25 mM | Soluble in aqueous buffer at pH 7.4 and effective at lower concentrations.[2] |
| Arginine Hydrochloride | 400 mM | Acts as a catalyst and helps prevent protein aggregation.[6] |
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation at Neutral pH with Aniline Catalysis
This protocol is a general guideline for the conjugation of this compound to an aldehyde- or ketone-containing protein in a phosphate (B84403) buffer.
-
Reagent Preparation:
-
Dissolve the aldehyde/ketone-containing protein in 100 mM phosphate buffer (pH 7.0) to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in the same buffer to create a stock solution (e.g., 10-50 mM).
-
Prepare a 1 M stock solution of aniline in an organic solvent like DMF or DMSO.
-
-
Conjugation Reaction:
-
To the protein solution, add the this compound stock solution to achieve a final molar excess (e.g., 20-50 fold excess over the protein).
-
Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature (20-25°C) for 2-24 hours with gentle stirring.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using SDS-PAGE (to observe the shift in molecular weight of the PEGylated protein) or LC-MS.
-
Once the reaction is complete, remove unreacted PEG reagent and catalyst by dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
-
Analysis and Storage:
-
Analyze the purified conjugate by SDS-PAGE, HPLC, and/or mass spectrometry to determine purity and degree of PEGylation.
-
Store the purified conjugate under conditions appropriate for the protein, typically at -20°C or -80°C.
-
Visual Guides
Below are diagrams illustrating the key chemical reaction and a typical experimental workflow.
Caption: Chemical scheme of oxime ligation.
Caption: Experimental workflow for protein PEGylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. glenresearch.com [glenresearch.com]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
- 12. This compound, 106492-60-8 | BroadPharm [broadpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
Preventing hydrolysis of the oxime bond in conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of oxime bonds in conjugates. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is oxime bond hydrolysis and why is it a concern?
A1: Oxime bond hydrolysis is the chemical breakdown of the oxime linkage (C=N-O) back into its constituent carbonyl (aldehyde or ketone) and aminooxy-containing molecules.[1] This reaction is a primary concern in the development of bioconjugates, such as antibody-drug conjugates (ADCs), because the cleavage of the bond can lead to the premature release of a payload (e.g., a drug), reducing the efficacy of the conjugate and potentially causing off-target toxicity.[2][3] The stability of this linkage is therefore critical for maintaining the structural integrity and function of the conjugate.[4]
Q2: What are the primary factors that influence the stability of an oxime bond?
A2: The stability of an oxime bond is governed by both intrinsic (structural) and extrinsic (environmental) factors.
-
Intrinsic Factors:
-
Nature of the Carbonyl Precursor: Oximes derived from ketones are generally more stable than those derived from aldehydes.[2][5] Aromatic aldehydes also tend to form more stable oximes.[5]
-
Electronic Effects: The distribution of electrons near the C=N bond plays a significant role. The electronegativity of the oxygen atom in the oxime linkage contributes to its higher stability compared to analogous imines and most hydrazones.[6]
-
Steric Hindrance: Bulky chemical groups located near the oxime bond can physically block water molecules from attacking the bond, thereby slowing the rate of hydrolysis.[5]
-
-
Extrinsic Factors:
-
pH: The pH of the solution is a critical factor. Oxime hydrolysis is notably catalyzed by acid.[5][6][7] While the bond is relatively stable at physiological pH (~7.4), the rate of hydrolysis increases significantly in acidic conditions (e.g., pH 5.0).[2][3]
-
Temperature: Like most chemical reactions, the rate of oxime hydrolysis increases with elevated temperatures.[5]
-
Q3: How does pH specifically affect the rate of oxime hydrolysis?
A3: Oxime hydrolysis is an acid-catalyzed process.[6][7] The reaction mechanism begins with the protonation of the oxime's nitrogen atom, which makes the carbon atom of the C=N bond more susceptible to nucleophilic attack by water.[8] Consequently, the hydrolysis rate is significantly faster under acidic conditions.[2] For example, the half-life of a similar hydrazone linkage was found to decrease from 183 hours at pH 7.2 to just 4.4 hours at pH 5.0, illustrating the profound impact of an acidic environment.[2] While oxime bonds are more stable than hydrazones, they follow the same trend of increased lability at lower pH.[3][4]
Q4: Which is more stable, an oxime or a hydrazone linkage?
A4: Oxime linkages are substantially more stable against hydrolysis than their hydrazone counterparts.[5][9] Quantitative studies have shown that under identical conditions (pD 7.0), the rate of hydrolysis for an oxime is hundreds of times slower than for various isostructural hydrazones.[6][7] This superior stability is a key reason why oxime ligation is often preferred for creating robust bioconjugates intended for in vivo applications.[4][9]
Q5: How can I strategically increase the stability of my oxime conjugate?
A5: To enhance stability, consider the following strategies during the design and handling of your conjugate:
-
Choose a Ketone Precursor: Whenever possible, design your conjugation strategy to form the oxime from a ketone rather than an aldehyde, as this significantly increases hydrolytic stability.[2]
-
Control the pH: Maintain the conjugate in a buffered solution at or near neutral pH (7.0-7.4) and avoid acidic environments, especially for long-term storage.
-
Optimize Storage Temperature: Store conjugates at low temperatures (e.g., 4°C or -20°C) to minimize the rate of hydrolysis.[5]
-
Introduce Steric Hindrance: Design the conjugate so that bulky groups are positioned near the oxime bond, which can offer steric protection against hydrolysis.[5]
Q6: Is it possible to make the oxime linkage completely irreversible?
A6: Yes, the oxime bond can be rendered essentially irreversible by chemically reducing the C=N double bond to a C-N single bond (an alkoxyamine). This is typically achieved using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[2] The resulting single bond is not susceptible to hydrolysis under the same conditions, providing a permanently stable linkage.
Troubleshooting Guide
Problem: My oxime-linked conjugate is showing a loss of activity, or analytical tests (e.g., HPLC, MS) indicate degradation over time.
Possible Cause: The oxime bond is likely undergoing hydrolysis due to environmental factors or inherent structural instability.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for diagnosing and resolving oxime conjugate instability.
Quantitative Data Summary
The choice of linkage chemistry is critical for conjugate stability. Oximes are significantly more resistant to hydrolysis than various types of hydrazones.
| Conjugate Linkage Type | Linkage Structure | Relative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0 |
| Methylhydrazone | C=N-NHCH₃ | ~600 |
| Acetylhydrazone | C=N-NHC(O)CH₃ | ~300 |
| Semicarbazone | C=N-NHC(O)NH₂ | ~160 |
| Oxime | C=N-OH | 1 |
| Table 1: Comparison of relative hydrolysis rates for an oxime and isostructural hydrazones. The rate constant for the oxime is set to 1 for baseline comparison. A higher krel value indicates faster hydrolysis (lower stability). Data is derived from studies at pD 7.0 (the equivalent of pH in heavy water, D₂O).[5][7] |
Key Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol allows for the direct monitoring of oxime bond hydrolysis and the calculation of the conjugate's half-life under specific conditions.[5]
Objective: To quantify the rate of hydrolysis of an oxime conjugate by monitoring spectral changes over time.
Materials:
-
Oxime conjugate of interest
-
Deuterated buffer solutions at desired pD values (e.g., phosphate (B84403) buffer in D₂O at pD 5.0 and 7.0)
-
Deuterated formaldehyde (B43269) (CD₂O) or another suitable "trap" for the released aminooxy species[6][7]
-
NMR tubes
-
NMR spectrometer
Workflow Diagram:
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refinement of PROTAC Purification Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification methods for Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found during PROTAC purification?
Common impurities can include unreacted starting materials, byproducts from side reactions, and diastereomers, particularly if chiral molecules like thalidomide (B1683933) are used in the synthesis.[1] Degradation products of the PROTAC molecule itself can also be a source of impurity.[2]
Q2: Why is a multi-step purification strategy often necessary for PROTACs?
Due to their complex, bifunctional nature, consisting of two distinct ligands joined by a linker, PROTACs present unique purification challenges.[1] A multi-step approach, often combining techniques like flash chromatography for initial cleanup followed by reversed-phase HPLC for high-resolution polishing, is frequently required to achieve the high purity needed for reliable biological evaluation.[1]
Q3: What is the recommended method for initial crude purification of a PROTAC?
Flash column chromatography on silica (B1680970) gel is a common method for the initial purification of crude PROTAC product.[3] This step helps to remove a significant portion of impurities before proceeding to higher-resolution techniques.
Q4: Which high-resolution purification technique is most suitable for PROTACs?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for the final purification of PROTACs due to its high resolving power.[1] A C18 stationary phase is typically effective for separating the relatively non-polar PROTAC molecule from more polar impurities.[1]
Q5: How can I separate enantiomers if my PROTAC is a racemic mixture?
Chiral HPLC is the recommended method for separating enantiomers of a purified racemic PROTAC.[1] This step is crucial as different stereoisomers can have different biological activities.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Poor Solubility of Crude PROTAC | Dissolve the crude product in a minimal amount of a strong solvent like DMSO before diluting with the mobile phase for injection.[1] For poorly soluble PROTACs, consider formulation strategies such as using amorphous solid dispersions.[4] |
| PROTAC Degradation During Purification | Perform purification steps at room temperature and avoid prolonged exposure to harsh conditions.[1] Store purified PROTACs as solids at -20°C or below to minimize degradation.[1] Assess the stability of your PROTAC in the chosen solvents and mobile phases.[4] |
| Suboptimal Chromatography Conditions | Optimize the gradient elution profile in RP-HPLC to ensure good separation and recovery. Systematically screen different solvent systems for flash chromatography. |
| Non-specific Adsorption | PROTACs can adsorb to container surfaces. Use low-binding materials for vials and collection tubes. Adding a small percentage of a detergent like Triton X-100 or Tween 20 to buffers can help mitigate non-specific binding.[5] |
Problem 2: Persistent Impurities After Final Purification
| Possible Cause | Suggested Solution |
| Co-elution with Impurities | Modify the HPLC gradient to be shallower, increasing the separation between the PROTAC peak and closely eluting impurities.[6] Experiment with different stationary phases (e.g., C8 instead of C18) or mobile phase additives. |
| Presence of Diastereomers | If the PROTAC is chiral, diastereomers may be difficult to separate by standard RP-HPLC. Utilize chiral HPLC for separation.[1] |
| Incomplete Reaction | Monitor the synthesis reaction by LC-MS to ensure it has gone to completion before starting the purification process.[3] |
| Degradation Products | Analyze impurities by mass spectrometry to identify if they are degradation products.[2] If so, investigate the stability of the PROTAC under the synthesis and purification conditions. |
Problem 3: PROTAC Aggregation
| Possible Cause | Suggested Solution |
| High Concentration | During purification, keep the PROTAC concentration as low as feasible, especially during solvent removal steps. |
| Solvent Properties | The choice of solvent can influence aggregation. Screen different solvents for both purification and final formulation. |
| Buffer Conditions | Optimize the pH and ionic strength of buffers used in purification, as these can affect protein and small molecule stability. |
| Confirmation of Aggregates | Use size-exclusion chromatography (SEC) to analyze the presence of aggregates in the purified sample.[7] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Crude PROTAC Purification
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the solvent used to load the column (e.g., dichloromethane).
-
Column Packing: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).[3]
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Run the column using the chosen solvent system, gradually increasing the polarity to elute the PROTAC.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or LC-MS to identify those containing the desired product.
-
Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure.[3]
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC) for PROTAC Polishing
-
Sample Preparation: Dissolve the partially purified PROTAC in a minimal amount of DMSO, then dilute with Mobile Phase A to a concentration of 10-50 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
System Equilibration: Equilibrate the preparative RP-HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Run a gradient program to separate the PROTAC from impurities. A typical gradient might run from 20% to 80% Mobile Phase B over 40 minutes.[1]
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the PROTAC.[1]
-
Purity Analysis: Analyze the collected fractions using analytical HPLC or UPLC-MS to determine the purity of each fraction.[1]
-
Pooling and Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the final pure PROTAC.[1]
Protocol 3: Size-Exclusion Chromatography (SEC) for Aggregate Analysis
-
System and Column Equilibration: Equilibrate the SEC column with the chosen mobile phase until a stable baseline is observed.
-
Sample Preparation: Dissolve the purified PROTAC in the mobile phase to a suitable concentration.
-
Injection: Inject the sample onto the SEC column.
-
Isocratic Elution: Run the column under isocratic conditions. Larger molecules (aggregates) will elute first, followed by the monomeric PROTAC.[8]
-
Data Analysis: Analyze the chromatogram to quantify the percentage of aggregates versus the desired monomer.
Data Presentation
Table 1: Representative Preparative RP-HPLC Parameters for PROTAC Purification [1]
| Parameter | Value |
| Column | C18, 10 µm, 19 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% to 80% B over 40 min |
| Flow Rate | 15 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | Dependent on column size and sample concentration |
Table 2: Typical Solvents for Chromatography
| Chromatography Type | Stationary Phase | Common Mobile Phases |
| Flash Chromatography | Silica Gel | Dichloromethane/Methanol gradient, Hexane/Ethyl Acetate gradient[3] |
| Reversed-Phase HPLC | C18, C8 | Water with 0.1% TFA or Formic Acid, Acetonitrile with 0.1% TFA or Formic Acid[1][9] |
| Chiral HPLC | Chiral Stationary Phase | Isocratic mixture of Hexane/Ethanol or a polar organic mobile phase like Methanol or Acetonitrile[1] |
Visualizations
Caption: General multi-step workflow for PROTAC purification and analysis.
Caption: Decision tree for troubleshooting low PROTAC purification yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol | Waters [waters.com]
- 7. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
Validation & Comparative
A Head-to-Head Comparison: Aminooxy-PEG4-alcohol versus Other PEG Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The choice of linker technology profoundly influences an ADC's stability, pharmacokinetics, and ultimately, its therapeutic index. Among the various linker strategies, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance solubility, reduce aggregation, and improve the overall developability of ADCs.[1][2][3] This guide provides an objective, data-driven comparison of Aminooxy-PEG4-alcohol, which forms a stable oxime linkage, with other commonly used PEG linkers, particularly those employing maleimide-based conjugation.
The Chemistry of Conjugation: A Tale of Two Linkages
The fundamental difference between this compound and many other PEG linkers lies in the chemistry used to attach the linker-payload to the antibody.
This compound utilizes oxime ligation, a bioorthogonal reaction between an aminooxy group on the linker and a carbonyl group (an aldehyde or ketone) introduced onto the antibody.[4][][6] This site-specific conjugation method often involves the mild oxidation of antibody glycans to generate aldehyde groups, ensuring a controlled and homogenous drug-to-antibody ratio (DAR).[7][8] The resulting oxime bond is known for its high stability across a broad pH range.[7]
Maleimide-PEG linkers , on the other hand, react with thiol groups on the antibody.[] These thiol groups are typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region. This process can sometimes lead to a heterogeneous mixture of ADC species with varying DARs.[10] The resulting thiosuccinimide linkage, while widely used, is susceptible to a retro-Michael reaction, which can lead to premature payload release in the presence of thiol-containing molecules like albumin in the plasma.[11][12]
Comparative Performance Data
The choice of linker has a significant impact on the performance of an ADC. The following tables summarize key quantitative data comparing ADCs constructed with Aminooxy-PEG linkers (forming oxime linkages) and those with maleimide-PEG linkers (forming thiosuccinimide linkages). It is important to note that direct head-to-head studies comparing this compound with a maleimide-PEG4 linker in the same ADC construct are limited in publicly available literature. The data presented here is aggregated from studies on ADCs with similar components to provide a comparative overview.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Linker Type | Conjugation Method | Typical DAR | Homogeneity | Reference |
| This compound | Oxime Ligation (Site-specific) | ~2 | High | [13] |
| Maleimide-PEG | Thiol-Maleimide Conjugation | 2-8 (variable) | Moderate to Low | [10] |
Table 2: Linkage Stability in Plasma
| Linker Type | Linkage | Plasma Stability Metric (% Intact ADC) | Incubation Conditions | Reference |
| Aminooxy-PEG | Oxime | High (not specified quantitatively in direct comparison) | Not specified | [7] |
| Maleimide-PEG | Thiosuccinimide | ~50% after 7 days | Human Plasma, 37°C | [14] |
| Stabilized Maleimide (B117702) (ring-opened) | Thioether (from maleamic acid) | >95% after 14 days | Rat Serum, 37°C | [14] |
| Maleamic Methyl Ester-based | Thioether | ~96.2% after 14 days | Albumin solution, 37°C | [11] |
Table 3: In Vitro Cytotoxicity
| ADC Construct | Linker Type | Target Cell Line | IC50 (nM) | Reference |
| Anti-HER2 ADC-MMAE | Maleamic Methyl Ester-based | SK-BR-3 (HER2+) | 0.02 - 0.2 | [11] |
| Anti-HER2 ADC-MMAE | Dibromomaleimide (rebridging) | BT-474 (HER2+) | Low nanomolar | [15] |
| Miniaturized ADC-MMAE with PEG4K | Maleimide | HER2-positive cells | 4.5-fold higher than non-PEGylated | [16] |
Table 4: In Vivo Efficacy
| ADC Construct | Linker Type | Xenograft Model | Efficacy Outcome | Reference |
| mil40-12b | Maleamic Methyl Ester-based | BT-474 | Complete tumor regression at 2.5 mg/kg | [11] |
| mil40-12b' | Conventional Maleimide | BT-474 | Less effective than mil40-12b | [11] |
| Anti-5T4 ADC-MMAD | Aminooxy-based (site-specific) | Not specified | Superior efficacy to conventional cysteine conjugate | [13] |
| HP10KM (miniaturized ADC) | Maleimide with 10kDa PEG | NCI-N87 | Most ideal tumor therapeutic ability | [16] |
Table 5: Aggregation Propensity
| Linker Feature | Effect on Aggregation | Reference |
| PEGylation | Generally reduces aggregation | [17][18] |
| Pendant PEG configuration | Slower clearance rates, paralleling aggregation tendency | [17] |
| Longer PEG chains (e.g., PEG8 vs PEG2) | Can in some cases increase aggregation | [18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for the key steps in generating and evaluating ADCs with this compound and maleimide-PEG linkers.
Protocol 1: Site-Specific ADC Generation via Oxime Ligation with this compound
This protocol involves the generation of aldehyde groups on the antibody, followed by conjugation with the aminooxy-functionalized linker-payload.
-
Antibody Preparation:
-
Dialyze the monoclonal antibody (e.g., Trastuzumab) against phosphate-buffered saline (PBS), pH 7.4.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Aldehyde Generation via Glycan Oxidation:
-
Prepare a fresh solution of sodium periodate (B1199274) (NaIO4) in PBS.
-
Add the NaIO4 solution to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding a 10-fold molar excess of glycerol (B35011) or ethylene (B1197577) glycol.
-
Remove excess reagents by buffer exchange into an acidic buffer (e.g., 100 mM sodium acetate, pH 5.5) using a desalting column.
-
-
Oxime Ligation:
-
Dissolve the Aminooxy-PEG4-linker-payload in an appropriate solvent (e.g., DMSO).
-
Add a 10- to 20-fold molar excess of the Aminooxy-PEG4-linker-payload to the aldehyde-functionalized antibody.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification and Characterization:
Protocol 2: ADC Generation via Thiol-Maleimide Conjugation
This protocol involves the reduction of antibody disulfide bonds followed by conjugation with a maleimide-functionalized linker-payload.
-
Antibody Preparation:
-
Dialyze the monoclonal antibody against a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Disulfide Bond Reduction:
-
Prepare a fresh solution of a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).
-
Add a 2- to 5-fold molar excess of the reducing agent to the antibody solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
-
Thiol-Maleimide Conjugation:
-
Dissolve the Maleimide-PEG4-linker-payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add a 5- to 10-fold molar excess of the Maleimide-PEG4-linker-payload to the reduced antibody.
-
Incubate the reaction mixture at 4°C for 1-2 hours or at room temperature for 30 minutes.
-
-
Quenching and Purification:
-
Quench the reaction by adding a 3-fold molar excess of N-acetylcysteine over the maleimide reagent.
-
Purify the ADC using SEC or protein A affinity chromatography.
-
Characterize the ADC for DAR and aggregation as described in Protocol 1.
-
Visualizing the Process: Workflows and Linker Structures
To further clarify the experimental processes and the resulting chemical linkages, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflows for ADC conjugation.
Caption: Chemical structures of the linkages.
Conclusion: Selecting the Optimal PEG Linker
The choice between this compound and other PEG linkers, such as those based on maleimide chemistry, is a critical decision in ADC development.
This compound , through oxime ligation, offers the significant advantage of forming a highly stable, non-cleavable linkage.[7] The site-specific nature of the conjugation process allows for the generation of homogeneous ADCs with a defined DAR, which is highly desirable for manufacturing and regulatory purposes.[13] This enhanced stability can translate to a better safety profile by minimizing premature payload release and off-target toxicity.
Maleimide-PEG linkers , while widely used, present a key challenge in the potential instability of the thiosuccinimide bond, which can lead to deconjugation in vivo.[11] However, advancements in maleimide chemistry, such as the development of "next-generation" maleimides that form more stable thioether bonds, are addressing this limitation.[11][21] The choice of a maleimide linker may be suitable for applications where a degree of payload release in the tumor microenvironment is desired, or when established manufacturing processes are already in place.
Ultimately, the optimal linker choice will depend on the specific characteristics of the antibody, the payload, and the therapeutic target. For applications demanding high stability and homogeneity, this compound presents a compelling option. For other applications, stabilized maleimide-based linkers may offer a suitable alternative. This guide provides a framework and supporting data to aid researchers in making an informed decision for their ADC development programs.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 4. medchemexpress.com [medchemexpress.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction of Carbonyl Groups into Antibodies [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. books.rsc.org [books.rsc.org]
- 19. pharmiweb.com [pharmiweb.com]
- 20. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 21. researchgate.net [researchgate.net]
In Vitro Stability of Aminooxy-PEG4-Alcohol Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of bioconjugates is a critical parameter influencing their efficacy, safety, and overall therapeutic potential. The choice of linker used to attach a payload—be it a small molecule drug, a peptide, or a fluorescent probe—to a larger biomolecule like an antibody or protein is a key determinant of the conjugate's performance. Among the various available ligation chemistries, those forming oxime bonds via aminooxy-functionalized linkers have gained prominence due to their notable stability. This guide provides a comparative analysis of the in vitro stability of conjugates formed using Aminooxy-PEG4-alcohol, placing them in context with other common bioconjugation strategies.
Superior Stability of Oxime Linkages
The this compound linker forms a stable oxime bond through the reaction of its aminooxy group with a carbonyl group (aldehyde or ketone) on the target molecule. Quantitative studies have consistently demonstrated the superior hydrolytic stability of oximes when compared to analogous hydrazone and imine linkages, particularly at physiological pH.[1][2] The hydrolysis of oximes is acid-catalyzed, and they exhibit significant stability in neutral to slightly basic conditions.[1]
At a neutral pH (pD 7.0), the rate of hydrolysis for an oxime has been shown to be approximately 600-fold lower than that of a methylhydrazone and 300-fold lower than an acetylhydrazone.[1] This inherent stability is a significant advantage for bioconjugates that need to remain intact in the systemic circulation to reach their target site.
Comparative Stability of Different Linker Chemistries
The in vitro stability of a bioconjugate is not solely dependent on the chemical nature of the linkage but is also influenced by the entire linker structure and the specific biological environment. Below is a comparative overview of the stability of common linker types.
| Linker Type | Linkage Formed | Key Stability Characteristics | Typical In Vitro Half-life (t½) in Plasma/Serum |
| This compound | Oxime | Highly stable at neutral and physiological pH.[1] Hydrolysis is acid-catalyzed.[1] | Very long (days to weeks), dependent on pH. |
| Maleimide-Thiol | Thiosuccinimide ether | Susceptible to retro-Michael reaction leading to deconjugation, especially in the presence of thiols like glutathione.[3][4] Ring-opening hydrolysis can increase stability.[4] | Hours to days, influenced by N-substituents on the maleimide.[3][4] |
| Hydrazone | Hydrazone | Acid-labile, designed for cleavage in the acidic environment of endosomes/lysosomes.[5] Less stable than oximes at neutral pH.[1][2] | Variable, significantly shorter than oximes at acidic pH. |
| Click Chemistry (SPAAC) | Triazole | Exceptionally stable across a wide pH range and resistant to enzymatic degradation.[6][7] | Very long (considered essentially stable). |
Experimental Protocols for In Vitro Stability Assessment
To rigorously evaluate the stability of this compound conjugates and compare them to other linker technologies, the following in vitro assays are recommended.
Protocol 1: Plasma/Serum Stability Assay
This assay assesses the stability of the conjugate in a simulated physiological environment, providing insights into its potential for premature payload release in circulation.
Materials:
-
Test conjugate (e.g., this compound conjugate)
-
Control conjugates (e.g., maleimide-linked, hydrazone-linked)
-
Human or mouse plasma/serum (fresh or frozen)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instrumentation (e.g., HPLC-MS, ELISA)
Procedure:
-
Prepare stock solutions of the test and control conjugates in a suitable buffer.
-
Dilute the conjugate stocks into pre-warmed (37°C) plasma or serum to a final concentration of 1 mg/mL.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), withdraw aliquots of the incubation mixture.
-
Immediately quench any potential enzymatic activity by adding an equal volume of ice-cold methanol (B129727) or acetonitrile (B52724).
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant for the presence of the intact conjugate and any released payload or degradation products using a validated analytical method such as LC-MS.
-
Quantify the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.
Protocol 2: Lysosomal Stability Assay
This assay evaluates the stability of the conjugate in a simulated lysosomal environment, which is relevant for conjugates that are internalized by cells.
Materials:
-
Test and control conjugates
-
Isolated lysosomes (commercially available or prepared from rat liver)
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 4.5-5.0)
-
Incubator at 37°C
-
Analytical instrumentation (e.g., HPLC-MS)
Procedure:
-
Prepare stock solutions of the conjugates.
-
Dilute the conjugates into the pre-warmed (37°C) lysosomal assay buffer containing isolated lysosomes.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and stop the reaction (e.g., by adding a quenching solution like ice-cold acetonitrile with an internal standard).
-
Process the samples to separate the conjugate and its metabolites from the lysosomal proteins.
-
Analyze the samples by LC-MS to quantify the amount of intact conjugate and any released payload.
Protocol 3: Forced Degradation Study
This study intentionally exposes the conjugate to harsh conditions to accelerate degradation and identify potential degradation pathways and products.[8][9][10]
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate the conjugate in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.
-
Oxidation: Treat the conjugate with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Incubate the conjugate at elevated temperatures (e.g., 50°C, 70°C).
-
Photostability: Expose the conjugate to UV and visible light according to ICH Q1B guidelines.
Procedure:
-
Prepare solutions of the conjugate under each stress condition.
-
Incubate the samples for a defined period.
-
At specified time points, neutralize the samples (for acid/base stress) and analyze them.
-
Use a stability-indicating analytical method (e.g., HPLC with UV/MS detection) to separate and identify the degradation products.
Degradation Pathways and In Vivo Correlation
The primary degradation pathway for an this compound conjugate under physiological conditions is the acid-catalyzed hydrolysis of the oxime bond, which is generally slow at pH 7.4.[1] The ether linkages within the short PEG4 chain are typically stable to hydrolysis.[11] However, under strongly oxidative conditions, the PEG backbone can be susceptible to degradation.[12][13]
The in vitro stability of a conjugate is a critical determinant of its in vivo performance.[14][15] A highly stable linker, such as the oxime bond formed by this compound, ensures that the payload remains attached to the targeting moiety in circulation, minimizing off-target toxicity and maximizing the amount of active agent that reaches the target site.[14] Studies have shown a good correlation between in vitro stability assays, particularly those using whole blood, and the in vivo stability of antibody-drug conjugates.[5] This underscores the importance of conducting robust in vitro stability studies early in the drug development process to select candidates with favorable pharmacokinetic profiles.
Visualizing the Experimental Workflow and Logical Relationships
Caption: Workflow for the in vitro stability assessment of bioconjugates.
Caption: Comparative framework for evaluating different linker technologies.
References
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. Protein Forced Degradation Studies [intertek.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. US4806658A - Cleavage of polyethylene glycol ethers by hydrolysis - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. purepeg.com [purepeg.com]
- 15. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
Comparative In Vivo Efficacy of Antibody-Drug Conjugates: A Focus on Linker Technology
A comparative analysis of Antibody-Drug Conjugates (ADCs) featuring oxime-based linkers, such as those derived from Aminooxy-PEG4-alcohol, alongside established maleimide (B117702) and valine-citrulline linkers. This guide synthesizes preclinical in vivo data to inform researchers, scientists, and drug development professionals on the impact of linker chemistry on ADC efficacy.
The design of an Antibody-Drug Conjugate (ADC) is a delicate balance between potent cytotoxicity and targeted delivery. The linker, the chemical bridge between the antibody and the payload, is a critical determinant of an ADC's therapeutic index, influencing its stability in circulation and the efficiency of payload release at the tumor site. While a wide array of linker technologies has been developed, this guide focuses on a comparison between ADCs constructed using oxime ligation chemistry, relevant to linkers like this compound, and those utilizing more conventional maleimide and valine-citrulline (Val-Cit) linkers.
Comparison of In Vivo Efficacy
The in vivo performance of an ADC is the ultimate test of its design. Efficacy is typically evaluated in animal models, often xenografts, where human tumor cells are implanted in immunocompromised mice. The data presented below is a synthesis from multiple preclinical studies on different ADCs and should be interpreted as representative of the linker class rather than a direct head-to-head comparison.
| Linker Type | General Class | Representative Study Data | Animal Model | Tumor Model | Key Efficacy Findings | Reference |
| Oxime Linker | Site-Specific, Stable | Data not available for a direct in vivo efficacy comparison of a full ADC. Peptide-drug conjugates with oxime linkers have shown significant tumor growth inhibition. | Murine | C26 Murine Colon Cancer | The conjugate [8Lys(Dau=Aoa-GFLG)]-GnRH-III showed significant tumor growth inhibition. The effect was highly dependent on the treatment schedule. | [1] |
| Maleimide Linker (e.g., SMCC) | Non-Cleavable | A single dose of 1 or 2 mg/kg of trastuzumab-MMAU at DAR of 8 and 4 respectively resulted in xenograft tumor growth inhibition. | Mice | NCI-N87 Human Gastric Carcinoma Xenografts | Superior efficacy was observed compared to a trastuzumab-vc-MMAE ADC.[2][3] | [2][3] |
| Valine-Citrulline (Val-Cit) Linker | Enzymatically Cleavable | A single dose of 0.05 mcmol/kg of an anti-mesothelin ADC resulted in complete tumor regression. | Mice | N87 Gastric Xenograft Cancer Model | The ADC demonstrated promising dose-dependent antitumor activity. | [4] |
| Modified Valine-Citrulline Linker (EVCit) | Enzymatically Cleavable | EVCit ADC showed greater treatment efficacy in mouse tumor models than a standard Val-Cit based variant. | Mice | Mouse Tumor Models | The glutamic acid-valine-citrulline linker demonstrated high in vivo stability and efficacy.[5] | [5] |
Experimental Protocols
A generalized protocol for evaluating the in vivo efficacy of an ADC is outlined below. Specific parameters will vary depending on the ADC, tumor model, and study objectives.
Objective: To determine the anti-tumor activity of a novel ADC in a preclinical xenograft mouse model.
Materials:
-
Test Article: Antibody-Drug Conjugate
-
Control Articles: Vehicle buffer, unconjugated antibody, isotype control ADC.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or Balb/c nude), typically 6-8 weeks old.
-
Cell Line: Human cancer cell line known to express the target antigen (e.g., NCI-N87 for HER2-positive gastric cancer).
-
Equipment: Calipers for tumor measurement, animal scales, sterile syringes and needles, appropriate animal housing.
Procedure:
-
Cell Culture and Implantation: The selected cancer cell line is cultured under standard conditions. A specific number of cells (e.g., 5 x 10^6) are harvested, resuspended in a suitable medium (e.g., Matrigel), and implanted subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers, and calculated using the formula: (Length x Width²)/2. Animal body weights are also monitored as an indicator of toxicity.
-
Animal Randomization and Dosing: Once tumors reach the desired size, mice are randomized into treatment and control groups. The ADC and control articles are administered, typically via a single intravenous injection. Dosing is often on a mg/kg basis.
-
Efficacy Assessment: Tumor volumes and body weights continue to be monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression, survival, and the number of tumor-free survivors at the end of the study.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect of the ADC compared to control groups.
Visualizing the Process: Experimental Workflow and Mechanism of Action
To better understand the processes involved in ADC efficacy studies, the following diagrams illustrate a typical experimental workflow and the general mechanism of action of an ADC.
Caption: Generalized workflow for an in vivo ADC efficacy study.
Caption: General mechanism of action for an antibody-drug conjugate.
Concluding Remarks
The choice of linker is a pivotal decision in the development of an effective ADC. While maleimide and valine-citrulline linkers are well-characterized with a wealth of in vivo data, emerging technologies like oxime ligation offer potential advantages in terms of homogeneity and site-specific conjugation. The ideal linker must balance stability in circulation with efficient payload release in the target cell.[6][7] As the field of ADCs continues to evolve, head-to-head in vivo studies of novel linkers against established ones will be crucial in defining the next generation of these targeted therapies. Researchers are encouraged to consider the nuances of different linker chemistries in the context of their specific antibody, payload, and target indication.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Trastuzumab-MMAU Antibody-Auristatin Conjugates: Valine-Glucoserine Linker with Stabilized Maleimide Conjugation Improves In Vivo Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
A Comparative Guide to the Mass Spectrometry Analysis of Aminooxy-PEG4-alcohol Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of linker-payload complexes is paramount. Aminooxy-PEG4-alcohol is a popular hydrophilic linker that reacts with aldehydes or ketones on a target molecule to form a stable oxime bond. This guide provides a comparative overview of the mass spectrometry analysis of this compound conjugates, contrasting its expected performance with two common alternatives: an NHS-ester activated PEG linker and a maleimide-activated PEG linker. The information presented herein is supported by established principles of mass spectrometry and data from related compounds.
Comparative Overview of Linker Properties
A summary of the key properties of this compound and its alternatives is presented below. This information is crucial for selecting the appropriate linker for a specific bioconjugation application and for interpreting subsequent mass spectrometry data.
| Feature | This compound | NHS-Ester-PEG4-Linker | Maleimide-PEG4-Linker |
| Reactive Group | Aminooxy (-ONH2) | N-Hydroxysuccinimide Ester | Maleimide (B117702) |
| Target Functional Group | Aldehyde or Ketone | Primary Amine (-NH2) | Thiol/Sulfhydryl (-SH) |
| Resulting Linkage | Oxime | Amide | Thioether |
| Molecular Weight | 209.24 g/mol | ~350 g/mol (varies) | ~330 g/mol (varies) |
| Typical Application | Site-specific conjugation to engineered aldehydes/ketones | Labeling of lysines and N-termini of proteins | Site-specific conjugation to cysteine residues |
Mass Spectrometry Analysis: Expected Performance
The following tables summarize the expected mass spectrometry characteristics of this compound and its alternatives, both as standalone molecules and after conjugation. These values are based on the structures of the linkers and known fragmentation patterns of their constituent functional groups.
Table 1: Mass Spectrometry Data for Unconjugated Linkers
| Parameter | This compound | NHS-Ester-PEG4-Linker | Maleimide-PEG4-Linker |
| [M+H]⁺ (Expected) | 210.1336 m/z | Varies (e.g., ~351 m/z) | Varies (e.g., ~331 m/z) |
| Key Fragmentation Ions (ESI-MS/MS) | Sequential losses of C2H4O (44.03 Da) | Loss of NHS (115.01 Da) | Characteristic maleimide ring fragments |
| Ionization Efficiency | Moderate | High | High |
Table 2: Mass Spectrometry Data for Conjugates
| Parameter | Oxime-Linked Conjugate | Amide-Linked Conjugate | Thioether-Linked Conjugate |
| Mass Shift Post-Conjugation | Mass of Linker - H2O (191.12 Da) | Mass of Linker - H (linker mass - 1.01 Da) | Mass of Linker |
| Key Fragmentation Signature | Stable oxime bond; fragmentation along PEG chain (losses of 44.03 Da) | Stable amide bond; fragmentation along PEG chain and within the conjugated molecule | Stable thioether bond; fragmentation along PEG chain and within the conjugated molecule |
| MS/MS Cleavability | Generally stable | Very stable | Very stable |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible mass spectrometry data. Below are representative protocols for the LC-MS/MS analysis of small molecule-linker conjugates.
Sample Preparation
-
Conjugation Reaction:
-
Dissolve the aldehyde/ketone-containing small molecule and a 1.5 molar excess of this compound in an appropriate buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
For comparison, react amine-containing and thiol-containing small molecules with NHS-Ester-PEG4 and Maleimide-PEG4 linkers, respectively, following manufacturer's protocols.
-
Incubate the reaction mixtures at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the conjugates using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Employ a water/acetonitrile gradient with 0.1% formic acid.
-
Collect fractions corresponding to the conjugated product and confirm purity.
-
-
Sample Formulation for MS:
-
Lyophilize the purified conjugate.
-
Reconstitute the sample in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a final concentration of 1-10 µM.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID).
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.
-
Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.
-
Visualizing the Workflow and Linker Comparison
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the logical relationships in this comparative analysis.
A Comparative Guide to HPLC Methods for Characterizing Aminooxy-PEG4-alcohol Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of polyethylene (B3416737) glycol (PEG) linkers is paramount in the development of antibody-drug conjugates (ADCs) and PROTACs, where these linkers play a critical role in connecting the targeting moiety to the therapeutic payload. Aminooxy-PEG4-alcohol is a discrete PEG (dPEG®) reagent widely used in bioconjugation due to its hydrophilic spacer and reactive aminooxy group, which forms a stable oxime bond with aldehydes and ketones.[1][2] Ensuring the purity of this linker is a critical step in quality control to guarantee the homogeneity and efficacy of the final bioconjugate. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, supported by experimental considerations and detailed protocols.
The Challenge of Analyzing this compound
The primary analytical challenge in characterizing this compound lies in its physicochemical properties. As a small, polar, and hydrophilic molecule, it exhibits poor retention on traditional reversed-phase C18 columns. Furthermore, it lacks a significant UV chromophore, rendering standard UV detection methods less effective for purity analysis where universal detection is preferred. Therefore, specialized HPLC methods and detectors are required for accurate characterization.
Comparison of HPLC Methods
Three primary HPLC modes are suitable for the analysis of this compound: Reversed-Phase HPLC (RP-HPLC) with modified column chemistry, Hydrophilic Interaction Liquid Chromatography (HILIC), and Size-Exclusion Chromatography (SEC). The choice of method depends on the specific analytical need, such as routine purity assessment, identification of specific impurities, or analysis of oligomeric distribution.
| Method | Principle | Primary Application for this compound | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity assessment and separation of non-polar and less polar impurities. | High resolution, compatibility with various detectors, and wide availability of columns and expertise. | Poor retention of the highly polar this compound on standard C18 columns. Requires specialized polar-embedded or polar-endcapped columns. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. | Excellent for retaining and separating highly polar compounds like this compound and its polar impurities.[3][4] | Superior retention of polar analytes, orthogonal selectivity to RP-HPLC, and compatibility with mass spectrometry.[4] | Can be sensitive to mobile phase composition and injection solvent. Longer column equilibration times may be necessary.[3] |
| Size-Exclusion Chromatography (SEC) | Separation based on the hydrodynamic volume of molecules in solution. | Analysis of potential higher molecular weight impurities or oligomers (e.g., PEG8, PEG12). | Simple method development and gentle separation conditions. | Low resolution for small molecules of similar size. Not suitable for separating small molecule impurities from the main compound. |
Table 1: Comparison of HPLC Methods for this compound Analysis
Detector Selection for Non-Chromophoric Analytes
Due to the lack of a strong UV chromophore in this compound, universal detectors that do not rely on light absorption are essential for accurate quantification and purity assessment.
| Detector | Principle | Advantages for this compound | Disadvantages |
| Charged Aerosol Detector (CAD) | Nebulizes the eluent, charges the resulting particles, and measures the electrical charge. | Provides a near-universal and consistent response for non-volatile analytes, regardless of their chemical structure. High sensitivity.[5][6] | Requires a volatile mobile phase. The response can be non-linear. |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes the eluent and measures the light scattered by the dried analyte particles. | Universal detection for non-volatile compounds. Compatible with gradient elution. | Requires a volatile mobile phase. Lower sensitivity compared to CAD for some applications. |
| Refractive Index Detector (RID) | Measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. | A truly universal detector. | Not compatible with gradient elution, which limits its use for complex separations. Lower sensitivity. |
Table 2: Comparison of HPLC Detectors for this compound Analysis
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound. These should be considered as starting points and may require optimization for specific instrumentation and sample matrices.
Protocol 1: Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)
This method is adapted for the analysis of small, polar PEG linkers and is suitable for routine purity testing.
1. Sample Preparation:
-
Dissolve this compound in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column with polar endcapping (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Detector Settings (CAD):
-
Nebulizer Temperature: 35 °C.
-
Evaporation Temperature: 50 °C.
-
Gas Flow (Nitrogen): As per manufacturer's recommendation.
Protocol 2: Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD)
This method is well-suited for separating this compound from highly polar impurities.[3][4]
1. Sample Preparation:
-
Dissolve this compound in a solvent with a high organic content that is miscible with the initial mobile phase (e.g., 90:10 Acetonitrile:Water) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Column: HILIC column (e.g., Amide or Silica-based, 4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase A: Acetonitrile with 0.1% Ammonium Formate.
-
Mobile Phase B: Water with 0.1% Ammonium Formate.
-
Gradient Elution: A linear gradient from 95% to 70% Mobile Phase A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Detector Settings (ELSD):
-
Nebulizer Temperature: 40 °C.
-
Evaporator Temperature: 60 °C.
-
Gas Flow (Nitrogen): As per manufacturer's recommendation.
Alternative Purity Characterization Methods
While HPLC is a cornerstone for purity analysis, orthogonal techniques are essential for a comprehensive understanding of the material's quality.
| Method | Principle | Application for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. | Confirms the chemical structure, identifies and quantifies impurities with distinct NMR signals, and assesses the degree of functionalization. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Provides an accurate mass of the compound, confirming its identity. Can be coupled with liquid chromatography (LC-MS) to identify unknown impurities by their mass. |
| Karl Fischer Titration | A coulometric or volumetric titration method to determine the water content in a sample. | Quantifies the amount of residual water, which can be a critical quality attribute. |
Table 3: Alternative Methods for Purity Characterization
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of analyzing this compound purity.
References
- 1. This compound, 106492-60-8 | BroadPharm [broadpharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Drug Conjugates
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of cleavable and non-cleavable linkers, critical components in the design of targeted therapeutics like Antibody-Drug Conjugates (ADCs).
The efficacy and safety of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), are critically dependent on the linker that connects the targeting moiety (e.g., an antibody) to the potent cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, influencing the therapeutic window, bystander effect, and overall success of the conjugate. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation targeted therapies.
At a Glance: Key Differences
| Feature | Cleavable Linker | Non-Cleavable Linker |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B), pH sensitivity (e.g., in endosomes/lysosomes), or reduction (e.g., by glutathione) in the tumor microenvironment or intracellularly.[1][2][3] | Proteolytic degradation of the antibody backbone within the lysosome.[1][4] |
| Released Payload | Typically the unmodified, potent parent drug.[5] | The drug attached to the linker and an amino acid residue from the antibody.[4][6] |
| Plasma Stability | Generally lower, with a potential for premature drug release, which can lead to off-target toxicity.[5][7] | Generally higher, resulting in a more stable conjugate in circulation and a more favorable safety profile.[4][5][8] |
| Bystander Effect | High potential, as the released, often membrane-permeable drug can diffuse and kill adjacent antigen-negative tumor cells.[1][2][5] | Low to negligible, as the released payload-linker-amino acid complex is typically charged and less membrane-permeable.[5][8] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect, which can eliminate surrounding tumor cells that do not express the target antigen.[5] | May be less effective in heterogeneous tumors where not all cells are targeted by the antibody. |
| Dependence on Internalization | Can be effective without internalization if cleavage occurs in the tumor microenvironment.[8] | Absolutely dependent on the internalization of the ADC and trafficking to the lysosome for payload release.[6] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism. Cleavable linkers are designed to be labile under specific physiological conditions found in the tumor microenvironment or within cancer cells, while non-cleavable linkers rely on the complete degradation of the antibody component to liberate the drug.
Cleavable Linkers: Environmentally-Triggered Release
Cleavable linkers act as "smart" systems, engineered to release their payload in response to specific triggers.[9][10] There are three main types:
-
Enzyme-sensitive linkers: These often incorporate dipeptide sequences, such as the widely used valine-citrulline (Val-Cit), which are recognized and cleaved by lysosomal proteases like Cathepsin B that are abundant in cancer cells.[1][11]
-
pH-sensitive linkers: These utilize chemical moieties like hydrazones that are stable at the physiological pH of blood (~7.4) but hydrolyze and release the drug in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[11][12]
-
Glutathione-sensitive linkers: These employ disulfide bonds that are stable in the bloodstream but are readily reduced and cleaved in the cytoplasm of tumor cells, which has a significantly higher concentration of glutathione.[1][3]
A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[1][2] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, which is particularly advantageous for treating heterogeneous tumors.[5]
Non-Cleavable Linkers: Release Upon Degradation
In contrast, non-cleavable linkers, such as those based on thioether bonds (e.g., SMCC), form a highly stable connection between the antibody and the payload.[1][4] The release of the active drug, which remains attached to the linker and a single amino acid residue, occurs only after the ADC is internalized by the target cell and the entire antibody is degraded by lysosomal proteases.[4][6]
This mechanism generally leads to greater plasma stability, minimizing premature drug release and reducing the risk of off-target toxicity.[4][8] However, the resulting charged payload-linker-amino acid complex is typically not membrane-permeable, which largely prevents a bystander effect.[5][8]
Visualizing the Mechanisms
To better understand the distinct pathways of drug release, the following diagrams illustrate the processes for both cleavable and non-cleavable linkers.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. purepeg.com [purepeg.com]
- 10. ADME and Safety Aspects of Non-cleavable Linkers in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 12. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
A Researcher's Guide to Validating Site-Specific Conjugation with Aminooxy-PEG4-Alcohol
The development of antibody-drug conjugates (ADCs) as targeted therapeutics has revolutionized oncology. A critical determinant of an ADC's success lies in the precise and stable attachment of a cytotoxic payload to a monoclonal antibody. Site-specific conjugation methods have emerged to overcome the limitations of heterogeneous products associated with traditional random conjugation techniques. This guide provides an objective comparison of site-specific conjugation using Aminooxy-PEG4-alcohol, focusing on its validation and performance against alternative methods, supported by experimental data and detailed protocols.
This compound is a bifunctional linker that facilitates the creation of a stable oxime bond between an antibody and a drug.[1][2][3] This is achieved through the reaction of its aminooxy group with an aldehyde or ketone group, which can be site-specifically introduced into the antibody.[3][4] The polyethylene (B3416737) glycol (PEG) component enhances the solubility and pharmacokinetic properties of the resulting ADC.[3]
Comparison of Bioconjugation Methods
The choice of conjugation chemistry is a critical decision in ADC development, impacting the stability, homogeneity, and ultimately, the efficacy and safety of the therapeutic. Oxime ligation, the reaction underpinning the use of this compound, offers distinct advantages, particularly in its chemoselectivity and the stability of the resulting bond.[5][6] A comparison with other prevalent methods is summarized below.
| Feature | Oxime Ligation (Aminooxy) | NHS Ester Chemistry | Maleimide-Thiol Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Target Residue | Aldehyde/Ketone (engineered) | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) | Azide/Cyclooctyne (engineered) |
| Bond Formed | Oxime | Amide | Thioether | Triazole |
| Specificity | High (Site-specific) | Low (Random) | Moderate to High | High (Bioorthogonal) |
| Bond Stability | Very High[5] | High | Moderate (Prone to retro-Michael addition) | Very High |
| Reaction pH | 4.0 - 7.0[7] | 7.0 - 8.5[5] | 6.5 - 7.5 | 4.0 - 9.0 |
| Catalyst Required | Aniline (B41778) or derivatives can accelerate the reaction[7][8] | None | None | None (Copper-free)[5] |
| Homogeneity | High | Low, produces heterogeneous mixtures[5] | Moderate to High | High |
Validating the Conjugate: Key Analytical Techniques
Robust analytical methods are essential throughout the ADC development process to ensure identity, purity, potency, and stability.[9][10] After conjugation with this compound, a comprehensive characterization of the ADC is required.
| Analytical Parameter | Method(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), UV/Vis Spectroscopy[][12] | To determine the average number of drug molecules conjugated to each antibody, a critical quality attribute affecting both efficacy and safety.[12] |
| Conjugation Site & Homogeneity | Mass Spectrometry (Peptide Mapping), Capillary Electrophoresis (CE)[] | To confirm the specific site of conjugation and the uniformity of the ADC population. |
| Purity & Aggregation | Size Exclusion Chromatography (SEC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)[10][12] | To quantify the percentage of monomeric ADC and detect the presence of aggregates or fragments. |
| Free Drug Quantification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Enzyme-Linked Immunosorbent Assay (ELISA)[12] | To measure the amount of unconjugated cytotoxic payload, which can contribute to systemic toxicity. |
| Potency & Biological Activity | In vitro Cell-Based Cytotoxicity Assays, Antigen Binding Assays (ELISA)[9][] | To confirm that the ADC retains its ability to bind to its target antigen and elicit a potent cytotoxic effect.[9] |
| Structural Integrity | Mass Spectrometry (MS)[] | To verify the molecular weight and structural integrity of the intact ADC. |
Visualizing the Process
To better understand the chemical transformations and workflows, the following diagrams illustrate the key processes involved in site-specific conjugation and validation.
Caption: Reaction scheme of oxime ligation for ADC formation.
Caption: Experimental workflow for ADC generation and validation.
Caption: Comparison of site-specific vs. random conjugation strategies.
Experimental Protocols
Detailed and reproducible protocols are fundamental to successful ADC development.
Protocol 1: General Site-Specific Antibody Conjugation via Oxime Ligation
This protocol outlines the steps for conjugating an aminooxy-functionalized payload to an antibody containing an engineered aldehyde or ketone group.
Materials:
-
Aldehyde/ketone-modified antibody in a suitable buffer (e.g., PBS, pH 6.0-7.4)
-
This compound linked to the cytotoxic drug, dissolved in an organic solvent (e.g., DMSO)
-
Aniline catalyst solution (e.g., 100 mM in water, pH adjusted)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)
-
Purification system (e.g., SEC or Protein A chromatography)
Procedure:
-
Antibody Preparation: Prepare the aldehyde/ketone-modified antibody at a concentration of 1-10 mg/mL in the reaction buffer.
-
Payload Preparation: Dissolve the Aminooxy-PEG4-Drug conjugate in a minimal amount of DMSO to create a concentrated stock solution.
-
Reaction Setup:
-
Add the Aminooxy-PEG4-Drug stock solution to the antibody solution to achieve a 5-10 molar excess of the payload. The final concentration of the organic solvent should ideally be below 10% (v/v).
-
If using a catalyst, add the aniline solution to a final concentration of 10-20 mM.[7]
-
-
Incubation: Gently mix the reaction and incubate at room temperature or 4°C for 2-24 hours. Reaction time depends on the reactivity of the carbonyl group and the presence of a catalyst.[13]
-
Purification: After incubation, remove the excess, unconjugated payload and catalyst by purifying the ADC. Size exclusion chromatography (SEC) is commonly used for this purpose.
-
Characterization: Characterize the purified ADC using the analytical methods described in the table above to determine DAR, purity, and aggregation levels.
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
HPLC Setup: Equilibrate the HIC column with Mobile Phase A.
-
Injection: Inject 20-50 µg of the ADC sample onto the column.
-
Elution: Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Unconjugated antibody will elute first, followed by species with DAR 1, 2, 3, etc., in order of increasing retention time.
-
Data Analysis:
-
Integrate the peak areas for each species detected at 280 nm.
-
Calculate the weighted average DAR using the following formula: Average DAR = (Σ(Peak Area_n * n)) / (Σ(Peak Area_n)) where 'n' is the number of drugs attached for each peak (n=0 for unconjugated antibody, n=1 for DAR 1, etc.).
-
Conclusion
The validation of site-specific conjugation is a multi-faceted process that is critical for the development of safe and effective antibody-drug conjugates. The use of this compound to form a stable oxime linkage provides a robust and highly specific method for ADC production.[5] This approach, when combined with a suite of rigorous analytical techniques, allows for the generation of homogeneous ADCs with well-defined critical quality attributes.[9][10] Compared to traditional random conjugation methods, the control over drug placement and stoichiometry afforded by this strategy significantly enhances the potential for creating next-generation therapeutics with an improved therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. adcreview.com [adcreview.com]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
The Influence of PEG Linker Length on Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic attachment of polyethylene (B3416737) glycol (PEG) linkers to therapeutic molecules, a process known as PEGylation, is a cornerstone of modern drug development, profoundly influencing a drug's pharmacokinetic profile. The length of the PEG linker is a critical parameter that can be fine-tuned to optimize a drug's circulation half-life, distribution, and clearance, thereby enhancing its therapeutic efficacy and safety. This guide provides an objective comparison of the pharmacokinetic differences between short and long PEG linkers, supported by experimental data, to inform the rational design of next-generation therapeutics.
Impact of PEG Linker Length on Pharmacokinetic Parameters
The molecular weight and hydrodynamic radius imparted by the PEG chain directly influence the in vivo behavior of a bioconjugate. Generally, a longer PEG linker leads to a larger hydrodynamic size, which in turn reduces renal clearance and shields the molecule from enzymatic degradation and uptake by the reticuloendothelial system (RES). This results in a prolonged circulation half-life and increased drug exposure. However, this must be balanced with the potential for longer linkers to sterically hinder the interaction of the therapeutic with its target.
Quantitative Comparison of PEG Linker Performance
The following tables summarize key pharmacokinetic parameters for various therapeutic modalities functionalized with PEG linkers of varying lengths, based on data from multiple studies.
Table 1: Pharmacokinetic Parameters of PEGylated Interferon
| Parent Molecule | PEG Linker Molecular Weight | Half-life (t½) | Systemic Clearance (CL) | Reference |
| Interferon alfa-2b | 12 kDa (linear) | ~50 hours | ~0.05 L/h/kg | [1][2] |
| Interferon alfa-2a | 40 kDa (branched) | ~72-192 hours | ~0.01 L/h/kg | [3][4] |
| Interferon-beta-1a | Unmodified | - | 232-261 ml/h/kg | [5] |
| Interferon-beta-1a | 20 kDa (linear) | - | 18.7-30.5 ml/h/kg | [5] |
Table 2: Pharmacokinetic Properties of Antibody-Drug Conjugates (ADCs) with Different PEG Linkers
| Antibody-Payload | PEG Linker | Clearance Rate | General In Vivo Performance | Reference |
| Trastuzumab-MMAE | PEG2 / PEG4 | Faster | Reduced efficacy due to rapid clearance. | [6] |
| Trastuzumab-MMAE | PEG8 / PEG12 | Slower | Improved in vivo efficacy. | [6] |
| Trastuzumab-MMAE | mPEG24 | Significantly Slower | Prolonged half-life and enhanced animal tolerability. |
Table 3: Biodistribution of PEGylated Liposomes
| Liposome Formulation | PEG Configuration | In Vivo Tumor Uptake | Reference |
| Aptide-conjugated | APTEDB-PEG2000/PEG1000 | High | [7][8] |
| Aptide-conjugated | APTEDB-PEG1000/PEG550 | High | [7][8] |
| pH-sensitive | DSPE-PEG2000 | No significant difference compared to non-PEGylated | [9] |
| pH-sensitive | DSPE-PEG1000/5000 | No significant difference compared to non-PEGylated | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic properties of PEGylated molecules. Below are representative protocols for key experiments.
In Vivo Pharmacokinetic Analysis in Rodents
This protocol outlines the general procedure for determining the pharmacokinetic profile of a PEGylated therapeutic in a rodent model.
-
Animal Model: Male Sprague-Dawley rats (or a similar appropriate rodent model) are used. Animals are acclimatized for at least one week before the experiment.
-
Drug Administration: The PEGylated therapeutic is administered as a single intravenous (IV) bolus dose via the tail vein. The dose will depend on the specific therapeutic and its potency.
-
Blood Sampling: Blood samples (approximately 200 µL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72, 96, 168, and 336 hours) post-administration.[4] Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation at 4°C.
-
Sample Analysis: The concentration of the PEGylated therapeutic in the plasma samples is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).[10]
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data are analyzed using non-compartmental or compartmental analysis software (e.g., WinNonlin) to determine key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[6]
Biodistribution Study of PEGylated Nanoparticles
This protocol describes a typical method for evaluating the tissue distribution of PEGylated nanoparticles.
-
Radiolabeling/Fluorescent Labeling: The nanoparticles are labeled with a radioactive isotope (e.g., 111In, 125I) or a fluorescent dye to enable tracking in vivo.[11]
-
Animal Model: Tumor-bearing mice (e.g., xenograft models) are often used to assess tumor targeting in addition to organ distribution.
-
Administration: The labeled PEGylated nanoparticles are administered intravenously to the animals.
-
Tissue Collection: At selected time points post-injection, animals are euthanized, and major organs and tissues (e.g., blood, liver, spleen, kidneys, lungs, heart, tumor) are collected and weighed.
-
Quantification: The amount of radioactivity or fluorescence in each tissue is measured using a gamma counter or a fluorescence imaging system, respectively.
-
Data Analysis: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), allowing for a comparison of the distribution profiles of nanoparticles with different PEG linker lengths.[11]
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection
This protocol provides a method for detecting the presence of anti-PEG antibodies, which can be an important factor in the immunogenicity and altered pharmacokinetics of PEGylated drugs.
-
Plate Coating: High-binding 96-well microplates are coated with a PEG-conjugated molecule (e.g., mPEG-BSA) overnight at 4°C.[]
-
Blocking: The wells are blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Serum or plasma samples from treated subjects are diluted and incubated in the wells.
-
Detection Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the specific isotype of the anti-PEG antibody (e.g., anti-human IgG-HRP) is added to the wells.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, and the color development is proportional to the amount of bound anti-PEG antibody.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of anti-PEG antibodies can be quantified by comparison to a standard curve.[]
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic comparison of two "pegylated" interferon alpha-2 formulations in healthy male volunteers: a randomized, crossover, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved pharmacokinetic properties of a polyethylene glycol-modified form of interferon-beta-1a with preserved in vitro bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 9. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Rise of PEG Linkers in PROTACs: A Comparative Analysis Featuring Aminooxy-Functionalized Linkers
A new frontier in targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs), has seen a surge in interest due to their potential to address previously "undruggable" targets. The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed to enhance solubility and optimize the geometry of the ternary complex. This guide provides a comparative overview of the biological activity of PROTACs synthesized with a focus on the emerging use of aminooxy-functionalized PEG linkers, benchmarked against conventional linker strategies.
While specific biological data for PROTACs synthesized with the commercially available Aminooxy-PEG4-alcohol is not yet prevalent in published literature, this guide will explore the utility of a closely related class: PROTACs formed via an oxime linkage using aminooxy-functionalized precursors. This "split PROTAC" approach offers a novel strategy for rapid linker optimization and PROTAC assembly.
Mechanism of Action: The PROTAC Cycle
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. This is achieved through the formation of a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase. The close proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to engage in another degradation cycle.
Comparative Biological Activity of PROTACs
The choice of linker chemistry and length significantly impacts the biological activity of a PROTAC. Below is a comparison of PROTACs utilizing an aminooxy-functionalized linker forming an oxime bond versus those with more conventional linkers.
The "Split PROTAC" Concept: Utilizing Aminooxy Functionality
A novel approach to streamline PROTAC development is the "split PROTAC" strategy, where the warhead and the E3 ligase ligand are functionalized with an aldehyde and an alkoxyamine, respectively.[1] When mixed, these components form an oxime-linked PROTAC in situ. This allows for a combinatorial approach to rapidly screen different warhead-linker-ligand combinations.
One study explored this concept for the degradation of BRD4.[1] A JQ1-based warhead functionalized with an aldehyde was combined with various alkoxyamine-tethered E3 ligase ligands (for VHL or Cereblon) to generate a library of oxime-linked PROTACs. The most potent of these, WJ051, demonstrated clear degradation of BRD4 in cellular assays.
While this method is powerful for identifying promising PROTAC candidates, the stability of the oxime linkage and potential competition from unreacted fragments are important considerations for therapeutic applications.[1]
Conventional PEG and Alkyl Linkers
In contrast, most PROTACs in development utilize more stable linkages, such as amides or ethers, to connect the warhead and E3 ligase ligand via PEG or alkyl chains. The length of these linkers is a critical parameter that requires careful optimization for each target and E3 ligase pair. For instance, studies on BET degraders have shown that varying the number of PEG units can dramatically affect the degradation potency.[2]
Comparative Data Summary
The following table summarizes the biological activity of a representative oxime-linked PROTAC against BRD4 and compares it with a well-characterized BRD4 degrader, MZ1, which has a conventional PEG linker.
| PROTAC Identifier | Target Protein | E3 Ligase | Linker Type | DC50 | Dmax | Cell Line | Reference |
| WJ051 | BRD4 | VHL | Oxime-linked | Not explicitly quantified, but degradation observed at 1-10 µM | ~50-75% at 10 µM | HeLa | [1] |
| MZ1 | BRD4 | VHL | PEG | ~100 nM | >90% | HeLa | [2] |
Note: The data for WJ051 is estimated from Western blot images in the cited publication.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol outlines the general steps to assess PROTAC-mediated protein degradation.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control.
Conclusion
The linker is a crucial component of a PROTAC, and its composition and length must be carefully optimized to achieve potent and selective protein degradation. While conventional PEG and alkyl linkers are well-established, novel approaches like the "split PROTAC" strategy utilizing aminooxy-functionalized precursors offer a promising avenue for accelerating PROTAC discovery. The ability to rapidly generate and screen a library of PROTACs through in situ oxime bond formation can significantly reduce the synthetic effort required for linker optimization. However, for the development of therapeutic candidates, the stability and in vivo behavior of such linkages need to be thoroughly evaluated and compared to more traditional, robust linker chemistries. As the field of targeted protein degradation continues to evolve, we can expect to see further innovations in linker design that will lead to the development of more effective and safer medicines.
References
A Head-to-Head Comparison of Crosslinking Reagents for Researchers
A comprehensive guide to selecting the optimal crosslinking reagent for your research needs, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking reagent is a critical step in studying protein-protein interactions, elucidating protein structure, and preparing bioconjugates. This guide provides an objective comparison of different crosslinking reagents, supported by experimental data, to facilitate informed decision-making in your experimental design.
Understanding the Landscape of Crosslinking Reagents
Crosslinking reagents are molecules that contain two or more reactive groups capable of covalently bonding to specific functional groups on proteins or other molecules.[1] This process effectively "freezes" interactions, allowing for their detection and analysis.[2] The choice of crosslinker depends on several factors, including the target functional groups, the desired spacer arm length, and whether the crosslink needs to be reversible.
Crosslinkers can be broadly categorized based on several key characteristics:
-
Homobifunctional vs. Heterobifunctional: Homobifunctional crosslinkers possess two identical reactive groups, making them suitable for single-step reactions to link similar functional groups.[3] In contrast, heterobifunctional crosslinkers have two different reactive groups, allowing for sequential, two-step reactions that minimize unwanted self-conjugation and polymerization.[4]
-
Reactive Group Specificity: Crosslinkers are designed to target specific functional groups on biomolecules, most commonly primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus of proteins, and sulfhydryls (-SH) on cysteine residues.[1]
-
Spacer Arm Length: The spacer arm is the part of the crosslinker that connects the reactive groups. The length of the spacer arm is a critical consideration as it determines the distance between the crosslinked molecules.
-
Cleavable vs. Non-cleavable: Cleavable crosslinkers contain a bond within their spacer arm that can be broken under specific conditions (e.g., with a reducing agent). This feature is advantageous for applications where the interacting partners need to be separated for analysis. Non-cleavable crosslinkers form a permanent bond.
-
Membrane Permeability: The solubility of a crosslinker determines its ability to cross cell membranes. Water-soluble crosslinkers, such as those containing a sulfonate group (Sulfo-), are generally membrane-impermeable and are used for cell surface crosslinking.[3][5] Water-insoluble crosslinkers can permeate cell membranes and are used for intracellular crosslinking.[3]
-
Photoreactive Crosslinkers: These are a special class of heterobifunctional crosslinkers that become reactive upon exposure to UV light.[6] This allows for precise temporal control over the crosslinking reaction.[6]
Quantitative Comparison of Common Crosslinking Reagents
The following tables summarize the key characteristics and performance metrics of commonly used crosslinking reagents.
Table 1: Amine-to-Amine Homobifunctional Crosslinkers
| Reagent | Spacer Arm (Å) | Water Soluble | Membrane Permeable | Optimal pH | Reaction Time | Key Features & Considerations |
| DSS (Disuccinimidyl suberate) | 11.4 | No | Yes | 7.0-9.0[7] | 30 min (RT) or 2 hours (4°C)[7] | Widely used for intracellular crosslinking. Must be dissolved in an organic solvent like DMSO or DMF.[7][8] |
| BS3 (Bis(sulfosuccinimidyl) suberate) | 11.4 | Yes | No | 7.0-9.0[7] | 30 min (RT) or 2 hours (4°C)[7] | Ideal for cell-surface crosslinking due to its water solubility and membrane impermeability.[3][7] |
| DSG (Disuccinimidyl glutarate) | 7.7 | No | Yes | 7.0-9.0 | 30 min (RT) or 2 hours (4°C) | Shorter spacer arm than DSS, suitable for capturing closer interactions. |
Reaction conditions can vary depending on the specific application and protein concentrations.
Table 2: Amine-to-Sulfhydryl Heterobifunctional Crosslinkers
| Reagent | Spacer Arm (Å) | Water Soluble | Membrane Permeable | Optimal pH (Amine Reaction) | Optimal pH (Sulfhydryl Reaction) | Key Features & Considerations |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 8.3 | No | Yes | 7.2-8.5 | 6.5-7.5 | Two-step reaction minimizes self-conjugation. Must be dissolved in an organic solvent. |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 8.3 | Yes | No | 7.2-8.5 | 6.5-7.5 | Water-soluble version of SMCC, ideal for cell-surface applications and bioconjugation in aqueous buffers.[4] |
Table 3: Zero-Length Crosslinker
| Reagent | Spacer Arm (Å) | Water Soluble | Membrane Permeable | Optimal pH | Key Features & Considerations |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 0 | Yes | Yes | 4.5-7.5 | Mediates the formation of a direct amide bond between carboxylates and primary amines. No spacer arm is incorporated. |
Table 4: Photoreactive Crosslinkers
| Reagent Class | Reactive Group | Activation Wavelength (nm) | Key Features & Considerations |
| Aryl Azides | Nitrene | 250-350 | Upon UV activation, forms a highly reactive nitrene that can insert into C-H and N-H bonds.[9] |
| Diazirines | Carbene | ~350 | Generates a highly reactive carbene upon UV activation, which can insert into a wide range of chemical bonds. Often considered more efficient and less prone to side reactions than aryl azides.[10] |
Note on Crosslinking Efficiency: Direct quantitative comparisons of crosslinking efficiency across different studies can be challenging due to variations in experimental conditions. However, some studies have shown that newly synthesized crosslinkers with different leaving groups can be up to 10 times faster and 30% more efficient than the commonly used DSS.[11] The efficiency of photoreactive crosslinkers can also vary, with diazirine-based reagents often showing higher crosslinking efficiency than aryl azide-based ones.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are example protocols for common crosslinking applications.
Protocol 1: One-Step Protein Crosslinking using DSS
This protocol is adapted for the crosslinking of intracellular proteins.
-
Protein Preparation: Prepare your protein sample in a non-amine-containing buffer (e.g., PBS) at a pH between 7 and 9.[7]
-
DSS Preparation: Immediately before use, dissolve DSS in an organic solvent such as DMSO or DMF to a stock concentration of 10-25 mM.[9]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to a final concentration of 0.25-5 mM. The optimal molar excess of crosslinker to protein should be determined empirically but is typically 10-fold for protein concentrations >5 mg/mL and 20- to 50-fold for concentrations <5 mg/mL.[9]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[9]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 10-20 mM. Incubate for 15 minutes at room temperature.[9]
-
Analysis: The crosslinked sample is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Two-Step Protein Crosslinking using Sulfo-SMCC
This protocol is designed for conjugating two different proteins, one with available amines and the other with available sulfhydryls.
-
Protein-Amine Modification:
-
Prepare the amine-containing protein in a non-amine, sulfhydryl-free buffer (e.g., PBS) at pH 7.2-8.5.
-
Immediately before use, dissolve Sulfo-SMCC in the reaction buffer.
-
Add a 5- to 10-fold molar excess of Sulfo-SMCC to the protein solution for protein concentrations of 5–10 mg/mL. For more dilute solutions, a higher molar excess (20- to 80-fold) may be required.[11]
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, unreacted Sulfo-SMCC using a desalting column or dialysis.
-
-
Sulfhydryl Reaction:
-
Immediately add the maleimide-activated protein to the sulfhydryl-containing protein in a buffer with a pH of 6.5-7.5.
-
Incubate for 30 minutes at room temperature or 2 hours at 4°C.
-
The conjugated protein is now ready for purification and analysis.
-
Protocol 3: In Vivo Crosslinking of Adherent Cells with DSP
This protocol is for capturing protein interactions within living cells.
-
Cell Preparation: Grow adherent cells to the desired confluency.
-
Washing: Gently wash the cells with pre-chilled PBS to remove any amine-containing media.[12]
-
Crosslinking: Add a solution of 0.8 mg/ml DSP in PBS to the cells and incubate at 4°C for 30 minutes.[12]
-
Quenching: Stop the crosslinking reaction by adding PBS containing 0.2 M glycine (B1666218) and incubate for 15 minutes at 4°C.[12]
-
Cell Lysis: Discard the reaction solution, wash the cells with cold PBS, and then lyse the cells using a suitable lysis buffer.[12]
-
Downstream Processing: The cell lysate containing the crosslinked protein complexes can then be used for immunoprecipitation and proteomic analysis.[12]
Protocol 4: Crosslinking for Co-Immunoprecipitation (Co-IP)
This protocol enhances the detection of weak or transient protein interactions.
-
Cell Lysis: Prepare cell lysate containing the protein of interest.
-
Crosslinking (Optional but Recommended): To stabilize weak interactions, you can perform crosslinking on the cell lysate or on intact cells prior to lysis (see Protocol 3).
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to your bait protein.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complex.
-
-
Crosslinking the Antibody to Beads (Optional): To prevent antibody chains from co-eluting with your target protein, you can crosslink the antibody to the beads using a crosslinker like BS3.[13]
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biological processes and experimental workflows.
Caption: General experimental workflow for Crosslinking-Mass Spectrometry (XL-MS).
Caption: Simplified EGFR signaling pathway, a target for crosslinking studies.
By carefully considering the properties of different crosslinking reagents and following optimized protocols, researchers can effectively capture and analyze protein interactions, leading to a deeper understanding of complex biological systems.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. biorxiv.org [biorxiv.org]
- 7. interchim.fr [interchim.fr]
- 8. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 9. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - JP [thermofisher.com]
A Researcher's Guide to Functional Assays for Validating Conjugated Antibody Integrity
For researchers, scientists, and professionals in drug development, ensuring the functional integrity of a conjugated antibody is paramount. The conjugation process, whether attaching a potent drug, a fluorescent dye, or an enzyme, can potentially alter the antibody's fundamental properties, including its binding affinity, effector functions, and overall efficacy. This guide provides a comparative overview of essential functional assays to validate the integrity of these complex biomolecules, supported by experimental data and detailed protocols.
Assays for Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug.[1][2] Their complex mechanism, involving binding, internalization, and payload release, necessitates a multi-faceted validation approach.[3][4]
Target Binding Assays
The first crucial step is to verify that the conjugation process has not compromised the antibody's ability to bind its target antigen.[2][5] These assays are essential for both the unconjugated antibody intermediate and the final ADC product to ensure consistency.[5]
Comparison of Target Binding Assays
| Assay Type | Principle | Readout | Throughput | Key Parameters | Reference |
| Cell-Based ELISA | Unlabeled ADC competes with a labeled antibody for binding to antigen-expressing cells.[6][7] | Colorimetric, Chemiluminescent, or Electrochemiluminescent (ECL) | High | EC50, Relative Potency | [5][6][7] |
| Flow Cytometry | Fluorescently labeled secondary antibody detects ADC bound to the surface of antigen-positive cells.[8][9] | Fluorescence Intensity | Medium-High | Mean Fluorescence Intensity (MFI), % Positive Cells, EC50 | [8][9] |
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics of the ADC to a chip-immobilized antigen in real-time. | Refractive Index Change (Resonance Units) | Low-Medium | KD (dissociation constant), kon, koff | [3] |
Experimental Protocol: Competitive Cell-Based Binding Assay (ECL Detection)
This protocol is adapted from methods used to determine the relative binding potency of an anti-CD19 ADC.[6][7]
-
Plate Coating: Coat Meso Scale Discovery (MSD) plates with Concanavalin A for at least one hour to facilitate cell capture.
-
Cell Preparation: Use a cell line that overexpresses the target antigen (e.g., Ramos cells for CD19).
-
Sample Preparation: Prepare serial dilutions of the reference standard, quality control (QC) samples, and test ADC samples.
-
Competition Reaction: In a separate plate, pre-incubate the diluted samples with a constant, pre-determined concentration of SULFO-TAG™ labeled anti-CD19 antibody (competitor) for at least one hour at room temperature.
-
Incubation with Cells: Add the Ramos cells to the antibody-competitor mix and incubate for at least one hour.
-
Cell Transfer & Incubation: Transfer the contents to the washed Concanavalin A-coated MSD plate and incubate for a minimum of two hours at room temperature. This allows the cells to bind to the plate.
-
Washing: Wash the plates three times to remove unbound antibodies and cells.
-
Detection: Add MSD Read Buffer to the wells.
-
Data Acquisition: Measure the electrochemiluminescence signal using an MSD Sector Imager. The signal is inversely proportional to the binding of the unlabeled test ADC.
-
Analysis: Calculate the relative potency of the test ADC compared to the reference standard by fitting the data to a four-parameter logistic (4PL) curve.[5]
Internalization Assays
For most ADCs, the antibody must be internalized by the target cell to deliver its cytotoxic payload to intracellular compartments like lysosomes.[10][11] Therefore, measuring the rate and extent of internalization is critical for predicting ADC efficacy.[12][13]
Comparison of Internalization Assays
| Assay Type | Principle | Readout | Throughput | Key Parameters | Reference |
| pH-Sensitive Dyes (e.g., pHrodo) | The ADC is labeled with a dye that is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of endosomes and lysosomes.[14][15] | Fluorescence Intensity | High | Rate of internalization, Total internalized signal | [10][14][15] |
| Quench-Based Assays | A fluorescently-labeled ADC is added to cells. An anti-dye quenching antibody is then added to extinguish the signal from non-internalized, surface-bound ADCs.[14] | Fluorescence Intensity | High | % Internalization | [14] |
| Confocal Microscopy | A fluorescently-labeled ADC is visualized inside the cell, often co-localized with lysosomal markers (e.g., LAMP-2) to confirm trafficking.[11] | Imaging | Low | Subcellular localization | [3][11] |
Experimental Protocol: Internalization Assay using a pH-Sensitive Dye
This protocol is a generalized workflow based on the principles of pH-sensitive dye assays.[15]
-
Conjugation: Label the candidate antibody or ADC with an amine- or thiol-reactive pH-sensitive dye (e.g., pHAb dye) according to the manufacturer's instructions.
-
Cell Seeding: Seed target antigen-positive cells into a 96-well plate and allow them to adhere overnight.
-
Antibody Incubation: Add the dye-conjugated antibody to the cells at various concentrations. Include an isotype control antibody conjugated with the same dye as a negative control.
-
Internalization: Incubate the plate at 37°C for a desired time course (e.g., 2, 6, 12, 24 hours) to allow for internalization.
-
Data Acquisition: Measure the fluorescence intensity directly using a plate reader, flow cytometer, or fluorescence microscope.[15] No wash steps or quenchers are needed.
-
Analysis: Plot fluorescence intensity against time or antibody concentration to determine the rate and extent of internalization.
Visualizations: ADC Mechanism and Assay Workflows
The following diagrams illustrate the general mechanism of action for an ADC and the workflows for key functional assays.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for a typical MTT-based cytotoxicity assay.
Cytotoxicity and Bystander Effect Assays
The ultimate functional test for an ADC is its ability to kill target cancer cells.[16][17] Cytotoxicity assays measure the dose-dependent cell-killing activity, from which key potency metrics like IC50 (half-maximal inhibitory concentration) are derived.[18] Additionally, for ADCs with membrane-permeable payloads, assessing the "bystander effect"—the killing of adjacent, antigen-negative cells—is crucial for understanding its full therapeutic potential in heterogeneous tumors.[17][19]
Comparison of Cytotoxicity Assays
| Assay Type | Principle | Readout | Throughput | Key Parameters | Reference |
| Metabolic Assays (MTT, MTS/XTT) | Measures the metabolic activity of viable cells by quantifying the reduction of a tetrazolium salt to a colored formazan (B1609692) product.[17] | Absorbance | High | IC50, Cell Viability % | [16][17][19] |
| Luminescence Assays (e.g., CellTiter-Glo®) | Measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[5][18] | Luminescence | High | IC50, Cell Viability % | [18][20] |
| Apoptosis Assays (e.g., Caspase-Glo® 3/7) | Measures the activity of caspases 3 and 7, key biomarkers of apoptosis, via a luminescent signal.[5][20] | Luminescence | High | EC50 for apoptosis induction | [20][21] |
| Bystander Effect Assay (Co-Culture) | Antigen-positive (Ag+) cells are co-cultured with fluorescently-labeled antigen-negative (Ag-) cells and treated with the ADC. The viability of the Ag- population is measured.[17][19] | Flow Cytometry or Imaging | Medium | % killing of bystander cells | [8][17][19] |
Experimental Protocol: In Vitro Bystander Effect Assay (Co-Culture Method)
This protocol is based on co-culture methods to evaluate the bystander killing effect.[17][19]
-
Cell Preparation: Engineer the antigen-negative (Ag-) cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Cell Seeding: In a 96-well plate, seed a mixed population of Ag+ cells and GFP-expressing Ag- cells at a defined ratio (e.g., 1:1 or as determined by tumor heterogeneity).
-
ADC Treatment: Add the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has low to no direct toxicity on the Ag- cells in monoculture (e.g., greater than the IC90 for Ag+ cells and less than the IC50 for Ag- cells).[17]
-
Incubation: Incubate the co-culture plate for a period sufficient to observe cytotoxicity (typically 72-120 hours).
-
Data Acquisition: Use flow cytometry to quantify the viability of the GFP-positive (Ag-) cell population. A viability dye (e.g., Propidium Iodide or DAPI) can be used to distinguish live from dead cells.
-
Analysis: Calculate the percentage of cell death in the bystander (Ag-) population in ADC-treated wells compared to untreated control wells.
Fc-Mediated Effector Function Assays
Conjugation can sometimes interfere with the antibody's Fc region, impacting its ability to engage with immune cells and the complement system.[20][22] It is important to assess these functions if they are part of the ADC's intended mechanism of action.[23][24]
Overview of Fc-Mediated Effector Function Assays
| Assay | Full Name | Function Assessed | Common Readout | Reference |
| ADCC | Antibody-Dependent Cell-Mediated Cytotoxicity | Fc-mediated killing of target cells by effector cells (e.g., NK cells).[24] | LDH release, Calcein release, Reporter gene activity | [20][22][25] |
| ADCP | Antibody-Dependent Cellular Phagocytosis | Fc-mediated engulfment of target cells by phagocytes (e.g., macrophages).[22] | Flow cytometry, pH-sensitive dyes | [20][22][23] |
| CDC | Complement-Dependent Cytotoxicity | Lysis of target cells via the complement cascade initiated by antibody binding.[24] | ATP measurement, Chromium release | [1][24][25] |
Assays for Fluorescently-Labeled Antibodies
For antibodies conjugated to fluorophores, the primary goal is to validate that the label does not hinder binding and that the fluorescent signal is specific to the target. These conjugates are widely used in applications like flow cytometry, immunofluorescence (IF), and fluorescent western blotting.[26][27]
Key Validation Assays for Fluorescent Antibodies
| Assay Type | Principle | Readout | Purpose | Reference |
| Flow Cytometry | Quantifies the fluorescence of cells stained with the conjugated antibody.[9] | Mean Fluorescence Intensity (MFI) | Confirms specific binding to antigen-positive cells vs. negative cells; can be used for titration. | [9][13] |
| Immunofluorescence (IF) / Immunohistochemistry (IHC) | Visualizes the localization of the conjugated antibody within cells or tissues.[26] | Imaging | Verifies correct subcellular localization and specificity in a spatial context. | [26] |
| Competitive Binding Assay | The fluorescently-labeled antibody competes with its unlabeled counterpart for binding to the target.[28] | Fluorescence | Confirms that the labeled antibody binds to the same epitope with comparable affinity. | [28] |
| Western Blot | Detects a specific protein band on a membrane transferred from an SDS-PAGE gel.[27] | Fluorescent Signal | Confirms specificity to the target protein of the correct molecular weight. | [27] |
Assays for Enzyme-Conjugated Antibodies
Enzyme-conjugated antibodies are the cornerstone of many diagnostic assays, such as ELISA and IHC.[29][30] Validation must confirm that both the antibody's binding capability and the enzyme's catalytic activity are preserved post-conjugation.[31]
Key Validation Assays for Enzyme Conjugates
| Assay Type | Principle | Readout | Purpose | Reference |
| Direct/Indirect ELISA | The conjugated antibody is used to detect an immobilized antigen. Addition of a substrate results in a measurable signal.[29] | Colorimetric, Chemiluminescent, or Fluorescent | Assesses the conjugate's overall performance, reflecting both binding and enzyme activity. | [29][30] |
| Enzyme Activity Assay | The activity of the conjugated enzyme is measured directly by providing its substrate and quantifying the product formation over time. | Spectrophotometry | Quantifies the retention of catalytic activity after the conjugation process. | [32] |
| Binding Affinity Assay (e.g., ELISA) | A binding-only format (e.g., using an anti-enzyme secondary antibody for detection instead of the substrate) is used to isolate and confirm the antibody's binding function. | Colorimetric | Ensures the antigen-binding site of the antibody has not been compromised. | [33] |
Logical Framework for Assay Selection
Choosing the right panel of functional assays depends on the type of conjugate and its intended application. The following decision tree provides a logical guide for researchers.
Caption: Decision tree for selecting appropriate functional validation assays.
References
- 1. 抗体-薬物複合体(ADC)の探索と開発 [promega.jp]
- 2. adcreview.com [adcreview.com]
- 3. wuxibiologics.com [wuxibiologics.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. eag.com [eag.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. njbio.com [njbio.com]
- 9. Fluorescent Antibody Techniques | Microbiology [courses.lumenlearning.com]
- 10. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Antibody Internalization | Sartorius [sartorius.com]
- 13. precisionantibody.com [precisionantibody.com]
- 14. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [promega.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. marinbio.com [marinbio.com]
- 19. benchchem.com [benchchem.com]
- 20. criver.com [criver.com]
- 21. In Vitro and In Vivo Fluorescence Imaging of Antibody–Drug Conjugate-Induced Tumor Apoptosis Using Annexin V–EGFP Conjugated Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fc mediated Effector Functional Assays - Creative Biolabs [creative-biolabs.com]
- 23. With great power, comes great responsibility: the importance of broadly measuring Fc-mediated effector function early in the antibody development process - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fc mediated effector functions | IBR Inc. [ibr-inc.com]
- 25. Determination of Fc-Mediated Antibody-Effector Functions by Chromium Release Assay | Springer Nature Experiments [experiments.springernature.com]
- 26. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 27. Choosing the Right Fluorescent Immunoassay for Your Research - FluoroFinder [fluorofinder.com]
- 28. Development and Validation of a Cell-Based Fluorescent Method for Measuring Antibody Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Enzyme-antibody Conjugates | Creative Enzymes [diagnostic-enzymes.creative-enzymes.com]
- 30. assaygenie.com [assaygenie.com]
- 31. researchgate.net [researchgate.net]
- 32. precisionantibody.com [precisionantibody.com]
- 33. researchgate.net [researchgate.net]
Benchmarking Aminooxy-PEG4-alcohol: A Comparative Guide to Bioconjugation Linkers
For Researchers, Scientists, and Drug Development Professionals
The precise and stable linkage of molecules is a cornerstone of modern therapeutic and diagnostic development. In the landscape of bioconjugation, particularly for antibody-drug conjugates (ADCs) and PROTACs, the choice of linker is a critical determinant of a conjugate's efficacy, stability, and pharmacokinetic profile. This guide provides an objective comparison of Aminooxy-PEG4-alcohol, a bifunctional linker that facilitates oxime ligation, against two industry-standard conjugation technologies: maleimide-based linkers and copper-free click chemistry linkers (e.g., DBCO).
This compound is a non-cleavable linker that combines a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer with a reactive aminooxy group.[1][2] This aminooxy moiety reacts with aldehydes or ketones to form a highly stable oxime bond, a reaction valued for its high chemoselectivity and biocompatible conditions.[3][4] The integrated PEG4 spacer enhances the solubility and hydrophilicity of the resulting conjugate, which can mitigate aggregation and improve pharmacokinetics.[5][6][7]
Comparative Performance Analysis
The selection of a linker technology involves a trade-off between reaction kinetics, stability, and the nature of the functional groups required on the biomolecule and payload. While direct head-to-head studies under identical conditions are not always available in published literature, a comparative analysis based on existing data provides valuable insights into the performance of each linker type.
Table 1: Comparison of Key Performance Parameters for Linker Technologies
| Feature | This compound (Oxime Ligation) | Maleimide-Based Linkers (e.g., SMCC) | Copper-Free Click Chemistry (e.g., DBCO-PEG4) |
| Reaction Chemistry | Nucleophilic attack of aminooxy on an aldehyde or ketone | Michael addition of a thiol to a maleimide (B117702) | Strain-promoted alkyne-azide cycloaddition (SPAAC) |
| Bond Formed | Oxime | Thiosuccinimide | Triazole |
| Reaction pH | Optimal at ~4.5, can be catalyzed by aniline (B41778) at neutral pH[8] | 6.5 - 7.5[9] | Physiological pH |
| Reaction Speed | Generally slower than maleimide and SPAAC reactions; can be accelerated with catalysts.[8] | Rapid | Very Rapid |
| Bond Stability | High hydrolytic stability; more stable than thiosuccinimide linkages.[10] | Susceptible to retro-Michael reaction (deconjugation) and hydrolysis.[1][9][11] | Highly stable and considered bioorthogonal |
| Specificity | High, for aldehydes and ketones | High, for free thiols (cysteines) | High, for azides and cyclooctynes |
| Hydrophilicity | High, due to the PEG4 spacer.[5][12] | Generally hydrophobic, though PEGylated versions exist. | Can be modulated with PEG spacers (e.g., DBCO-PEG4). |
| Homogeneity of Conjugate | Can be high if the aldehyde/ketone is introduced at a specific site | Can be heterogeneous if targeting native, surface-exposed lysines or reducing interchain disulfides. | Can be high if the azide/cyclooctyne is introduced at a specific site. |
Signaling Pathways and Experimental Workflows
Visualizing the chemical reactions and experimental processes is crucial for understanding the practical application of these linker technologies.
Caption: Reaction scheme for oxime ligation.
Caption: Reaction scheme for maleimide-thiol chemistry.
Caption: Reaction scheme for SPAAC (copper-free click chemistry).
Experimental Protocols
To facilitate a robust comparison of bioconjugates prepared with this compound and other linkers, the following experimental protocols are provided.
Protocol 1: General Oxime Ligation for Antibody-Drug Conjugation
This protocol outlines the general steps for conjugating an aminooxy-containing linker-payload, such as one derived from this compound, to an antibody with an engineered aldehyde or ketone group.
Materials:
-
Antibody with aldehyde/ketone group in a suitable buffer (e.g., PBS, pH 6.0-7.4)
-
Aminooxy-PEG4-linker-payload
-
Aniline catalyst stock solution (e.g., 200 mM in DMF)
-
Quenching reagent (e.g., acetone)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the antibody at a known concentration.
-
Dissolve the Aminooxy-PEG4-linker-payload in a compatible solvent (e.g., DMSO).
-
-
Ligation Reaction:
-
In a reaction vessel, combine the antibody with a 1.5-5 fold molar excess of the Aminooxy-PEG4-linker-payload.
-
Add the aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Monitor the reaction progress using HPLC or mass spectrometry.
-
-
Quenching and Purification:
-
Once the reaction is complete, add an excess of acetone (B3395972) to quench any unreacted aminooxy groups.
-
Purify the resulting ADC using size-exclusion chromatography to remove excess reagents and catalyst.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.[13] This can be determined using several methods, including UV/Vis spectroscopy and hydrophobic interaction chromatography (HIC).[][15]
Method: UV/Vis Spectroscopy
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.
-
Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law.
-
The average DAR is the molar ratio of the payload to the antibody.
Method: Hydrophobic Interaction Chromatography (HIC)
-
HIC separates ADC species based on the number of conjugated drug-linkers, as each addition increases the hydrophobicity.[13]
-
A specialized HIC column is used with a decreasing salt gradient to elute the different DAR species.
-
The peak area for each species is integrated, and the weighted average DAR is calculated based on the relative abundance of each species.[]
Protocol 3: In Vitro Plasma Stability Assay
This assay assesses the stability of the linker and the rate of payload release in a biologically relevant matrix.[16][17][18]
Procedure:
-
Incubation: Incubate the ADC at a final concentration of approximately 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C. Include a control sample incubated in buffer (e.g., PBS).
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis:
-
Intact ADC Quantification: Use an ELISA-based method to capture the antibody and detect the payload, allowing for the quantification of intact ADC over time.
-
Free Payload Quantification: Precipitate the plasma proteins and analyze the supernatant using LC-MS/MS to quantify the amount of released payload.
-
-
Data Analysis: Plot the percentage of intact ADC or released payload against time to determine the stability profile and half-life of the conjugate in plasma.
Caption: Experimental workflow for the in vitro plasma stability assay.
Conclusion
This compound, through oxime ligation, presents a compelling option for bioconjugation, offering a highly stable bond and the benefits of a hydrophilic PEG spacer. While the reaction kinetics may be slower than maleimide or copper-free click chemistry approaches, the enhanced stability of the resulting conjugate is a significant advantage, potentially leading to a wider therapeutic window and reduced off-target toxicity. The choice of linker technology will ultimately depend on the specific requirements of the application, including the desired stability, the available functional groups for conjugation, and the overall properties of the final bioconjugate. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these critical parameters.
References
- 1. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound - CD Bioparticles [cd-bioparticles.net]
- 13. benchchem.com [benchchem.com]
- 15. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aminooxy-PEG4-alcohol: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Aminooxy-PEG4-alcohol, a hydrophilic linker commonly used in bioconjugation and drug development. Due to the reactive nature of the aminooxy group, specific precautions must be taken.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
**Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound and contaminated materials.
-
Segregation of Waste:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as pipette tips, gloves, and empty vials.
-
Never mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Use a container that is chemically compatible with this compound. The original product container is often a suitable choice for residual amounts.
-
Ensure the waste container is kept tightly sealed when not in use to prevent the release of any potential vapors.
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbent material and any contaminated surfaces into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
The first rinsate must be collected and disposed of as hazardous chemical waste.
-
Subsequent rinsates may be collected as hazardous waste. After thorough cleaning, deface or remove the original label before disposing of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.
-
-
Final Disposal:
-
The collected waste containing this compound is to be disposed of as special chemical waste.[1]
-
Arrange for disposal through a licensed chemical waste disposal company.[1]
-
Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, regional, and national regulations.[1]
-
Quantitative Data Summary
Quantitative hazard data for this compound is not specified in the readily available literature. The following table is based on a related compound, Aminooxy-PEG4-MMAF, and illustrates the type of information that would be found in a Safety Data Sheet (SDS). The hazards listed are likely more severe due to the presence of the highly potent MMAF component but provide a conservative reference.
| Hazard Classification (Aminooxy-PEG4-MMAF) | GHS Hazard Statement (Code) |
| Acute Toxicity, Oral (Category 1) | Fatal if swallowed (H300) |
| Acute Toxicity, Dermal (Category 1) | Fatal in contact with skin (H310) |
| Skin Irritation (Category 2) | Causes skin irritation (H315) |
| Eye Irritation (Category 2A) | Causes serious eye irritation (H319) |
| Acute Toxicity, Inhalation (Category 1) | Fatal if inhaled (H330) |
| Germ Cell Mutagenicity (Category 2) | Suspected of causing genetic defects (H341) |
| Reproductive Toxicity (Category 1A) | May damage fertility or the unborn child (H360) |
Note: This data is for a related compound and should be used for illustrative and precautionary purposes only.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Caption: Decision logic for this compound waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Aminooxy-PEG4-alcohol
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Aminooxy-PEG4-alcohol.
This guide provides crucial procedural steps to ensure the safe handling of this compound in a laboratory setting. By adhering to these protocols, you can minimize risks and maintain a safe research environment. This document will serve as a preferred resource for laboratory safety and chemical handling, offering value beyond the product itself.
This compound is a valuable tool in bioconjugation and as a PROTAC linker.[1][2] Its utility in creating antibody-drug conjugates (ADCs) highlights its importance in modern drug development.[] However, like all chemical reagents, it requires careful handling to ensure personnel safety and experimental integrity. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is the first step in safe handling.
| Property | Value |
| Molecular Formula | C8H19NO5[1][][4] |
| Molecular Weight | 209.24 g/mol [1][] |
| Appearance | Pale Yellow or Colorless Oily Matter[] |
| Purity | ≥95%[] |
| Solubility | Soluble in DMSO and water.[][5] |
| Storage | Short term (days to weeks) at 2-8°C, long term (months to years) at -20°C.[] |
Note: Aminooxy compounds are known to be reactive and sensitive; immediate use (within 1 week) is highly recommended.[4][5]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-layered, powder-free nitrile or neoprene chemotherapy gloves.[6][7] | Provides a barrier against chemical splashes and permeation. Double gloving is recommended for handling hazardous compounds. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[6][8][9] | Protects against splashes and aerosols, safeguarding the eyes and face from direct contact. |
| Body Protection | A disposable, polyethylene-coated polypropylene (B1209903) gown or a clean lab coat.[6][7] | Prevents contamination of personal clothing and skin. Impermeable gowns are preferred when handling potentially hazardous substances. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control.[10] If there is a risk of aerosol generation outside of a fume hood, an N95 respirator or higher should be worn.[7][9] | Minimizes the risk of inhaling aerosols or fine droplets. |
| Foot Protection | Closed-toe, closed-heel shoes. | Protects feet from spills and falling objects. |
Operational Handling Workflow
The following diagram and procedural steps outline the safe operational workflow for handling this compound, from receiving to disposal.
Step-by-Step Handling Procedure
-
Preparation:
-
Put on all required PPE as detailed in the table above.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Cover the work surface within the fume hood with absorbent, plastic-backed paper.
-
Have a chemical spill kit readily accessible.
-
-
Handling:
-
Retrieve the this compound from its -20°C storage.[][4]
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Perform all manipulations, including weighing and solution preparation, within the chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and glassware.
-
If preparing solutions, add the solvent to the reagent slowly to avoid splashing.
-
-
Post-Handling:
-
Upon completion of the experimental work, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Properly segregate and dispose of all chemical waste.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, gown, and finally, respirator if used).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of chemical waste is paramount to ensure environmental safety and regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container lined with a chemically resistant bag. Do not mix with general laboratory waste. |
| Contaminated PPE (e.g., gloves, gown) | Dispose of in a designated hazardous waste container immediately after use. |
| Aqueous Waste Solutions | Collect in a labeled hazardous waste container. The container should be compatible with the solvents used. Do not dispose of down the drain. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
By implementing these safety protocols, researchers can confidently and safely utilize this compound in their vital work, contributing to advancements in science and medicine while prioritizing a culture of safety.
References
- 1. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound, 106492-60-8 | BroadPharm [broadpharm.com]
- 5. Aminooxy-PEG4-acid HCl salt 1.0M aqueous solution, 1807537-38-7 | BroadPharm [broadpharm.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. pogo.ca [pogo.ca]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. broadpharm.com [broadpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
